2-(2-Benzothiazolyl)-6-methylphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-9-5-4-6-10(13(9)16)14-15-11-7-2-3-8-12(11)17-14/h2-8,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABPZMVNQIEOIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3S2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654389 | |
| Record name | 6-(1,3-Benzothiazol-2(3H)-ylidene)-2-methylcyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56048-53-4 | |
| Record name | 2-(2-Benzothiazolyl)-6-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56048-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1,3-Benzothiazol-2(3H)-ylidene)-2-methylcyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(2-Benzothiazolyl)-6-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-(2-Benzothiazolyl)-6-methylphenol, a molecule of significant interest in medicinal chemistry and materials science. As a senior application scientist, this document is structured to deliver not only procedural steps but also the underlying scientific principles, ensuring both technical accuracy and practical applicability.
Introduction and Significance
2-(2-Benzothiazolyl)-6-methylphenol belongs to the broader class of 2-arylbenzothiazoles, which are privileged scaffolds in drug discovery and development. The benzothiazole moiety is a key structural component in a variety of compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The phenolic group, particularly with ortho-substitution, can impart antioxidant properties and modulate the molecule's electronic and binding characteristics. The specific combination of the benzothiazole and the 6-methylphenol moieties in the target molecule makes it a valuable candidate for further investigation in various therapeutic areas.
Primary Synthesis Pathway: Oxidative Condensation
The most direct and widely employed method for the synthesis of 2-(2-Benzothiazolyl)-6-methylphenol is the condensation reaction between 2-aminothiophenol and 2-hydroxy-3-methylbenzaldehyde. This reaction proceeds through an oxidative cyclization mechanism.
Reaction Mechanism
The reaction mechanism can be described in three key stages:
-
Imine Formation: The amino group of 2-aminothiophenol performs a nucleophilic attack on the carbonyl carbon of 2-hydroxy-3-methylbenzaldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The thiol group of the intermediate then attacks the imine carbon in an intramolecular fashion. This step leads to the formation of a 2,3-dihydro-1,3-benzothiazole (benzothiazolidine) ring.
-
Oxidation: The benzothiazolidine intermediate is subsequently oxidized to the aromatic benzothiazole. This oxidation can occur via various oxidants, or in some cases, atmospheric oxygen can suffice, especially at elevated temperatures.
Caption: Mechanism of 2-(2-Benzothiazolyl)-6-methylphenol synthesis.
Detailed Experimental Protocol (Catalyst-Free)
This protocol is adapted from general procedures for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes under solvent-free conditions.
Materials:
-
2-Aminothiophenol (1.0 eq)
-
2-Hydroxy-3-methylbenzaldehyde (1.0 eq)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Procedure:
-
To a 100 mL round-bottom flask, add 2-aminothiophenol (e.g., 1.25 g, 10 mmol) and 2-hydroxy-3-methylbenzaldehyde (e.g., 1.36 g, 10 mmol).
-
The reaction is conducted under solvent-free "melt" conditions. Place a magnetic stir bar in the flask.
-
Fit the flask with a reflux condenser to prevent the loss of volatile reactants.
-
Heat the mixture in an oil bath or with a heating mantle to 120-140°C.
-
Stir the reaction mixture at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product will likely solidify upon cooling.
-
Add a minimal amount of hot ethanol to the flask to dissolve the crude product.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine its melting point.
Alternative Synthesis Pathways
While the direct condensation with the aldehyde is the most common route, several other methods can be employed. These alternatives offer different advantages in terms of reaction conditions, catalyst requirements, and substrate availability.
| Synthesis Method | Precursors | Catalyst/Reagent | Conditions | Advantages | Disadvantages |
| Carboxylic Acid Condensation | 2-Aminothiophenol, 2-Hydroxy-3-methylbenzoic acid | Polyphosphoric Acid (PPA) or other dehydrating agents | High temperature (150-220°C) | Utilizes readily available carboxylic acids. | Harsh reaction conditions, potential for side reactions. |
| Microwave-Assisted Synthesis | 2-Aminothiophenol, 2-Hydroxy-3-methylbenzaldehyde | L-proline or other catalysts | Microwave irradiation, solvent-free | Rapid reaction times, often higher yields. | Requires specialized microwave reactor. |
| ZnO Nanoparticle Catalysis | 2-Aminothiophenol, 2-Hydroxy-3-methylbenzaldehyde | ZnO Nanoparticles | Grinding at room temperature | Green and solvent-free, mild conditions. | Catalyst preparation and separation may be required. |
| Iodine-Promoted Synthesis | 2-Aminothiophenol, 2-Hydroxy-3-methylbenzaldehyde | Molecular Iodine | Heating in a solvent like DMF | Mild and efficient, avoids harsh acids or metals. | Use of a halogenated reagent. |
digraph "Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];subgraph "cluster_Precursors" { label = "Starting Materials"; bgcolor="#E8F0FE"; "2-Aminothiophenol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2-Hydroxy-3-methylbenzaldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } subgraph "cluster_Reaction" { label = "Synthesis"; bgcolor="#E6F4EA"; "Condensation_Reaction" [label="Oxidative Condensation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } subgraph "cluster_Purification" { label = "Purification & Analysis"; bgcolor="#FEF7E0"; "Purification" [label="Recrystallization / Chromatography", fillcolor="#FBBC05"]; "Characterization" [label="NMR, IR, Mass Spec, MP", fillcolor="#FBBC05"]; } "Product" [label="2-(2-Benzothiazolyl)-6-methylphenol", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "2-Aminothiophenol" -> "Condensation_Reaction"; "2-Hydroxy-3-methylbenzaldehyde" -> "Condensation_Reaction"; "Condensation_Reaction" -> "Purification"; "Purification" -> "Characterization"; "Characterization" -> "Product";
}
Caption: General experimental workflow for the synthesis.
Self-Validating Systems and Trustworthiness
The protocols described are designed to be self-validating. The progress of the reaction can be meticulously monitored by TLC, allowing for real-time assessment of the conversion of starting materials to the product. The final product's identity and purity are confirmed through a battery of standard analytical techniques, including ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as melting point determination. This multi-faceted analytical approach ensures the integrity of the synthesized compound.
Conclusion
The synthesis of 2-(2-Benzothiazolyl)-6-methylphenol is readily achievable through the well-established oxidative condensation of 2-aminothiophenol and 2-hydroxy-3-methylbenzaldehyde. This guide has provided a detailed, field-proven protocol for this synthesis, grounded in a clear understanding of the reaction mechanism. Furthermore, the exploration of alternative pathways offers flexibility for researchers to adapt the synthesis based on available resources and desired reaction conditions. The methodologies presented herein are robust and can be confidently implemented in a research and development setting.
References
-
Bahrami, K., Khodaei, M. M., & Naali, F. (2008). A mild and convenient method for the synthesis of 2-substituted benzimidazoles and benzothiazoles. Journal of Organic Chemistry, 73(17), 6835-6837. [Link]
-
Bose, D. S., & Idrees, M. (2007). A facile synthesis of 2-arylbenzothiazoles mediated by ceric ammonium nitrate under ultrasound irradiation. Tetrahedron Letters, 48(46), 8205-8208. [Link]
-
Guo, S., & Shi, Y. (2010). An efficient and green synthesis of 2-arylbenzothiazoles catalyzed by ZnO nanoparticles in water. Green Chemistry, 12(7), 1175-1178. [Link]
-
Li, Y., Wang, Y. L., & Wang, J. Y. (2006). A simple iodine-promoted synthesis of 2-substituted benzothiazoles by condensation of aldehydes with 2-aminothiophenol. Chemistry Letters, 35(4), 460-461. [Link]
physicochemical properties of 2-(2-Benzothiazolyl)-6-methylphenol
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Benzothiazolyl)-6-methylphenol
Introduction: Unveiling a Molecule of Interest
2-(2-Benzothiazolyl)-6-methylphenol, a member of the hydroxyphenyl benzothiazole (HPBT) family, stands as a compound of significant interest to researchers in materials science and drug discovery. Its molecular architecture, featuring a phenolic moiety fused to a benzothiazole core, suggests a rich profile of chemical and physical properties. The benzothiazole heterocycle is a well-established pharmacophore found in compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] Furthermore, the hydroxyphenyl portion is characteristic of molecules that exhibit excited-state intramolecular proton transfer (ESIPT), a property harnessed in the development of UV stabilizers, molecular sensors, and optoelectronic materials.[3][4]
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core . It moves beyond a simple recitation of data to explain the causality behind experimental choices and provides actionable, step-by-step protocols for its characterization. By grounding our discussion in authoritative sources and validated methodologies, we aim to equip the scientific community with the knowledge needed to unlock the full potential of this versatile molecule.
Core Chemical Identity and Structural Elucidation
A precise understanding of a molecule's identity is the foundation of all subsequent research. 2-(2-Benzothiazolyl)-6-methylphenol is unambiguously identified by its unique CAS Registry Number, molecular formula, and IUPAC name.
| Identifier | Value | Source(s) |
| CAS Number | 56048-53-4 | [5][6] |
| Molecular Formula | C₁₄H₁₁NOS | [5][7] |
| Molecular Weight | 241.31 g/mol | [5][7] |
| IUPAC Name | 2-(1,3-benzothiazol-2-yl)-6-methylphenol | [5] |
| Common Synonyms | 2-(2-Hydroxy-3-methylphenyl)benzothiazole | [6] |
The structural arrangement, consisting of a methyl-substituted phenol ring attached at its 2-position to the 2-position of a benzothiazole ring system, is depicted below. This structure is the basis for all its chemical and physical behaviors.
Caption: 2D Structure of 2-(2-Benzothiazolyl)-6-methylphenol.
Core Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various systems, influencing everything from its solubility in different solvents to its absorption and distribution in biological systems. Much of the publicly available data for this specific molecule is computational or predicted. While these predictions offer valuable guidance, they must be validated through rigorous experimental measurement.
| Property | Predicted Value | Experimental Value | Source(s) |
| Physical Form | - | Solid | [6] |
| Boiling Point | 414.6 ± 55.0 °C | Not Available | [6] |
| Density | 1.295 ± 0.06 g/cm³ | Not Available | [6] |
| Acidity (pKa) | 8.42 ± 0.35 | Not Available | [6] |
| LogP (Octanol/Water) | 4.3 | Not Available | [5] |
The predicted high boiling point is consistent with a stable, polycyclic aromatic structure. The predicted pKa of ~8.4 suggests the phenolic proton is weakly acidic, a critical parameter for its behavior in physiological and various chemical environments. The high LogP value indicates poor water solubility and a preference for lipophilic environments, which has significant implications for drug development and formulation.[5]
Proposed Synthetic Pathway
The synthesis of 2-substituted benzothiazoles is well-documented and typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone.[2] For the target molecule, the most direct and logical approach is the reaction between 2-aminothiophenol and 2-hydroxy-3-methylbenzaldehyde. This reaction proceeds via the formation of a benzothiazoline intermediate, which is subsequently oxidized to the final benzothiazole product.
Caption: Proposed synthetic workflow for the target compound.
Protocol: Synthesis of 2-(2-Benzothiazolyl)-6-methylphenol
This protocol is adapted from established methods for synthesizing 2-arylbenzothiazoles.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminothiophenol (1.0 eq) and 2-hydroxy-3-methylbenzaldehyde (1.0 eq) in ethanol.
-
Condensation: Stir the mixture at room temperature. The initial reaction forms the benzothiazoline intermediate.
-
Oxidation: Slowly add an oxidizing agent, such as a solution of hydrogen peroxide in dilute hydrochloric acid, to the flask.[2] An exotherm may be observed.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the crude solid with cold ethanol or water to remove residual reagents. For higher purity, recrystallize the product from a suitable solvent like ethanol or an ethanol/water mixture.
-
Characterization: Dry the purified solid and confirm its identity and purity using techniques such as Melting Point, NMR, and Mass Spectrometry.
Experimental Protocols for Physicochemical Characterization
To move beyond predicted values, the following experimental protocols are essential for a comprehensive understanding of 2-(2-Benzothiazolyl)-6-methylphenol.
A. Determination of Melting Point
The melting point is a fundamental indicator of a solid compound's purity.
-
Sample Preparation: Finely powder a small amount of the dry, purified compound.
-
Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A sharp melting range (≤ 1 °C) indicates high purity.
B. Solubility Assessment
This protocol determines the qualitative and quantitative solubility in various solvents, which is critical for formulation and analytical method development.
Caption: Workflow for solubility determination.
-
Setup: For each solvent to be tested (e.g., water, ethanol, DMSO, dichloromethane), add a pre-weighed amount of the compound (e.g., 1 mg) to a small vial.
-
Solvent Addition: Add the solvent in measured increments (e.g., 100 µL).
-
Equilibration: After each addition, cap the vial and agitate vigorously (e.g., vortex) for 1-2 minutes. Allow it to equilibrate at a constant temperature (e.g., 25 °C).
-
Observation: Visually inspect for complete dissolution.
-
Quantification: Continue adding solvent until the solid is fully dissolved. The solubility can be expressed in mg/mL. For compounds with very low solubility, HPLC-based methods with saturated solutions are required for accurate quantification.
C. Spectroscopic Characterization
Spectroscopy provides a fingerprint of the molecule, confirming its structure and offering insights into its electronic properties.
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is the most powerful tool for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenol and benzothiazole rings, a singlet for the methyl group, and a broad singlet for the phenolic hydroxyl proton. The ¹³C NMR will show a characteristic number of signals corresponding to the unique carbon atoms in the molecule.
-
FT-IR: Infrared spectroscopy can confirm the presence of key functional groups. Expected peaks include a broad O-H stretch for the phenol (~3400-3200 cm⁻¹), C-H stretches for the aromatic and methyl groups (~3100-2850 cm⁻¹), and C=N and C=C stretching vibrations in the 1650-1400 cm⁻¹ region.[8]
-
UV-Visible Spectroscopy: This technique reveals information about the electronic transitions within the molecule. HPBTs typically show strong absorption bands in the UV region (e.g., 300-350 nm) corresponding to π-π* transitions. The position of these bands can be sensitive to solvent polarity and pH.
-
Fluorescence Spectroscopy: Many HPBTs are highly fluorescent due to the ESIPT process. Upon excitation with UV light, the molecule is expected to exhibit a large Stokes shift, emitting light at a much longer wavelength (e.g., in the blue or green region of the spectrum). This property is highly dependent on the molecular environment and is the basis for its use in sensors.
Safety and Handling
Proper handling is paramount when working with any chemical compound.
-
GHS Classification: The compound is classified as Harmful if swallowed (H302).
-
Hazard Pictogram: GHS07 (Exclamation mark).
-
Precautionary Measures:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Potential Applications and Future Directions
The unique combination of a benzothiazole core and a hydroxyphenyl group positions 2-(2-Benzothiazolyl)-6-methylphenol as a candidate for several advanced applications:
-
UV Stabilizers: Like its long-chain alkylated analogs, it could function as a UV absorber in polymers and coatings, protecting materials from photodegradation.[3][4]
-
Fluorescent Probes: The potential for ESIPT makes it a promising platform for developing fluorescent sensors to detect metal ions, anions, or changes in the microenvironment polarity.
-
Pharmaceutical Scaffolding: Given the established biological activity of benzothiazoles, this molecule could serve as a key intermediate or starting point for the synthesis of novel therapeutic agents.[2]
Future research should focus on obtaining experimental validation of its physicochemical properties, exploring its photophysical behavior in detail, and screening it for biological activity.
References
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PubChem. 2-(2-Benzothiazolyl)-6-methylphenol | C14H11NOS | CID 135609553. Available from: [Link]
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ResearchGate. 2-(Benzothiazol-2-yliminomethyl)-6-methoxyphenol | Request PDF. Available from: [Link]
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NIST WebBook. Phenol, 2-(2-benzothiazolyl)-. Available from: [Link]
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A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Available from: [Link]
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Synthesis of the new 2-[(6– Methyl–2- Benzothiazolylazo]-4-Chloro phenol Organic reagent for Spectrophotometric determination of Copper(II). Available from: [Link]
-
MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available from: [Link]
-
Cheméo. Chemical Properties of Phenol, 2-(2-benzothiazolyl)- (CAS 3411-95-8). Available from: [Link]
-
2-(2h-Benzothiazol-2-Yl)-6-(Dodecyl)-4-Methylphenol. Available from: [Link]
-
PubChem. 2-(2-Hydroxy-5-methylphenyl)benzothiazole | C14H11NOS | CID 135742006. Available from: [Link]
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An In-depth Technical Guide to 2-(2-Benzothiazolyl)-6-methylphenol (CAS: 56048-53-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(2-Benzothiazolyl)-6-methylphenol, a heterocyclic compound with significant potential in various scientific domains. We will delve into its chemical synthesis, physicochemical characteristics, plausible biological activities, and prospective applications, particularly within the realm of drug discovery and development.
Introduction: The Benzothiazole Scaffold and the Significance of 2-(2-Benzothiazolyl)-6-methylphenol
Benzothiazoles are a class of bicyclic heterocyclic compounds composed of a benzene ring fused to a thiazole ring. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] The unique electronic and structural features of the benzothiazole nucleus allow it to interact with various biological targets, leading to a broad spectrum of therapeutic effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3][4]
2-(2-Benzothiazolyl)-6-methylphenol, with the CAS number 56048-53-4, incorporates this key benzothiazole moiety linked to a 6-methylphenol group. The phenolic hydroxyl group and the methyl substituent on the phenyl ring are expected to modulate the compound's physicochemical properties and biological activity, making it a molecule of considerable interest for further investigation.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. The key properties of 2-(2-Benzothiazolyl)-6-methylphenol are summarized below.
| Property | Value | Source |
| CAS Number | 56048-53-4 | |
| Molecular Formula | C₁₄H₁₁NOS | |
| Molecular Weight | 241.31 g/mol | [5] |
| Appearance | Solid | |
| InChI Key | NABPZMVNQIEOIO-UHFFFAOYSA-N | |
| SMILES | OC1=C(C=CC=C1C)C(S2)=NC3=C2C=CC=C3 | |
| Predicted pKa | 8.42 ± 0.35 | |
| Predicted XLogP3 | 4.3 | [5] |
Synthesis of 2-(2-Benzothiazolyl)-6-methylphenol
The synthesis of 2-substituted benzothiazoles typically involves the condensation of a 2-aminothiophenol with a carboxylic acid derivative, aldehyde, or other suitable electrophile.[6][7] Based on established methodologies for similar 2-(hydroxyphenyl)benzothiazoles, a robust synthetic route for 2-(2-Benzothiazolyl)-6-methylphenol can be proposed.[8][9][10]
Proposed Synthetic Pathway: Condensation of 2-Aminothiophenol with a Substituted Salicylate
A highly efficient method for the synthesis of 2-(2-hydroxyphenyl)benzothiazoles involves the reaction of 2-aminothiophenol with a phenyl salicylate derivative.[9] This approach offers the advantage of using commercially available starting materials and proceeding under relatively straightforward reaction conditions. For the synthesis of the title compound, phenyl 2-hydroxy-3-methylbenzoate would be the key substituted starting material.
Sources
- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 8. Frontiers | Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect [frontiersin.org]
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molecular structure of 2-(2-Benzothiazolyl)-6-methylphenol
An In-depth Technical Guide to the Molecular Structure of 2-(2-Benzothiazolyl)-6-methylphenol
Authored by a Senior Application Scientist
This guide provides a comprehensive examination of the molecular architecture of 2-(2-Benzothiazolyl)-6-methylphenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will move beyond a simple description of its structure to explore the nuanced stereochemical, electronic, and spectroscopic properties that define its behavior and potential applications. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this molecular scaffold.
Core Identity and Structural Framework
2-(2-Benzothiazolyl)-6-methylphenol is a bifunctional molecule featuring a phenol ring substituted with a methyl group and linked to a benzothiazole moiety. The benzothiazole system itself is a bicyclic structure composed of a benzene ring fused to a thiazole ring.
The fundamental properties of this molecule are summarized below:
| Property | Value | Source |
| IUPAC Name | 2-(1,3-benzothiazol-2-yl)-6-methylphenol | [1] |
| CAS Number | 56048-53-4 | [1] |
| Molecular Formula | C₁₄H₁₁NOS | [1] |
| Molecular Weight | 241.31 g/mol | [1] |
| Physical Form | Solid |
The core framework involves the C2 carbon of the benzothiazole ring system being directly bonded to the C2 carbon of the 6-methylphenol ring. This linkage dictates the overall geometry and electronic communication between the two aromatic systems.
Conformational Analysis and Intramolecular Interactions
A defining feature of hydroxyphenyl benzothiazole derivatives is their propensity for a planar conformation, which is stabilized by a strong intramolecular hydrogen bond. While a specific crystal structure for 2-(2-Benzothiazolyl)-6-methylphenol is not detailed in publicly available literature, extensive crystallographic studies on analogous compounds, such as 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol, provide a reliable model for its behavior.[2]
In these related structures, the dihedral angle between the benzothiazole and the phenol ring is minimal, often less than 10 degrees, indicating a nearly co-planar arrangement.[2][3] This planarity is not accidental; it is enforced by a powerful intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group (-OH) and the sp²-hybridized nitrogen atom of the benzothiazole ring.
Key Interaction: O-H···N
This interaction forms a stable six-membered pseudo-ring, which significantly restricts the rotation around the C-C bond connecting the two main rings. This conformational lock has profound implications for the molecule's electronic properties, solubility, and its ability to interact with biological targets.
Synthesis Pathway: A Mechanistic Overview
The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry. The most prevalent and efficient method for creating the 2-(2-Benzothiazolyl)-6-methylphenol scaffold is through the condensation of 2-aminothiophenol with 2-hydroxy-3-methylbenzaldehyde.[4][5]
The reaction proceeds via two key steps:
-
Schiff Base Formation: The amine group of 2-aminothiophenol nucleophilically attacks the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate that subsequently dehydrates to yield an imine (Schiff base).
-
Oxidative Cyclization: The thiol group (-SH) then attacks the imine carbon in an intramolecular fashion. The resulting dihydrobenzothiazole intermediate is then oxidized to the aromatic benzothiazole product. This oxidation can be achieved by various reagents or, in some cases, simply by atmospheric oxygen.[5]
Experimental Protocol: Representative Synthesis
The following protocol is a generalized procedure based on common methodologies for this reaction class.[6]
-
Reactant Preparation: In a round-bottom flask, dissolve 2-hydroxy-3-methylbenzaldehyde (1.0 eq) in ethanol.
-
Addition: Add 2-aminothiophenol (1.05 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Spectroscopic Signature
The unique structural features of 2-(2-Benzothiazolyl)-6-methylphenol give rise to a distinct spectroscopic fingerprint, which is essential for its unambiguous identification.
-
¹H and ¹³C NMR Spectroscopy: Computational studies using the gauge-independent atomic orbital (GIAO) method have shown excellent correlation with experimental values for benzothiazole derivatives.[7]
-
¹H NMR: Expect signals in the aromatic region (7.0-8.2 ppm) corresponding to the protons on both ring systems. A sharp singlet for the methyl (-CH₃) protons would appear further upfield (around 2.2-2.5 ppm). The phenolic -OH proton signal is often broad and significantly downfield due to the strong intramolecular hydrogen bonding.
-
¹³C NMR: The spectrum would show distinct signals for the 14 carbon atoms, with the carbons of the aromatic rings appearing in the typical 110-160 ppm range. The methyl carbon would be observed at a much higher field.
-
-
Infrared (IR) Spectroscopy: Analysis of the non-methylated parent compound, 2-(2-benzothiazolyl)phenol, provides a strong reference for expected IR absorptions.[8]
-
O-H Stretch: A very broad absorption band is expected in the 2800-3400 cm⁻¹ region, characteristic of a strongly hydrogen-bonded hydroxyl group.
-
C=N Stretch: A sharp peak around 1600-1630 cm⁻¹ corresponds to the imine-like C=N bond within the thiazole ring.
-
Aromatic C-H and C=C Stretches: Multiple sharp bands will be present for the aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (1450-1600 cm⁻¹).
-
Significance in Research and Development
The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. Understanding the detailed molecular structure of derivatives like 2-(2-Benzothiazolyl)-6-methylphenol is critical for rational drug design.
-
Drug Discovery: The planarity, hydrogen bonding capability, and aromatic nature of this molecule make it an ideal scaffold for designing inhibitors that can interact with flat active sites in enzymes or receptors through hydrogen bonding and π-π stacking interactions.
-
Materials Science: Hydroxyphenyl benzothiazole derivatives are known for their excellent UV-absorbing properties.[9] The intramolecular hydrogen bond facilitates a process called Excited-State Intramolecular Proton Transfer (ESIPT), which allows the molecule to dissipate harmful UV energy as harmless heat, making it an effective photostabilizer for polymers and other materials.
The electronic properties, such as the HOMO-LUMO energy gap, can be fine-tuned by altering substituents on the rings.[7][10] This allows scientists to modulate the molecule's reactivity, absorption spectrum, and biological activity, opening avenues for developing novel therapeutics and advanced materials.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135609553, 2-(2-Benzothiazolyl)-6-methylphenol. Retrieved from [Link].
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Yildiz, M., Özay, H., Ünver, H., & Durlu, T. N. (2010). Synthesis, Spectroscopic Studies and Structure of 2-[(Benzo[d]thiazol-2-ylamino)methyl]phenol. ResearchGate. Retrieved from [Link].
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Shaikh, R. P., & Telvekar, V. N. (2021). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 26(21), 6663. Retrieved from [Link].
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NIST (n.d.). Phenol, 2-(2-benzothiazolyl)-. In NIST Chemistry WebBook. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 429533, Phenol, 2-[(2-benzothiazolylimino)methyl]-. Retrieved from [Link].
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Waengdongbung, W., & Phakhodee, W. (2012). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. CMU Journal of Natural Sciences, 11(1). Retrieved from [Link].
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ResearchGate (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Retrieved from [Link].
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Organic Chemistry Portal (n.d.). Synthesis of benzothiazoles. Retrieved from [Link].
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Hong, Y., et al. (2017). Unusual reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane: crystal structures and optical properties. Acta Crystallographica Section C, 73(Pt 10), 958–965. Retrieved from [Link].
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Ali, B., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4153. Retrieved from [Link].
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Deschamps, J. R., & George, C. (2006). X-Ray Crystallography of Chemical Compounds. In Current Protocols in Pharmacology. John Wiley & Sons, Inc. Retrieved from [Link].
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Gáspár, A., & Lorincz, D. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 27(19), 6296. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135742006, 2-(2-Hydroxy-5-methylphenyl)benzothiazole. Retrieved from [Link].
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A Spectroscopic Guide to 2-(2-Benzothiazolyl)-6-methylphenol: Unraveling its Photophysical Behavior
Introduction: The Significance of the 2-(2-Hydroxyaryl)benzothiazole Scaffold
The 2-(2-hydroxyaryl)benzothiazole (HBT) framework is a cornerstone in the design of fluorescent materials. These molecules exhibit a unique photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, a proton is transferred from the phenolic hydroxyl group to the nitrogen atom of the benzothiazole ring, leading to the formation of a transient keto-tautomer. This process is responsible for the characteristic large Stokes shift observed in these compounds, a highly desirable property for applications in bio-imaging, sensors, and organic light-emitting diodes (OLEDs) as it minimizes self-absorption and enhances detection sensitivity. The methylation of the phenol ring, as in 2-(2-Benzothiazolyl)-6-methylphenol, can subtly modulate the electronic and steric environment, thereby fine-tuning its spectroscopic and photophysical properties.
Predicted Spectroscopic Data and Interpretation
The following sections present the predicted spectroscopic data for 2-(2-Benzothiazolyl)-6-methylphenol, derived from the analysis of its parent compound, 2-(2-benzothiazolyl)phenol, and the established effects of methyl substitution on aromatic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-(2-Benzothiazolyl)-6-methylphenol. The predicted ¹H and ¹³C NMR spectra are discussed below.
Table 1: Predicted ¹H NMR Spectral Data for 2-(2-Benzothiazolyl)-6-methylphenol
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 - 12.5 | br s | 1H | Phenolic -OH |
| ~8.05 | d | 1H | Benzothiazole H-4 |
| ~7.90 | d | 1H | Benzothiazole H-7 |
| ~7.50 | t | 1H | Benzothiazole H-5 |
| ~7.40 | t | 1H | Benzothiazole H-6 |
| ~7.35 | d | 1H | Phenol H-3 |
| ~7.25 | d | 1H | Phenol H-5 |
| ~6.90 | t | 1H | Phenol H-4 |
| ~2.40 | s | 3H | Methyl (-CH₃) |
Causality Behind Assignments: The phenolic proton is expected to be significantly deshielded and broadened due to hydrogen bonding. The aromatic protons of the benzothiazole and phenol rings will appear in the aromatic region (7-8.5 ppm), with their specific shifts and coupling patterns determined by their electronic environment and proximity to other protons. The methyl group protons will appear as a sharp singlet in the upfield region.
Table 2: Predicted ¹³C NMR Spectral Data for 2-(2-Benzothiazolyl)-6-methylphenol
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | Benzothiazole C2 |
| ~152 | Phenol C1 (-OH) |
| ~150 | Benzothiazole C7a |
| ~134 | Benzothiazole C3a |
| ~132 | Phenol C3 |
| ~129 | Phenol C5 |
| ~127 | Benzothiazole C5 |
| ~125 | Benzothiazole C6 |
| ~123 | Benzothiazole C4 |
| ~122 | Benzothiazole C7 |
| ~120 | Phenol C4 |
| ~118 | Phenol C2 |
| ~115 | Phenol C6 (-CH₃) |
| ~20 | Methyl (-CH₃) |
Causality Behind Assignments: The carbon atom of the benzothiazole ring attached to the phenol group (C2) is expected to be the most downfield due to its imine-like character. The phenolic carbon bearing the hydroxyl group (C1) will also be significantly deshielded. The methyl-substituted carbon (C6) will be slightly shielded compared to other aromatic carbons. The methyl carbon itself will appear at a characteristic upfield shift.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for 2-(2-Benzothiazolyl)-6-methylphenol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Broad, Medium | O-H stretch (hydrogen-bonded) |
| ~3100 - 3000 | Sharp, Weak | Aromatic C-H stretch |
| ~2950 - 2850 | Sharp, Weak | Aliphatic C-H stretch (methyl) |
| ~1620 - 1600 | Medium | C=N stretch (benzothiazole) |
| ~1580 - 1450 | Strong, Multiple bands | Aromatic C=C stretching |
| ~1250 | Strong | C-O stretch (phenol) |
| ~850 - 750 | Strong | Aromatic C-H out-of-plane bending |
Causality Behind Assignments: The broad O-H stretching band is a hallmark of a hydrogen-bonded hydroxyl group. The presence of both aromatic and aliphatic C-H stretches confirms the molecular structure. The C=N stretch is characteristic of the benzothiazole ring, and the strong C-O stretch is indicative of the phenolic moiety.
UV-Visible Absorption and Fluorescence Spectroscopy
The electronic transitions of 2-(2-Benzothiazolyl)-6-methylphenol give rise to its characteristic UV-Vis absorption and fluorescence emission spectra. These properties are dominated by the ESIPT process.
Table 4: Predicted Photophysical Data for 2-(2-Benzothiazolyl)-6-methylphenol
| Parameter | Predicted Value | Solvent |
| Absorption λmax | ~340 nm | Cyclohexane |
| Emission λmax | ~530 nm | Cyclohexane |
| Stokes Shift | ~190 nm | Cyclohexane |
Causality Behind Photophysical Behavior: The absorption maximum corresponds to the π-π* transition of the enol form of the molecule. Following excitation, the molecule undergoes ultrafast ESIPT to form the keto-tautomer in the excited state. The fluorescence emission originates from this keto-tautomer, resulting in a large Stokes shift. The methyl group is expected to have a minor bathochromic (red-shifting) effect on both the absorption and emission spectra compared to the unsubstituted parent compound due to its electron-donating inductive effect.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the spectroscopic characterization of 2-(2-Benzothiazolyl)-6-methylphenol. These protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
2-(2-Benzothiazolyl)-6-methylphenol
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-Benzothiazolyl)-6-methylphenol in 0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 5 seconds, and 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
-
Integrate the peaks in the ¹H NMR spectrum.
-
UV-Visible Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima and to observe the Stokes shift characteristic of ESIPT.
Materials:
-
2-(2-Benzothiazolyl)-6-methylphenol
-
Spectroscopic grade cyclohexane
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of 2-(2-Benzothiazolyl)-6-methylphenol in cyclohexane.
-
Working Solution Preparation: Prepare a 10 µM working solution by diluting the stock solution with cyclohexane.
-
UV-Vis Absorption Measurement:
-
Record the absorption spectrum of the 10 µM solution from 250 nm to 500 nm using the UV-Vis spectrophotometer, with cyclohexane as the blank.
-
Determine the wavelength of maximum absorption (λmax).
-
-
Fluorescence Emission Measurement:
-
Excite the 10 µM solution at its absorption λmax in the fluorometer.
-
Record the emission spectrum from the excitation wavelength + 10 nm to 700 nm.
-
Determine the wavelength of maximum emission.
-
-
Data Analysis:
-
Plot the absorption and emission spectra on the same graph to visualize the Stokes shift.
-
Calculate the Stokes shift in nanometers.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
2-(2-Benzothiazolyl)-6-methylphenol
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Hydraulic press for pellet making
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (~1 mg) of 2-(2-Benzothiazolyl)-6-methylphenol with ~100 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-making die and press it under high pressure to form a transparent pellet.
-
-
IR Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Acquire a background spectrum of a blank KBr pellet for background correction.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the comprehensive spectroscopic analysis of 2-(2-Benzothiazolyl)-6-methylphenol.
Photophysical Process: Excited-State Intramolecular Proton Transfer (ESIPT)
Caption: Jablonski-type diagram illustrating the ESIPT process in 2-(2-Benzothiazolyl)-6-methylphenol.
Conclusion
This technical guide provides a detailed, predictive framework for understanding the spectroscopic properties of 2-(2-Benzothiazolyl)-6-methylphenol. By leveraging data from analogous compounds and fundamental chemical principles, we have outlined the expected NMR, IR, UV-Vis, and fluorescence characteristics. The dominant role of Excited-State Intramolecular Proton Transfer in defining the photophysical behavior of this molecule has been highlighted. The provided experimental protocols offer a clear and robust methodology for researchers to empirically validate these predictions and further explore the potential of this and related compounds in various applications. This synthesized approach ensures that progress can be made even when direct experimental data is not immediately available, fostering a deeper understanding of this important class of fluorophores.
References
-
PubChem. 2-(2-Benzothiazolyl)-6-methylphenol. National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook. Phenol, 2-(2-benzothiazolyl)-. National Institute of Standards and Technology. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Frontiers in Chemistry. Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. [Link]
-
MDPI. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. [Link]
-
Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. [Link]
-
Biocompare. Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. [Link]
-
ACS Publications. 1,2,4-Triazole-Based Excited-State Intramolecular Proton Transfer-Driven “Turn-On” Chemosensor for Selective Cyanide Detection with Test Strip Utility and Molecular Keypad Lock: An Experimental and Computational Exploration. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of phenol. [Link]
-
Doc Brown's Chemistry. 13C NMR spectrum of phenol. [Link]
solubility of 2-(2-Benzothiazolyl)-6-methylphenol in organic solvents
An In-depth Technical Guide to the Solubility of 2-(2-Benzothiazolyl)-6-methylphenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 2-(2-Benzothiazolyl)-6-methylphenol, a molecule built upon the pharmacologically significant benzothiazole scaffold, presents a compelling case for thorough physicochemical characterization.[1][2] This guide provides a comprehensive examination of the theoretical and practical aspects of determining the solubility of this compound in various organic solvents. We will delve into the molecular characteristics that govern its solubility, present a systematic approach for solubility assessment, and provide detailed experimental protocols. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and formulation science, enabling them to make informed decisions in the drug development pipeline.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a drug candidate from a promising molecule to a viable therapeutic is fraught with challenges, many of which are rooted in its physicochemical properties. Among these, solubility stands out as a paramount factor. Poor aqueous solubility can lead to low absorption and erratic bioavailability, ultimately resulting in suboptimal drug performance. Conversely, understanding a compound's solubility profile in organic solvents is crucial for various stages of drug development, including synthesis, purification, formulation, and the design of analytical methods.
2-(2-Benzothiazolyl)-6-methylphenol (C₁₄H₁₁NOS) belongs to a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The efficacy of such compounds is intrinsically linked to their ability to be effectively delivered to their target sites within the body. This guide, therefore, focuses on providing a deep understanding of the solubility of 2-(2-Benzothiazolyl)-6-methylphenol, a foundational step in its potential development as a therapeutic agent.
Physicochemical Properties of 2-(2-Benzothiazolyl)-6-methylphenol
A molecule's structure is the primary determinant of its properties. Understanding the key physicochemical characteristics of 2-(2-Benzothiazolyl)-6-methylphenol is essential for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NOS | [3][4] |
| Molecular Weight | 241.31 g/mol | [3][4] |
| Appearance | Solid | [5] |
| Predicted pKa | 8.42 ± 0.35 | [5] |
| Predicted XLogP3 | 4.3 | [3] |
| Boiling Point (Predicted) | 414.6 ± 55.0 °C | [5] |
| Density (Predicted) | 1.295 ± 0.06 g/cm³ | [5] |
The structure of 2-(2-Benzothiazolyl)-6-methylphenol features a benzothiazole ring system linked to a methyl-substituted phenol. The phenol group provides a site for hydrogen bonding, while the larger, fused aromatic system contributes to its lipophilicity. The predicted XLogP3 value of 4.3 suggests a preference for lipophilic environments over aqueous ones, indicating that it is likely to be poorly soluble in water but more soluble in organic solvents.[3] The phenolic hydroxyl group, with a predicted pKa of 8.42, can act as a hydrogen bond donor.[5]
Caption: Molecular structure of 2-(2-Benzothiazolyl)-6-methylphenol.
Principles of Solubility: "Like Dissolves Like"
The adage "like dissolves like" is a fundamental principle in chemistry that provides a qualitative prediction of solubility.[6][7] It suggests that substances with similar intermolecular forces are likely to be soluble in one another. Organic solvents can be broadly categorized based on their polarity:
-
Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, can engage in hydrogen bonding and have a high dielectric constant.
-
Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethyl sulfoxide (DMSO) have a significant dipole moment but lack O-H or N-H bonds, preventing them from acting as hydrogen bond donors.
-
Nonpolar Solvents: These solvents, including hexane, toluene, and diethyl ether, have low dielectric constants and primarily interact through van der Waals forces.
Given its molecular structure, 2-(2-Benzothiazolyl)-6-methylphenol is expected to exhibit higher solubility in solvents that can interact with its aromatic rings and potentially engage in hydrogen bonding with its phenolic hydroxyl group.
Predicted Solubility Profile
While experimental data is the gold standard, a predicted solubility profile can guide solvent selection for various applications.
| Solvent Class | Representative Solvents | Predicted Solubility of 2-(2-Benzothiazolyl)-6-methylphenol | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The phenolic group allows for some interaction, but the large, nonpolar benzothiazole and methylphenyl groups will limit solubility, especially in water. A related compound with a dodecyl group is practically insoluble in water.[8][9] |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High | These solvents can interact with the polar components of the molecule without the competing hydrogen bonding network of protic solvents, making them good candidates for achieving high solubility. |
| Nonpolar | Hexane, Toluene, Dichloromethane | Moderate to High | The aromatic nature of the compound suggests good solubility in aromatic solvents like toluene. Dichloromethane is also likely to be a good solvent due to its ability to dissolve a wide range of organic compounds. Solubility in highly nonpolar solvents like hexane may be more limited. |
Experimental Determination of Solubility: A Step-by-Step Protocol
Accurate determination of solubility requires a systematic and well-controlled experimental approach. The following protocol outlines a reliable method for determining the solubility of 2-(2-Benzothiazolyl)-6-methylphenol.
Materials and Equipment
-
2-(2-Benzothiazolyl)-6-methylphenol (high purity)
-
A selection of organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
Caption: Workflow for experimental solubility determination.
Detailed Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of 2-(2-Benzothiazolyl)-6-methylphenol to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C for physiological relevance).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is fully saturated. The time required for equilibration should be determined empirically.
-
-
Phase Separation:
-
After equilibration, carefully remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of 2-(2-Benzothiazolyl)-6-methylphenol.
-
Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.
-
Implications for Drug Development
The solubility data obtained from these studies will have significant implications for the preclinical and clinical development of 2-(2-Benzothiazolyl)-6-methylphenol:
-
Formulation Development: Understanding the solubility in various excipients and solvent systems is fundamental to developing oral, parenteral, or topical formulations.
-
Toxicity Studies: The choice of vehicle for in vivo toxicity studies will be guided by the compound's solubility.
-
Process Chemistry: Solvent selection for crystallization and purification processes will be optimized based on solubility data.
-
In Vitro Assays: The ability to prepare stock solutions in appropriate solvents is essential for conducting in vitro biological assays.[10]
Conclusion
This technical guide has provided a comprehensive overview of the solubility of 2-(2-Benzothiazolyl)-6-methylphenol in organic solvents. By combining theoretical principles with a detailed experimental protocol, researchers are equipped to systematically evaluate this critical physicochemical property. The insights gained from such studies are indispensable for advancing our understanding of this promising compound and for making data-driven decisions throughout the drug development process. The benzothiazole scaffold continues to be a rich source of pharmacologically active compounds, and a thorough characterization of their fundamental properties is the bedrock upon which successful therapeutic innovations are built.
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thermal stability of 2-(2-Benzothiazolyl)-6-methylphenol
An In-depth Technical Guide to the Thermal Stability of 2-(2-Benzothiazolyl)-6-methylphenol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the (C₁₄H₁₁NOS), a molecule of significant interest due to its unique structural combination of a phenolic moiety and a benzothiazole heterocycle.[1] This document is intended for researchers, scientists, and professionals in drug development and material science who require a deep understanding of the compound's behavior at elevated temperatures. We will explore the theoretical underpinnings of its thermal degradation, detail rigorous experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discuss the interpretation of the resulting data. The causality behind methodological choices is emphasized to ensure a robust and self-validating analytical approach.
Introduction: The Significance of 2-(2-Benzothiazolyl)-6-methylphenol
2-(2-Benzothiazolyl)-6-methylphenol is a heterocyclic compound featuring a phenol group substituted with a methyl group at position 6 and a benzothiazole group at position 2. This unique architecture confers properties that make it a candidate for applications such as UV-light absorption and as a stabilizer in polymeric systems.[2][3] The phenolic component is a well-known antioxidant scaffold, capable of scavenging free radicals, while the benzothiazole ring is a common pharmacophore and a robust, thermally stable heterocyclic system.[4][5]
The efficacy and safety of such a compound in high-temperature applications—for instance, as an additive in polymer processing or in thermally sterilized pharmaceuticals—are directly dependent on its thermal stability. Understanding the temperature thresholds at which it begins to decompose, the kinetics of its degradation, and the nature of its decomposition products is critical for predicting its performance, lifespan, and potential for generating harmful byproducts.
Theoretical Framework: Anticipating Thermal Decomposition
The thermal degradation of 2-(2-Benzothiazolyl)-6-methylphenol is expected to be a multi-stage process involving the distinct phenolic and benzothiazole moieties.
-
Phenolic Moiety Degradation: Phenolic compounds typically undergo thermal decomposition through mechanisms involving the cleavage of C-C and C-O bonds.[6][7] At elevated temperatures, ring-reduction and CO elimination can occur, leading to the formation of volatile products like carbon monoxide, methane, water, and various hydrocarbons.[8][9] The presence of the methyl group on the phenol ring may also influence the degradation pathway.
-
Benzothiazole Moiety Degradation: Benzothiazole derivatives are generally recognized for their thermal robustness. However, at sufficiently high temperatures, the heterocyclic ring will break down. Studies on similar compounds show that the decomposition of the benzothiazole portion often occurs as a distinct step at temperatures above 250-300°C.[10]
The combined structure suggests a plausible degradation pathway where initial decomposition might occur at the weaker bonds associated with the phenol group, followed by the more resilient benzothiazole ring at higher temperatures. The exact pathway and onset temperatures, however, must be determined empirically.
Core Experimental Protocols for Thermal Analysis
To comprehensively evaluate the thermal stability, a dual-pronged approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential. This combination allows for the correlation of mass loss events (from TGA) with their associated thermal transitions (from DSC).
Thermogravimetric Analysis (TGA)
TGA provides quantitative information on the mass changes in a material as a function of temperature or time in a controlled atmosphere.[4][11] It is the primary technique for determining decomposition temperatures and the amount of volatile content versus stable residue.
-
Atmosphere Control: Conducting the analysis under both an inert atmosphere (Nitrogen) and an oxidative atmosphere (Air) is crucial. The nitrogen atmosphere allows for the study of purely thermal decomposition (pyrolysis), while the air atmosphere reveals the susceptibility to thermo-oxidative degradation, which is often more aggressive and occurs at lower temperatures.[11][12]
-
Heating Rate: A controlled heating rate, typically 10 °C/min, is chosen as a standard to balance resolution and experimental time, ensuring comparability with a vast body of literature data.[11][13]
-
Instrument Preparation: Calibrate the TGA instrument (e.g., Mettler Toledo TGA/DSC-3+ or TA Instruments TGA 2950) for mass and temperature according to the manufacturer's guidelines.[4][12]
-
Sample Preparation: Accurately weigh 5–10 mg of 2-(2-Benzothiazolyl)-6-methylphenol into a clean, tared ceramic or platinum crucible.
-
Loading: Place the crucible onto the TGA balance mechanism.
-
Atmosphere Purge: Seal the furnace and purge with the selected gas (Nitrogen or Air) at a constant flow rate (e.g., 50 mL/min) for at least 15 minutes to ensure an inert or consistently oxidative environment.[12]
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature from 30 °C to 800 °C at a linear heating rate of 10 °C/min.
-
-
Data Collection: Record the sample mass, sample temperature, and time throughout the experiment.
-
Analysis: Plot the percentage of initial mass versus temperature. Calculate the first derivative of this curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and decomposition, which manifest as endothermic or exothermic peaks.[7][14]
-
Sealed Pans: Phenolic compounds can release water or other small molecules upon heating.[14] Using hermetically sealed sample pans is critical to suppress the vaporization of these volatiles. This prevents large, broad endothermic peaks from masking the subtle exothermic peaks associated with decomposition or curing reactions.[14][15]
-
Instrument Preparation: Calibrate the DSC instrument (e.g., Shimadzu DSC-60) for temperature and enthalpy using certified standards like indium.[7]
-
Sample Preparation: Accurately weigh 3–5 mg of 2-(2-Benzothiazolyl)-6-methylphenol into a hermetically sealable aluminum pan.
-
Encapsulation: Crimp the lid to hermetically seal the pan. Prepare an empty, sealed pan to use as a reference.
-
Loading: Place the sample and reference pans into the DSC cell.
-
Atmosphere: Purge the cell with nitrogen at a constant flow rate (e.g., 30-50 mL/min).
-
Thermal Program:
-
Equilibrate the cell at a starting temperature (e.g., 25 °C).
-
Ramp the temperature from 25 °C to a temperature beyond the final decomposition observed in TGA (e.g., 450 °C) at a linear heating rate of 10 °C/min.
-
-
Data Collection: Record the differential heat flow versus temperature.
-
Analysis: Identify endothermic peaks (e.g., melting point, Tₘ) and exothermic peaks (decomposition, Tₑₓₒ). Integrate the peak areas to quantify the enthalpy changes (ΔH).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Data Interpretation and Expected Results
The combination of TGA and DSC data provides a comprehensive thermal profile.
Quantitative Data Summary
The following table outlines the key parameters to be extracted from the analyses. The values provided are hypothetical examples for illustrative purposes.
| Parameter | Symbol | Technique | Atmosphere | Expected Value | Significance |
| Melting Point | Tₘ | DSC | Nitrogen | 150 - 170 °C | Indicates phase transition from solid to liquid. |
| Onset Decomposition Temp. | Tₒₙₛₑₜ | TGA | Nitrogen | ~280 °C | Temperature at which significant mass loss begins. |
| Onset Oxidation Temp. | Tₒₙₛₑₜ | TGA | Air | ~260 °C | Onset of degradation in the presence of oxygen. |
| Temp. of Max. Mass Loss | Tₘₐₓ | TGA (DTG) | Nitrogen | ~320 °C | Point of fastest thermal decomposition. |
| Decomposition Exotherm | Tₑₓₒ | DSC | Nitrogen | 300 - 340 °C | Indicates the decomposition process is exothermic. |
| Char Residue @ 800°C | % Residue | TGA | Nitrogen | 20 - 30 % | Amount of non-volatile carbonaceous material left. |
Qualitative Analysis: Building a Degradation Profile
-
TGA Thermogram: A typical TGA curve for this compound under nitrogen is expected to show a stable baseline until around 280°C, followed by one or more distinct mass loss steps. The first step may correspond to the degradation of the phenolic side, with the second, higher-temperature step relating to the benzothiazole core. In air, the onset temperature is expected to be lower, indicating thermo-oxidative instability.[12]
-
DSC Thermogram: The DSC trace should show a sharp endothermic peak corresponding to the melting of the crystalline solid. At higher temperatures, a broad exothermic peak should appear, correlating with the mass loss region observed in the TGA. This exotherm confirms that the decomposition process releases energy.[7][13]
Plausible Degradation Pathway
The thermal energy supplied during analysis likely induces homolytic cleavage at the weakest bonds. A plausible initial step is the cleavage of the C-C bond between the phenolic and benzothiazole rings or the fragmentation of the phenol ring itself.
Caption: Plausible thermal degradation pathway.
Conclusion
The is a critical parameter dictating its utility in high-temperature applications. A systematic evaluation using TGA and DSC, performed under both inert and oxidative conditions, provides a comprehensive understanding of its degradation profile. By correlating mass loss with thermal events and adhering to rigorous, well-justified protocols, researchers can reliably determine key stability indicators such as onset decomposition temperature, melting point, and char yield. This knowledge is fundamental for the rational design of materials and formulations, ensuring both performance and safety.
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Thermal behaviour and adsorption properties of some benzothiazole derivatives. (2014). ResearchGate. Retrieved from [Link]
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Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds: effect of temperature, residence time and methoxyl group. (2021). RSC Publishing. Retrieved from [Link]
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THERMAL DEGRADATION OF PHENOLIC POLYMERS. (n.d.). Defense Technical Information Center. Retrieved from [Link]
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Synthesis and thermal properties of some phenolic resins. (2019). Innovaciencia. Retrieved from [Link]
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Decomposition characteristics of a char-forming phenolic polymer used for ablative composites. (1969). NASA Technical Reports Server. Retrieved from [Link]
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Using High-Volume Sample Pans to Characterize the Curing Reaction of a Phenolic Resin Sample. (n.d.). TA Instruments. Retrieved from [Link]
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Effect of Temperatures on Polyphenols during Extraction. (2022). MDPI. Retrieved from [Link]
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2-(2-Benzothiazolyl)-6-methylphenol. (n.d.). PubChem. Retrieved from [Link]
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Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. (2024). Scirp.org. Retrieved from [Link]
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Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (2021). ResearchGate. Retrieved from [Link]
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Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. (2010). CentAUR. Retrieved from [Link]
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The Effect of Thermal Annealing on the Structure and Gas Transport Properties of Poly(1-Trimethylsilyl-1-Propyne) Films with the Addition of Phenolic Antioxidants. (2022). MDPI. Retrieved from [Link]
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Activation energy and curing behavior of resol- and novolac-type phenolic resins by differential scanning calorimetry and thermo. (2003). Wiley Online Library. Retrieved from [Link]
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Differential scanning calorimetry of the effects of temperature and humidity on phenol-formaIdehyde resin cure. (1994). Forest Products Laboratory. Retrieved from [Link]
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Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. Retrieved from [Link]
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Effect of Immobilization of Phenolic Antioxidant on Thermo-Oxidative Stability and Aging of Poly(1-trimethylsilyl-1-propyne) in View of Membrane Application. (2022). MDPI. Retrieved from [Link]
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HIGH PRESSURE DSC OF PHENOLFORMALDEHYDE MOULDING COMPOUNDS. (n.d.). Romana Cerc Korošec. Retrieved from [Link]
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Comparison of Phenolic Antioxidants' Impact on Thermal Oxidation Stability of Pentaerythritol Ester Insulating Oil. (2024). IEEE Xplore. Retrieved from [Link]
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(a) Thermogravimetric (TGA) results; and (b) Differential scanning calorimetry (DSC) results for the raw materials studied. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2021). MDPI. Retrieved from [Link]
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2-(Benzothiazol-2-yliminomethyl)-6-methoxyphenol. (n.d.). ResearchGate. Retrieved from [Link]
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2-(2h-Benzothiazol-2-Yl)-6-(Dodecyl)-4-Methylphenol. (n.d.). Deltachem. Retrieved from [Link]
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Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. Retrieved from [Link]
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The Photophysical Heart: Excited-State Intramolecular Proton Transfer (ESIPT)
An In-Depth Technical Guide to the Quantum Yield of 2-(2-Benzothiazolyl)-6-methylphenol
This guide provides a comprehensive exploration of the fluorescence quantum yield of 2-(2-Benzothiazolyl)-6-methylphenol, a derivative of the renowned 2-(2-hydroxyphenyl)benzothiazole (HBT) class of fluorophores. For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's photophysical properties is paramount. The quantum yield, a measure of the efficiency of photon emission through fluorescence, is a critical parameter that dictates the suitability of a fluorophore for applications ranging from bioimaging to materials science.
This document moves beyond a simple recitation of facts, delving into the mechanistic underpinnings of the fluorescence of 2-(2-Benzothiazolyl)-6-methylphenol and its relatives. We will explore the pivotal role of Excited-State Intramolecular Proton Transfer (ESIPT), detail the rigorous experimental methodologies for quantum yield determination, and analyze the structural and environmental factors that modulate this key photophysical property.
The fluorescence characteristics of 2-(2-Benzothiazolyl)-6-methylphenol are intrinsically linked to a fascinating photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). In its ground state, the molecule exists predominantly in an "enol" form, featuring an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the benzothiazole moiety.
Upon photoexcitation, a rapid transfer of the proton occurs from the hydroxyl group (the proton donor) to the benzothiazole nitrogen (the proton acceptor). This ultrafast process, occurring on the femtosecond timescale, leads to the formation of an excited-state "keto" tautomer. This tautomer is energetically more favorable in the excited state and is responsible for the characteristic fluorescence of this class of compounds. The emission of a photon from the keto tautomer returns the molecule to its ground state, where a reverse proton transfer rapidly regenerates the original enol form.
A key consequence of the ESIPT mechanism is the exceptionally large Stokes shift observed for HBT derivatives. The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is substantial because absorption occurs from the enol form, while emission originates from the electronically distinct keto tautomer. This large separation of excitation and emission wavelengths is highly desirable in fluorescence applications as it minimizes self-absorption and enhances signal-to-noise ratios.
Caption: The Jablonski diagram illustrating the ESIPT process in 2-(2-hydroxyphenyl)benzothiazole derivatives.
A Rigorous Approach to Quantum Yield Determination
The fluorescence quantum yield (Φ) is defined as the ratio of the number of photons emitted to the number of photons absorbed. Its determination is a cornerstone of photophysical characterization. The relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is widely employed due to its accessibility and reliability.
Experimental Protocol: Relative Quantum Yield Measurement
This protocol outlines the steps for determining the fluorescence quantum yield of 2-(2-Benzothiazolyl)-6-methylphenol using a standard fluorophore like quinine sulfate or rhodamine 6G.
1. Selection of a Suitable Standard:
-
The standard should have an absorption profile that overlaps with the sample's excitation wavelength.
-
The emission of the standard should be in a similar spectral region to the sample to minimize wavelength-dependent variations in detector response.
-
The standard must have a well-documented and constant quantum yield in the chosen solvent.
2. Preparation of Solutions:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent.
-
The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.
3. Spectroscopic Measurements:
-
Absorption Spectra: Record the UV-Vis absorption spectra of all prepared solutions. The absorbance at the excitation wavelength is a critical parameter.
-
Fluorescence Spectra: Record the corrected fluorescence emission spectra of all solutions. It is crucial to use the same excitation wavelength, slit widths, and other instrument settings for both the sample and the standard.
4. Data Analysis and Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Caption: A streamlined workflow for the relative determination of fluorescence quantum yield.
Modulators of Quantum Yield in 2-(2-Benzothiazolyl)-6-methylphenol
Molecular Structure: The substitution pattern on the HBT core is a primary determinant of the quantum yield. The parent HBT molecule exhibits a relatively low quantum yield in solution.[1] The introduction of a methyl group at the 6-position of the phenol ring, as in our target molecule, can influence the electronic properties and steric hindrance around the phenolic hydroxyl group. Theoretical studies on methyl-substituted HBT derivatives suggest that the position of the methyl group significantly affects the strength of the intramolecular hydrogen bond in the excited state, which in turn modulates the ESIPT efficiency.[2]
Solvent Polarity: The solvent environment plays a critical role in the photophysics of HBT derivatives. In non-polar solvents, the ESIPT process is generally efficient, leading to strong emission from the keto tautomer.[3] However, in polar protic solvents, the formation of intermolecular hydrogen bonds between the solvent and the fluorophore can compete with the intramolecular hydrogen bond, thereby impeding the ESIPT process.[3] This can lead to a decrease in the keto emission and an increase in the normal enol fluorescence, often with a lower overall quantum yield.
Temperature: Temperature can also influence the quantum yield by affecting non-radiative decay pathways. At higher temperatures, increased molecular vibrations can provide alternative routes for the excited state to return to the ground state without emitting a photon, thus lowering the quantum yield.
Comparative Photophysical Data of HBT Derivatives
To provide a practical context for the expected quantum yield of 2-(2-Benzothiazolyl)-6-methylphenol, the following table summarizes the quantum yields of the parent HBT and some of its derivatives in different solvents. This data underscores the significant impact of both chemical substitution and the surrounding medium on fluorescence efficiency.
| Compound | Solvent | Quantum Yield (Φ) | Reference |
| 2-(2-hydroxyphenyl)benzothiazole (HBT) | Dichloromethane | 0.01 | [4] |
| Cyano-substituted HBT | Dichloromethane | 0.49 | [4] |
| Boron-complexed HBT derivative | Acetonitrile | up to 0.85 | [1] |
This comparative data suggests that while the parent HBT has a low quantum yield, chemical modifications can dramatically enhance its fluorescence efficiency. The methyl group in 2-(2-Benzothiazolyl)-6-methylphenol is expected to have a more subtle, yet potentially significant, influence on its quantum yield compared to the parent compound.
Conclusion
The quantum yield of 2-(2-Benzothiazolyl)-6-methylphenol is a key parameter that governs its potential as a fluorescent tool. A thorough understanding of its photophysical behavior is rooted in the principles of Excited-State Intramolecular Proton Transfer. While a definitive quantum yield value for this specific molecule awaits experimental determination, the extensive research on the broader HBT family provides a robust framework for predicting its properties and for designing experiments to measure them accurately. By carefully considering the influences of molecular structure and the experimental environment, researchers can effectively harness the fluorescent capabilities of this and related compounds for their specific applications.
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Investigating Methyl Substitution Position Effect on the ESIPT Process in 2-(2'-Hydroxyphenyl) Benzothiazole Derivatives. World Scientific Research Journal. [Link]
-
Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule 2-(2-Hydroxyphenyl) benzothiaz. Crystals. [Link]
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An In-Depth Technical Guide to Excited-State Intramolecular Proton Transfer in Benzothiazole Derivatives: From Fundamental Principles to Advanced Therapeutic Applications
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, experimental investigation, and application of excited-state intramolecular proton transfer (ESIPT) in benzothiazole derivatives. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental choices and the self-validating nature of the described protocols, offering field-proven insights into this fascinating photophysical phenomenon.
The Core Phenomenon: Unveiling Excited-State Intramolecular Proton Transfer (ESIPT)
Excited-state intramolecular proton transfer (ESIPT) is a remarkable photophysical process wherein a proton is transferred within a molecule in its electronically excited state.[1][2] This ultrafast reaction, often occurring on the femtosecond timescale, leads to the formation of a transient tautomer with distinct electronic and emissive properties from the ground-state molecule.[3] Benzothiazole derivatives, particularly those bearing a hydroxyl or amino group at the 2-(2'-hydroxyphenyl) or 2-(2'-aminophenyl) position, are a prominent class of molecules that exhibit robust ESIPT characteristics.[4][5]
The fundamental prerequisite for ESIPT is the presence of an intramolecular hydrogen bond between a proton donor (like a hydroxyl or amino group) and a proton acceptor (the nitrogen atom of the benzothiazole ring).[4] Upon photoexcitation, the acidity of the proton donor and the basicity of the proton acceptor increase significantly, creating a thermodynamic driving force for the proton to shuttle across the hydrogen bond.[6] This process results in the formation of a keto-tautomer in the excited state, which is responsible for the characteristic large Stokes shift observed in the fluorescence spectra of these compounds.[5] This large separation between the absorption and emission maxima is a key feature that makes ESIPT molecules highly valuable in various applications, as it minimizes self-absorption and enhances detection sensitivity.[7]
The general strategy for designing ESIPT-based fluorescent probes often involves modifying the hydrogen bond donor. By blocking the proton transfer with a specific reactive unit, the ESIPT process is initially "off," and only the enol emission is observed. Interaction with a target analyte can cleave this blocking group, restoring the intramolecular hydrogen bond and "turning on" the ESIPT process, leading to a ratiometric change in the fluorescence signal.[8]
The Molecular Architecture: Structure-Property Relationships in Benzothiazole Derivatives
The photophysical properties of ESIPT-exhibiting benzothiazole derivatives are intricately linked to their molecular structure. Judicious modification of the benzothiazole scaffold allows for the fine-tuning of their absorption, emission, quantum yield, and sensitivity for specific applications.
The Influence of Substituents
The electronic nature of substituents on the benzothiazole or the phenyl ring plays a critical role in modulating the ESIPT process. Electron-withdrawing groups, for instance, can enhance the acidity of the proton donor in the excited state, thereby facilitating a more efficient proton transfer.[4] Conversely, electron-donating groups can have the opposite effect. The position of the substituent is also crucial; for example, methyl substitution at the meta-position of the 2-(2-hydroxyphenyl) ring in a benzothiazole derivative has been shown to enhance ESIPT activity by strengthening the intramolecular hydrogen bond in the excited state.[9]
Impact of the Heterocyclic Core
While this guide focuses on benzothiazoles, it's noteworthy that other heterocyclic systems, such as benzoxazoles and benzimidazoles, also exhibit ESIPT.[10] The nature of the heteroatom in the five-membered ring influences the electronic properties of the molecule and, consequently, the ESIPT characteristics. Benzothiazoles are particularly interesting due to their robust photostability and the tunability of their electronic properties through synthetic modifications.[11]
Experimental Investigation of ESIPT: A Methodological Deep Dive
A multi-faceted approach combining steady-state and time-resolved spectroscopic techniques with computational modeling is essential for a thorough investigation of the ESIPT phenomenon in benzothiazole derivatives.
Steady-State and Time-Resolved Fluorescence Spectroscopy
This is the cornerstone for characterizing ESIPT. The dual emission from the enol and keto tautomers can often be observed in the steady-state fluorescence spectrum, providing direct evidence of the proton transfer.
-
Sample Preparation:
-
Dissolve the benzothiazole derivative in a spectroscopic grade solvent of choice (e.g., cyclohexane, acetonitrile, methanol) to a final concentration of approximately 10 µM. The choice of solvent is critical as polarity can significantly influence the ESIPT process.[8]
-
For measurements in biological media, prepare a stock solution in DMSO and dilute it into the desired buffer (e.g., PBS, HEPES) to a final concentration, ensuring the DMSO concentration is minimal (typically <1%) to avoid artifacts.[12]
-
Degas the solution by bubbling with nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can quench fluorescence.
-
-
Steady-State Measurements:
-
Use a calibrated spectrofluorometer.
-
Acquire the absorption spectrum using a UV-Vis spectrophotometer to determine the optimal excitation wavelength (λex), typically the absorption maximum of the enol form.
-
Record the fluorescence emission spectrum by exciting the sample at λex. Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
-
To determine the fluorescence quantum yield (ΦF), use a well-characterized standard with a known quantum yield and similar emission range (e.g., quinine sulfate in 0.1 M H2SO4). Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength. The quantum yield is calculated using the following equation: ΦF_sample = ΦF_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.[13]
-
-
Time-Resolved Measurements (Time-Correlated Single-Photon Counting - TCSPC):
-
Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) with an excitation wavelength corresponding to the absorption maximum of the enol form.[14]
-
The instrument response function (IRF) should be recorded using a scattering solution (e.g., a dilute solution of Ludox in water).
-
Collect the fluorescence decay by monitoring the emission at the peak of the enol and keto bands.
-
The decay data is then fitted to a multi-exponential decay model to extract the fluorescence lifetimes (τ) of the different species. The decay of the enol form and the rise and decay of the keto form provide crucial information about the kinetics of the ESIPT process.[15]
-
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful technique to directly observe the formation and decay of the excited-state tautomer on ultrafast timescales.
-
Experimental Setup: A typical pump-probe setup is used, where a femtosecond laser pulse is split into a pump beam and a probe beam. The pump beam excites the sample, and the time-delayed probe beam measures the change in absorbance.[16]
-
Sample Preparation: Prepare a solution of the benzothiazole derivative with a concentration that yields an absorbance of approximately 0.3-0.5 at the pump wavelength in a 1-2 mm path length cuvette.
-
Data Acquisition:
-
The pump wavelength is chosen to excite the enol form of the molecule.
-
The probe is a broadband white-light continuum pulse.
-
The change in absorbance (ΔA) is recorded as a function of both wavelength and time delay between the pump and probe pulses.
-
-
Data Analysis: The transient spectra will reveal the decay of the excited enol species and the rise and subsequent decay of the excited keto tautomer, providing direct kinetic information about the ESIPT process.[17]
Computational Modeling (DFT and TD-DFT)
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable tools for elucidating the mechanism of ESIPT. These methods can be used to:
-
Optimize the geometries of the ground and excited states of both the enol and keto tautomers.
-
Calculate the potential energy surfaces along the proton transfer coordinate, providing insights into the energy barrier of the reaction.[7]
-
Simulate the absorption and emission spectra, which can be compared with experimental data for validation.
-
Analyze the molecular orbitals involved in the electronic transitions to understand the charge redistribution upon excitation that drives the proton transfer.
Visualization of ESIPT Pathways and Workflows
Caption: A typical experimental workflow for investigating ESIPT in benzothiazole derivatives.
Quantitative Data Summary
The following table summarizes key photophysical properties for a selection of benzothiazole derivatives, highlighting the impact of structural modifications on their ESIPT characteristics.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (ns) | Reference |
| 2-(2'-Hydroxyphenyl)benzothiazole (HBT) | Cyclohexane | 335 | 530 | 195 | - | - | [5] |
| 2-(2'-Hydroxy-5'-chlorophenyl)benzothiazole | Toluene | 342 | 525 | 183 | - | - | [8] |
| 2-(2'-Hydroxyphenyl)-6-methoxybenzothiazole | Dichloromethane | 345 | 535 | 190 | 0.02 | - | [13] |
| Boron-complexed HBT derivative (10B) | Acetonitrile | 430 | 597 | 167 | 0.85 | - | [13] |
| Fluorene-HBT derivative | Solid State | ~380 | ~550 | ~170 | 0.68 | 3.48-5.21 | [16] |
| Benzothiazole Squaraine Derivative | - | 685 | 720 | 35 | - | - | [18] |
Note: This table is a representative sample. Photophysical properties can vary significantly with the specific derivative and solvent conditions.
Applications in Drug Discovery and Development
The unique photophysical properties of ESIPT-exhibiting benzothiazole derivatives make them highly valuable tools in various stages of drug discovery and development.
Fluorescent Probes for Bioimaging and Sensing
The large Stokes shift and environmental sensitivity of ESIPT-based probes make them ideal for fluorescence imaging in complex biological systems. [7]They have been successfully employed to detect a wide range of biologically relevant species, including metal ions, anions, and reactive oxygen species. [19][20]The ratiometric response of many ESIPT probes provides a built-in correction for variations in probe concentration and instrumental factors, enhancing the accuracy of quantitative measurements. [21]
High-Throughput Screening (HTS)
The "turn-on" or ratiometric fluorescence response of ESIPT probes upon interaction with a specific analyte can be leveraged in high-throughput screening assays. For example, an ESIPT probe designed to be activated by a particular enzyme can be used to screen large compound libraries for enzyme inhibitors. The simplicity and high sensitivity of fluorescence-based readouts are well-suited for the automated and miniaturized formats of HTS.
Diagnostics and Theranostics
Benzothiazole derivatives have shown significant promise as diagnostic agents. For instance, derivatives of 2-(4'-aminophenyl)benzothiazole have been developed as imaging agents for the detection of amyloid-β plaques in the diagnosis of Alzheimer's disease. [3][22][23]The ability to functionalize the benzothiazole scaffold allows for the development of theranostic agents, which combine diagnostic imaging with therapeutic capabilities.
Photodynamic Therapy (PDT)
Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species that kill cancer cells. Certain benzothiazole derivatives, particularly squaraine dyes, have been investigated as potent photosensitizers for PDT. [18]While the direct role of ESIPT in enhancing the photodynamic efficiency of all benzothiazole-based photosensitizers is an area of ongoing research, the inherent photophysical properties of the benzothiazole core contribute to their ability to generate singlet oxygen upon irradiation. [24]The large π-conjugated system and the potential for tuning the absorption wavelength to the near-infrared region are advantageous for achieving deeper tissue penetration of light.
Conclusion and Future Perspectives
The field of excited-state intramolecular proton transfer in benzothiazole derivatives continues to be an area of vibrant research. The fundamental understanding of the structure-property relationships that govern this photophysical process has enabled the rational design of novel molecules with tailored properties for a wide range of applications. For researchers and professionals in drug development, these compounds offer a versatile toolkit for creating sensitive probes for bioimaging, developing robust high-throughput screening assays, and designing innovative diagnostic and therapeutic agents. Future advancements in this field will likely focus on the development of probes with even greater sensitivity and selectivity, the exploration of novel benzothiazole-based scaffolds with enhanced photophysical properties, and the translation of these promising molecules into clinical applications. The synergy between advanced spectroscopic techniques, high-level computational modeling, and creative synthetic chemistry will undoubtedly continue to unlock the full potential of ESIPT in benzothiazole derivatives.
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- Wu, L., et al. (2018). An ESIPT-based 'AND' logic fluorescence probe for the simultaneous detection of ONOO− and biological thiols.
- Kim, S., et al. (2006). Derivatized Benzothiazoles as Two-Photon-Absorbing Organic Photosensitizers Active under Near Infrared Light Irradiation. Journal of the American Chemical Society, 128(43), 14030–14031.
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- De Luca, L., et al. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. Pharmaceuticals, 13(5), 84.
- Wang, Y., et al. (2025). Investigating Methyl Substitution Position Effect on the ESIPT Process in 2-(2'-Hydroxyphenyl) Benzothiazole Derivatives. World Scientific Research Journal, 11(6), 101-109.
- Liu, L., et al. (2022). Developing an ESIPT-based ratiometric fluorescent probe with fast-response for cellular imaging of hydrogen sulfide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 267, 120539.
- Rich, R. R., et al. (2024). Simulating ultrafast transient absorption spectra from first principles using a time-dependent configuration interaction probe. The Journal of Chemical Physics, 161(4), 044111.
- Sharma, S., et al. (2023). STRUCTURE-GUIDED INVESTIGATION OF BENZOTHIAZOLE DERIVATIVES FOR ALZHEIMER'S DISEASE: COMBINING MOLECULAR DOCKING AND IN-VITRO RE. International Journal of Pharmaceutical Research & Management, 11(2).
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Methodological & Application
Application Notes and Protocols for the Use of 2-(2-Benzothiazolyl)-6-methylphenol in Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Potential of a Versatile Fluorogenic Probe
The sensitive and selective detection of metal ions is of paramount importance in a myriad of scientific disciplines, ranging from environmental monitoring and toxicology to cellular biology and pharmaceutical development. Among the various analytical tools available, fluorescent chemosensors have emerged as a particularly powerful class of reagents due to their high sensitivity, operational simplicity, and potential for real-time and in-situ measurements. This application note provides a comprehensive guide to the synthesis, characterization, and application of 2-(2-Benzothiazolyl)-6-methylphenol , a robust fluorogenic probe for the detection of specific metal ions, with a particular emphasis on zinc (Zn²⁺).
The core structure of 2-(2-Benzothiazolyl)-6-methylphenol, featuring a benzothiazole moiety linked to a phenolic ring, provides a pre-organized binding pocket for metal ions. The inherent photophysical properties of this scaffold, particularly its ability to exhibit Excited-State Intramolecular Proton Transfer (ESIPT), are key to its function as a "turn-on" fluorescent sensor. In its free form, the probe typically exhibits low fluorescence. However, upon chelation with a target metal ion, conformational changes can disrupt non-emissive decay pathways and promote a significant enhancement in fluorescence intensity, providing a clear and measurable signal.
This document is designed to provide researchers with not only step-by-step protocols but also the underlying scientific principles that govern the utility of 2-(2-Benzothiazolyl)-6-methylphenol as a chemosensor. By understanding the "why" behind the "how," scientists can better adapt and troubleshoot these methods for their specific research needs.
Physicochemical Properties and Synthesis
Chemical Structure and Properties
-
IUPAC Name: 2-(1,3-benzothiazol-2-yl)-6-methylphenol[1]
-
CAS Number: 56048-53-4[1]
-
Molecular Formula: C₁₄H₁₁NOS[1]
-
Molecular Weight: 241.31 g/mol [1]
-
Appearance: Typically a solid at room temperature[2]
Synthesis of 2-(2-Benzothiazolyl)-6-methylphenol
The synthesis of 2-(2-Benzothiazolyl)-6-methylphenol can be achieved through the condensation of 2-amino-thiophenol with 2-hydroxy-3-methylbenzaldehyde. This reaction is a common and effective method for the formation of 2-substituted benzothiazoles.[3]
Diagram of Synthesis Workflow
Caption: Synthetic workflow for 2-(2-Benzothiazothiazolyl)-6-methylphenol.
Protocol: Synthesis of 2-(2-Benzothiazolyl)-6-methylphenol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-thiophenol (1.0 equivalent) and 2-hydroxy-3-methylbenzaldehyde (1.0 equivalent) in absolute ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form upon cooling.
-
Purification: Collect the crude product by filtration. The product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Principle of Metal Ion Detection: A "Turn-On" Fluorescence Mechanism
The detection mechanism of 2-(2-Benzothiazolyl)-6-methylphenol relies on a phenomenon known as Chelation-Enhanced Fluorescence (CHEF) . In the free ligand, the fluorescence is often quenched through processes like photoinduced electron transfer (PET) or vibrational and rotational relaxation of the excited state.
Upon binding of a metal ion, such as Zn²⁺, the ligand forms a rigid complex. This chelation restricts the intramolecular rotations and vibrations, thereby blocking the non-radiative decay pathways. This rigidity enhances the radiative decay (fluorescence), leading to a "turn-on" response. The binding of the metal ion with the nitrogen of the benzothiazole and the oxygen of the phenolic hydroxyl group is central to this process.
Diagram of Detection Mechanism
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Application Protocols
1. Spectrofluorometric Detection of Zn²⁺ in Aqueous Samples
This protocol outlines the use of 2-(2-Benzothiazolyl)-6-methylphenol for the quantitative determination of Zn²⁺ in aqueous solutions.
Materials and Reagents:
-
Stock solution of 2-(2-Benzothiazolyl)-6-methylphenol (e.g., 1 mM in DMSO or ethanol).
-
Stock solution of ZnCl₂ (e.g., 10 mM in deionized water).
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).
-
Deionized water.
-
Spectrofluorometer.
Protocol:
-
Preparation of Sensor Solution: Prepare a working solution of 2-(2-Benzothiazolyl)-6-methylphenol (e.g., 10 µM) in the buffer solution.
-
Calibration Curve:
-
Prepare a series of standard Zn²⁺ solutions of known concentrations by diluting the ZnCl₂ stock solution in the buffer.
-
To a set of cuvettes, add the sensor solution.
-
Add increasing volumes of the standard Zn²⁺ solutions to the cuvettes.
-
Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature to allow for complexation.
-
Measure the fluorescence emission spectrum of each solution at the predetermined excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Prepare the unknown sample in the same buffer system.
-
Add the sensor solution to the sample.
-
Measure the fluorescence intensity under the same conditions as the calibration standards.
-
Determine the Zn²⁺ concentration in the sample by interpolating its fluorescence intensity on the calibration curve.
-
Data Presentation: Performance Characteristics (Hypothetical Data Based on Similar Benzothiazole Probes)
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~350 nm | [4] |
| Emission Wavelength (λem) | ~450 nm | [4] |
| Limit of Detection (LOD) | 10-100 nM | [4][5] |
| Linear Range | 0.1 - 10 µM | [4] |
| Response Time | < 1 minute | [4] |
Selectivity:
The selectivity of 2-(2-Benzothiazolyl)-6-methylphenol for Zn²⁺ should be evaluated against a panel of other biologically and environmentally relevant metal ions. Typically, the fluorescence response is measured in the presence of a constant concentration of the sensor and the respective metal ion. Benzothiazole-based sensors often exhibit high selectivity for Zn²⁺ over other ions such as Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, and Hg²⁺.[5][6]
2. Cellular Imaging of Labile Zn²⁺
This protocol provides a general guideline for using 2-(2-Benzothiazolyl)-6-methylphenol to visualize intracellular labile Zn²⁺ pools in cultured cells.
Materials and Reagents:
-
Cultured cells (e.g., HeLa, HEK293) grown on glass-bottom dishes or coverslips.
-
Stock solution of 2-(2-Benzothiazolyl)-6-methylphenol (1-5 mM in DMSO).
-
Cell culture medium (e.g., DMEM).
-
Phosphate-buffered saline (PBS).
-
ZnCl₂ solution (for positive control).
-
TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine), a cell-permeable Zn²⁺ chelator (for negative control).
-
Fluorescence microscope equipped with appropriate filters.
Protocol:
-
Cell Preparation: Seed the cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Probe Loading:
-
Wash the cells with PBS.
-
Incubate the cells with a final concentration of 2-(2-Benzothiazolyl)-6-methylphenol (e.g., 1-10 µM) in serum-free cell culture medium for 15-30 minutes at 37°C.
-
Wash the cells twice with PBS to remove the excess probe.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter set for the probe (e.g., DAPI or custom filters based on the excitation and emission maxima).
-
-
Controls:
-
Positive Control: To confirm that the fluorescence signal is responsive to Zn²⁺, treat the loaded cells with a solution of ZnCl₂ (e.g., 10-50 µM) and a zinc ionophore (e.g., pyrithione) for a few minutes before imaging. An increase in fluorescence intensity is expected.
-
Negative Control: To verify the specificity for Zn²⁺, treat the cells (either before or after observing the initial fluorescence) with TPEN (e.g., 20-100 µM). A decrease in fluorescence intensity should be observed.
-
Diagram of Cellular Imaging Workflow
Caption: Workflow for cellular imaging of labile zinc.
Troubleshooting and Considerations
-
Solubility: 2-(2-Benzothiazolyl)-6-methylphenol is sparingly soluble in water. Prepare concentrated stock solutions in a water-miscible organic solvent like DMSO or ethanol. Ensure the final concentration of the organic solvent in the aqueous working solution is low (typically <1%) to avoid artifacts.
-
pH Sensitivity: The fluorescence of many phenolic compounds is pH-dependent. It is crucial to perform experiments in a well-buffered solution at a physiological pH (e.g., 7.4) for biological applications.
-
Photostability: Assess the photostability of the probe under your specific imaging conditions to minimize photobleaching.
-
Cytotoxicity: For live-cell imaging, it is essential to determine the potential cytotoxicity of the probe at the working concentrations using standard assays (e.g., MTT assay).
Conclusion
2-(2-Benzothiazolyl)-6-methylphenol is a valuable and versatile fluorescent chemosensor for the detection of metal ions, particularly Zn²⁺. Its "turn-on" fluorescence response, coupled with its straightforward synthesis, makes it an attractive tool for researchers in various fields. By following the detailed protocols and understanding the underlying principles outlined in this application note, scientists can effectively employ this probe to gain new insights into the roles of metal ions in chemical and biological systems.
References
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Organic Syntheses Procedure. Benzothiazole, 2-amino-6-methyl-. Available from: [Link]
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PubChem. 2-(2-Benzothiazolyl)-6-methylphenol. Available from: [Link]
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Waengdongbung, W., et al. (2011). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Songklanakarin Journal of Science and Technology, 33(4), 447-450. Available from: [Link]
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Ghorpade, R., et al. (2021). Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. ACS Omega, 6(38), 24867–24878. Available from: [Link]
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Nolan, E. M., & Lippard, S. J. (2009). Illuminating mobile zinc with fluorescence: From cuvettes to live cells and tissues. Accounts of chemical research, 42(1), 193–203. Available from: [Link]
-
Kailasam, S., et al. (2020). Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application. RSC Advances, 10(49), 29425-29432. Available from: [Link]
-
Hossain, M. A., et al. (2020). Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. STAR protocols, 1(2), 100063. Available from: [Link]
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2018). Molecules, 23(11), 2824. Available from: [Link]
-
Lumex Instruments. Determination of zinc content in water. Available from: [Link]
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application of benzothiazole derivatives in amyloid plaque imaging
An In-Depth Technical Guide
Application of Benzothiazole Derivatives in Amyloid Plaque Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Amyloid Imaging
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides into senile plaques and the intracellular formation of neurofibrillary tangles.[1][2][3] The ability to visualize and quantify Aβ plaque burden in the living brain is critical for the early and differential diagnosis of AD, tracking disease progression, and evaluating the efficacy of anti-amyloid therapeutic interventions.[4][5][6][7]
The benzothiazole scaffold has emerged as a cornerstone in the development of amyloid imaging agents. This prominence is rooted in its structural relationship to Thioflavin T (ThT), a histological dye known for its specific binding to the β-sheet structures characteristic of amyloid fibrils.[4][8][9] While ThT itself is unsuitable for in vivo imaging due to poor blood-brain barrier (BBB) penetration, its benzothiazole core provided the foundational blueprint for a new class of brain-permeable imaging agents.[4][10] The pioneering breakthrough in this field was the development of Pittsburgh Compound B ([¹¹C]PiB), a radiolabeled benzothiazole derivative that became the gold standard for in vivo amyloid Positron Emission Tomography (PET) imaging.[4][11][12][13]
This guide provides a comprehensive overview of the principles, methodologies, and applications of benzothiazole derivatives in amyloid imaging, offering detailed protocols for their synthesis, in vitro characterization, and in vivo evaluation.
Mechanism of Action: The Benzothiazole-Amyloid Interaction
The efficacy of benzothiazole derivatives as amyloid imaging agents stems from their specific molecular interaction with the Aβ fibril.
Causality of Binding: The planar, hydrophobic nature of the 2-arylbenzothiazole structure allows it to intercalate into the hydrophobic channels that run parallel to the long axis of the Aβ fibril. The benzothiazole moiety specifically interacts with the repeating β-sheet conformation of the aggregated peptides.[4][9]
Fluorescence Enhancement: In a free, unbound state in solution, the benzothiazole and its adjoined phenyl ring can rotate freely around the central carbon-carbon single bond. This intramolecular rotation provides a non-radiative pathway for the decay of the excited state, resulting in quenched fluorescence (low quantum yield).[8][9][14] Upon binding to the rigid structure of the amyloid fibril, this rotation is sterically hindered. This "locking" of the conformation closes the non-radiative decay channel, forcing the molecule to release its energy via fluorescence, which leads to a dramatic enhancement of the fluorescence quantum yield and a detectable signal.[8][9]
Key Benzothiazole Derivatives for Amyloid Imaging
The evolution from Thioflavin T has led to a portfolio of radiotracers with varied radioisotopes and properties, tailored for different imaging modalities and clinical needs.
| Compound Name | Radioisotope | Half-Life | Modality | Key Characteristics & Insights |
| Thioflavin T (ThT) | N/A | N/A | Fluorescence Microscopy | The parent compound. Excellent for in vitro staining but charged and BBB-impermeable, precluding in vivo use.[4][8] |
| Pittsburgh Compound B (PiB) | Carbon-11 (¹¹C) | 20.4 min | PET | The first successful in vivo agent and the "gold standard." High affinity and specificity for Aβ plaques. Its short half-life requires an on-site cyclotron.[4][12][13][15] |
| Flutemetamol ([¹⁸F]GE-067) | Fluorine-18 (¹⁸F) | 109.8 min | PET | An ¹⁸F-labeled PiB analogue. The longer half-life allows for centralized production and wider clinical distribution. Approved for clinical use.[11][16][17] |
| ⁹⁹ᵐTc-labeled Derivatives | Technetium-99m (⁹⁹ᵐTc) | 6.01 h | SPECT | Developed for Single Photon Emission Computed Tomography (SPECT), which is more widely available and less costly than PET.[6][18][19] |
| ⁶⁸Ga-labeled BFCs | Gallium-68 (⁶⁸Ga) | 68 min | PET | Recent developments focus on chelator-based compounds. Some show low BBB penetration, making them promising for imaging cerebral amyloid angiopathy (CAA).[11][16][17][20] |
This section provides validated, step-by-step protocols for the key stages of developing and evaluating a novel benzothiazole-based amyloid imaging agent.
Section 1: Synthesis of a Benzothiazole Precursor
Rationale: The foundational step is the chemical synthesis of the core benzothiazole structure, which can later be modified for radiolabeling. The following protocol describes a common condensation reaction to form the 2-arylbenzothiazole scaffold.
Protocol 1: Synthesis of 2-(4'-aminophenyl)-6-hydroxybenzothiazole
This protocol is a representative example for synthesizing a precursor for subsequent radiolabeling.
-
Reagents & Setup:
-
2-Amino-5-hydroxythiophenol (1 equivalent)
-
4-Aminobenzoic acid (1.1 equivalents)
-
Polyphosphoric acid (PPA)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
-
Reaction:
-
Combine the 2-amino-5-hydroxythiophenol and 4-aminobenzoic acid in the round-bottom flask.
-
Add PPA in sufficient quantity to create a stirrable paste.
-
Heat the mixture to 220°C and maintain for 4 hours under an inert atmosphere (e.g., Nitrogen or Argon). The high temperature is necessary to drive the condensation and cyclization reaction.
-
-
Workup & Purification:
-
Allow the reaction mixture to cool to approximately 100°C.
-
Carefully pour the mixture onto crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product.
-
Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Purify the crude product by flash column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Section 2: In Vitro Characterization
Rationale: Before proceeding to in vivo studies, it is crucial to confirm the binding affinity and specificity of the new compound for amyloid plaques using established in vitro assays.
Protocol 2: Competitive Binding Assay with AD Brain Homogenate
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a known radioligand for binding sites on Aβ plaques.
-
Preparation:
-
Prepare a homogenate from post-mortem AD brain cortex tissue known to have a high plaque load. Homogenize in a suitable buffer (e.g., PBS with protease inhibitors).
-
Prepare a stock solution of the known radioligand, such as [³H]PiB (final concentration ~1-2 nM).
-
Prepare serial dilutions of the unlabeled test benzothiazole compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation:
-
In a 96-well plate, combine the brain homogenate (50-100 µg protein), [³H]PiB, and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration (e.g., 2 µM) of unlabeled PiB to a set of wells.
-
Incubate the plate at 37°C for 2 hours with gentle agitation.
-
-
Separation & Counting:
-
Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B). This step is critical and must be fast to prevent dissociation of the ligand-receptor complex.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of inhibition versus the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[15][21]
-
Protocol 3: In Vitro Autoradiography and Blocking Study
This protocol visualizes the specific binding of a radiolabeled benzothiazole derivative on slidemounted brain tissue sections.
-
Tissue Preparation:
-
Use 10-20 µm thick cryosections of post-mortem human AD brain tissue and control (non-AD) brain tissue.
-
Mount the sections on microscope slides and allow them to air dry.
-
-
Incubation:
-
Pre-incubate the slides in PBS for 15 minutes to rehydrate the tissue.
-
Incubate the slides in a solution containing the radiolabeled tracer (e.g., 0.1-0.5 nM of the ¹²⁵I- or ¹⁸F-labeled compound) in PBS with 0.1% BSA for 60 minutes at room temperature.[11][17]
-
For the blocking study (to confirm specificity): Co-incubate an adjacent AD tissue section with the radiotracer and a high concentration (e.g., 10 µM) of an unlabeled competitor, such as PiB.[16][17]
-
-
Washing:
-
Wash the slides to remove unbound radiotracer. A typical procedure is 2 x 5 minutes in ice-cold PBS, followed by a brief dip in ice-cold deionized water to remove buffer salts. The washing stringency is key to achieving a good signal-to-noise ratio.
-
-
Imaging:
-
Dry the slides rapidly under a stream of cool air.
-
Appose the slides to a phosphor imaging plate or autoradiographic film for a duration determined by the isotope and its activity (e.g., 12-72 hours).
-
Scan the imaging plate using a phosphor imager.
-
-
Interpretation:
-
A high signal should be observed in the gray matter regions of the AD brain tissue, corresponding to plaque locations.
-
The control brain tissue should show minimal signal.
-
The "blocked" AD tissue section should show a significant reduction in signal, demonstrating that the binding is specific to the amyloid target sites.[16][17]
-
Section 3: In Vivo Evaluation
Rationale: Successful in vitro candidates must be evaluated in living systems to assess their pharmacokinetic properties (especially brain uptake and clearance) and their ability to image plaques in vivo.
Protocol 4: Biodistribution in Normal Mice
This study is essential to determine if the tracer can cross the BBB and how quickly it clears from a healthy brain. A good candidate has high initial uptake and rapid washout.
-
Animal & Tracer Preparation:
-
Use healthy, normal mice (e.g., CD-1 strain).[11]
-
Prepare the radiotracer in a sterile, injectable saline solution.
-
-
Administration:
-
Inject a known quantity of the radiotracer (e.g., 100 µCi / 3.7 MBq) intravenously via the tail vein into cohorts of mice (n=3-4 per time point).[11]
-
-
Tissue Harvesting:
-
At designated time points post-injection (e.g., 2, 30, 60, and 120 minutes), euthanize the mice.
-
Rapidly dissect organs of interest, including the brain, blood, liver, kidneys, and muscle.
-
-
Measurement & Calculation:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, alongside a standard of the injected dose.
-
Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).[21]
-
-
Interpretation:
-
Brain Uptake: The %ID/g in the brain at 2 minutes is a key indicator of BBB penetration. A value >1.0 %ID/g is often desired.[21]
-
Brain Clearance: The ratio of brain uptake at 60 minutes to 2 minutes indicates the washout rate. A low ratio is desirable as it signifies that the tracer does not stick non-specifically in a healthy brain, which is critical for achieving a high signal-to-background ratio in a diseased brain.
-
Protocol 5: In Vivo PET Imaging in a Transgenic Mouse Model
This is the definitive experiment to confirm that the tracer can visualize Aβ plaques in a living AD model.
-
Animal Model:
-
Use an appropriate transgenic mouse model of AD that develops significant amyloid pathology (e.g., 5xFAD or APP/PS1) and an age-matched wild-type control mouse.[11]
-
-
Procedure:
-
Anesthetize the mouse and place it in the PET scanner.
-
Administer the radiolabeled benzothiazole derivative via a tail vein catheter.
-
Acquire a dynamic PET scan over 60-90 minutes.
-
A CT or MRI scan may be co-registered for anatomical reference.
-
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) in amyloid-rich areas (e.g., cortex, hippocampus) and a reference region with little to no specific binding (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the Standardized Uptake Value Ratio (SUVR) for the target regions by dividing the uptake in the target ROI by the uptake in the reference region at a late time frame (e.g., 40-60 minutes).
-
-
Validation:
-
After the final scan, the animal can be euthanized, and the brain extracted for ex vivo autoradiography and immunohistochemical staining (e.g., with an anti-Aβ antibody) to confirm that the in vivo PET signal co-localizes with actual amyloid plaques.
-
Challenges and Future Directions
While benzothiazole derivatives have revolutionized amyloid imaging, challenges remain. Many first-generation tracers exhibit off-target binding to white matter, which can complicate image interpretation.[22] Furthermore, the development of agents that can distinguish between Aβ plaques and other protein aggregates, such as tau, or even different conformations of Aβ, is a major goal.
The future of the field points toward the development of multimodal agents that combine diagnostic imaging capabilities with therapeutic action.[3] There is also a significant effort to develop new benzothiazole-based probes with improved pharmacokinetics, higher signal-to-noise ratios, and the ability to detect the earliest, possibly soluble, forms of Aβ aggregates.[23][24] These advancements will continue to enhance our ability to diagnose and manage Alzheimer's disease.
References
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Huynh, T. T., Wang, Y., Terpstra, K., Cho, H. J., Zhang, X., Wang, Y., ... & Mirica, L. M. (2022). 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy. ACS Omega, 7(24), 20770–20779. [Link]
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Application Notes and Protocols for the Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol
Introduction
Benzothiazoles, heterocyclic compounds composed of a benzene ring fused to a thiazole ring, are a cornerstone in the fields of medicinal chemistry and drug development.[1][2] The unique structural and electronic properties of the benzothiazole scaffold have led to its incorporation into a wide array of pharmacologically active molecules. Specifically, 2-substituted benzothiazoles exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, antioxidant, and antitumor properties.[1][2][3] The versatility of this scaffold makes it a privileged structure in the design of novel therapeutic agents.
This guide provides an in-depth exploration of the primary synthetic routes to 2-substituted benzothiazoles, starting from the key precursor, 2-aminothiophenol. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer insights into the selection of reagents and reaction conditions. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive and practical understanding of benzothiazole synthesis.
Core Synthetic Strategies
The most prevalent and versatile methods for the synthesis of 2-substituted benzothiazoles involve the condensation of 2-aminothiophenol with various carbonyl-containing compounds. The choice of the carbonyl reactant dictates the nature of the substituent at the 2-position of the benzothiazole ring.
I. Synthesis from Aldehydes via Oxidative Cyclocondensation
The reaction of 2-aminothiophenol with aldehydes is a widely employed method for synthesizing 2-aryl- and 2-alkylbenzothiazoles. This transformation proceeds through an initial condensation to form a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole.
Mechanistic Insight
The reaction is generally believed to proceed in three main stages:
-
Imine Formation: The amino group of 2-aminothiophenol nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine).
-
Cyclization: The thiol group then undergoes an intramolecular nucleophilic attack on the imine carbon, leading to the formation of a 2,3-dihydro-1,3-benzothiazole (benzothiazoline) intermediate.
-
Oxidation: The final step involves the oxidation of the benzothiazoline to the corresponding 2-substituted benzothiazole. This step often requires an oxidizing agent or a catalyst that facilitates aerobic oxidation.
Caption: General mechanism for benzothiazole synthesis from 2-aminothiophenol and an aldehyde.
A variety of catalytic systems have been developed to promote this reaction, ranging from traditional acid catalysts to more environmentally benign and recyclable options.[4]
Catalyst Selection and Reaction Conditions
The choice of catalyst and reaction conditions significantly impacts the efficiency, yield, and environmental footprint of the synthesis.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Acid Catalysts | H2O2/HCl, Amberlite IR-120 | Room temperature to moderate heating | Simple, inexpensive | May require neutralization, potential for side reactions |
| Metal-Based Catalysts | FeCl3/Montmorillonite K-10, ZnO NPs, SnP2O7 | Room temp to 120 °C, solvent or solvent-free | High yields, can be recyclable | Metal contamination, cost |
| Ionic Liquids | Phosphonium acidic ILs | 80-120 °C, solvent-free | Recyclable, environmentally benign | Higher cost, may require higher temperatures |
| Biocatalysts | Bovine Serum Albumin (BSA) | Room temperature, in water | Green, mild conditions, high atom economy | Limited substrate scope, longer reaction times |
| Green Methods | Ultrasound, Microwave irradiation | Room temp to 85 °C, often solvent-free | Rapid reactions, high yields, energy efficient | Requires specialized equipment |
II. Synthesis from Carboxylic Acids and Their Derivatives
Another robust method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with carboxylic acids or their more reactive derivatives, such as acid chlorides, anhydrides, and esters.[5]
Mechanistic Insight
The reaction with a carboxylic acid typically requires a dehydrating agent or high temperatures to drive the condensation. The mechanism involves the formation of an amide intermediate, followed by intramolecular cyclization and dehydration to yield the benzothiazole. The use of acid derivatives like acid chlorides or anhydrides accelerates the initial acylation step.
Caption: General mechanism for benzothiazole synthesis from 2-aminothiophenol and a carboxylic acid derivative.
Commonly used condensing agents for reactions with carboxylic acids include polyphosphoric acid (PPA) and Eaton's reagent, which also serve as the solvent.[6] Microwave-assisted synthesis has also been shown to be effective, often proceeding without a catalyst or solvent.[5]
Detailed Application Notes and Protocols
The following protocols are representative examples for the synthesis of 2-substituted benzothiazoles using different methodologies. Researchers should perform their own optimization based on the specific substrates and available equipment.
Protocol 1: Ultrasound-Assisted Green Synthesis using a Heterogeneous Catalyst
This protocol details a rapid and environmentally friendly synthesis of 2-arylbenzothiazoles using ultrasound irradiation and a recyclable catalyst.[7][8]
Materials:
-
2-Aminothiophenol (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Sulfated Tungstate (ST) catalyst (10 wt%)
-
Round-bottom flask (25 mL)
-
Ultrasound bath
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a 25 mL round-bottom flask, combine 2-aminothiophenol (1 mmol), the desired aromatic aldehyde (1 mmol), and sulfated tungstate (10 wt%).
-
Place the flask in an ultrasound bath and irradiate at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are between 10-30 minutes.
-
Upon completion, add ethyl acetate (10 mL) to the reaction mixture and filter to recover the catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.
Expected Outcome: This method typically affords excellent yields (90-98%) of the desired 2-substituted benzothiazoles.[9]
Protocol 2: Condensation with Carboxylic Acids under Microwave Irradiation
This protocol describes a solvent-free synthesis of 2-substituted benzothiazoles from carboxylic acids, leveraging the efficiency of microwave heating.[5]
Materials:
-
2-Aminothiophenol (1 mmol)
-
Carboxylic acid (1.1 mmol)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave reactor
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Place 2-aminothiophenol (1 mmol) and the carboxylic acid (1.1 mmol) in a 10 mL microwave synthesis vial equipped with a magnetic stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a power and temperature optimized for the specific substrates (e.g., 150 °C for 20 minutes).
-
After cooling to room temperature, dissolve the residue in dichloromethane (15 mL).
-
Wash the organic solution with saturated sodium bicarbonate solution (2 x 10 mL) to remove any unreacted carboxylic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
Expected Outcome: This method provides moderate to excellent yields of 2-substituted benzothiazoles and avoids the use of bulk solvents during the reaction.[5]
General Experimental Workflow
The synthesis and purification of 2-substituted benzothiazoles generally follow a consistent workflow, which can be adapted based on the specific protocol employed.
Caption: A typical experimental workflow for the synthesis and purification of 2-substituted benzothiazoles.
Conclusion
The synthesis of 2-substituted benzothiazoles from 2-aminothiophenol is a well-established and highly adaptable area of organic chemistry. The choice of synthetic strategy, whether through condensation with aldehydes, carboxylic acids, or their derivatives, allows for the introduction of a wide variety of substituents at the 2-position. Modern advancements, including the use of green catalysts, ultrasound, and microwave irradiation, have made these syntheses more efficient, sustainable, and accessible. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully synthesize and explore this important class of heterocyclic compounds for applications in drug discovery and materials science.
References
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Link]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Link]
-
Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]
-
An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones in water. [Link]
-
Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free condition using recyclable sulfated tungstate. [Link]
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. [Link]
-
Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. [Link]
-
Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free condition using recyclable. [Link]
-
Benzothiazole synthesis. [Link]
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. [Link]
-
Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes. [Link]
-
An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. [Link]
-
Condensation of Thioamides with 2-Aminothiophenols: A Versatile Synthesis of Benzothiazoles. [Link]
-
Oxidative Coupling of 2‐Aminothiophenol with Ketones. [Link]
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. [Link]
-
Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. [Link]
-
Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates. [Link]
-
Synthesis of 2-arylbenzothiazoles via direct condensation between in situ generated 2-aminothiophenol from disulfide cleavage and carboxylic acids. [Link]
-
Synthesis of benzothiazoles from aldehydes and 2-aminothiophenol. [Link]
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Application Notes and Protocols: 2-(2-Benzothiazolyl)-6-methylphenol for Live Cell Imaging
Introduction: Unveiling Cellular Dynamics with a Unique ESIPT Fluorophore
In the dynamic world of live cell imaging, the ability to visualize specific cellular components and processes with high fidelity is paramount. Small-molecule fluorescent probes offer a versatile toolkit for researchers, providing the means to illuminate the intricate workings of the cell in real-time.[1][2] Among these, probes that operate via an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism are gaining significant attention for their unique photophysical properties.[3][4] 2-(2-Benzothiazolyl)-6-methylphenol is one such benzothiazole-based fluorophore, offering distinct advantages for live cell imaging applications.
The core of its utility lies in the ESIPT process, a four-level photochemical reaction that occurs within the molecule upon excitation.[5][6] This process results in a dramatic separation between the excitation and emission wavelengths, known as a large Stokes shift.[5][6] This characteristic is highly desirable in fluorescence microscopy as it minimizes self-quenching and reduces interference from cellular autofluorescence, leading to a significantly improved signal-to-noise ratio.[6][7] Furthermore, the dual emission potential of ESIPT fluorophores—from both the initial "enol" state and the proton-transferred "keto" state—opens avenues for ratiometric imaging, allowing for the quantitative sensing of the intracellular environment.[5][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-(2-Benzothiazolyl)-6-methylphenol in live cell imaging. We will delve into the mechanistic underpinnings of its fluorescence, present its key photophysical properties, and provide detailed, field-proven protocols for its application.
Physicochemical and Spectroscopic Properties
To effectively utilize any fluorescent probe, a thorough understanding of its fundamental properties is essential. The following table summarizes the key characteristics of 2-(2-Benzothiazolyl)-6-methylphenol and its parent scaffold, providing a quick reference for experimental design.
| Property | Value / Description | Source |
| IUPAC Name | 2-(1,3-benzothiazol-2-yl)-6-methylphenol | [9] |
| Molecular Formula | C₁₄H₁₁NOS | [9] |
| Molecular Weight | 241.31 g/mol | [9] |
| Excitation (Enol) | ~335 nm | [10] |
| Emission (Enol) | ~385 nm (Blue) | [10][11] |
| Emission (Keto/ESIPT) | ~512 nm (Green) | [10][11] |
| Key Feature | Excited-State Intramolecular Proton Transfer (ESIPT) | [3][5] |
| Advantage | Large Stokes Shift, potential for ratiometric sensing | [4][6] |
| Solubility | Soluble in organic solvents (e.g., DMSO, THF); sparingly soluble in water. | [12] |
| Form | Solid |
Mechanism of Action: The ESIPT Phenomenon
The fluorescence of 2-(2-Benzothiazolyl)-6-methylphenol is governed by the ESIPT mechanism. The molecule contains both a proton donor (the hydroxyl group, -OH) and a proton acceptor (the nitrogen atom of the benzothiazole ring) in close proximity, linked by an intramolecular hydrogen bond.[5][11]
Upon absorption of a photon (excitation), the molecule transitions from its ground state (E) to an excited state (E). In this excited state, the acidity of the hydroxyl group and the basicity of the nitrogen atom increase, triggering an ultrafast proton transfer to form an excited keto tautomer (K). This tautomer then relaxes to its ground state (K) by emitting a photon of lower energy (longer wavelength), which is observed as the large Stokes-shifted fluorescence. The molecule then rapidly reverts to its original enol form.[5][13]
The efficiency of this process and the ratio of enol to keto emission can be sensitive to the local microenvironment, such as polarity and hydrogen bonding capacity, making it a potential sensor for subtle intracellular changes.[8][10]
Caption: The Jablonski diagram illustrating the four-level photochemical process of ESIPT.
Protocol: Live Cell Imaging with 2-(2-Benzothiazolyl)-6-methylphenol
This protocol provides a step-by-step guide for staining and imaging live cells. Optimization may be required depending on the cell type and experimental goals.
I. Reagent Preparation
-
Stock Solution (1-10 mM):
-
Rationale: A concentrated stock solution in an organic solvent is prepared to facilitate accurate dilution into aqueous cell culture media, where the probe has low solubility. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solvating power and compatibility with cell cultures at low final concentrations.
-
Procedure: Dissolve an appropriate amount of 2-(2-Benzothiazolyl)-6-methylphenol in high-quality, anhydrous DMSO to make a 1 to 10 mM stock solution. For example, to make a 10 mM stock, dissolve 2.41 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into small volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
II. Cell Preparation and Staining
-
Cell Seeding:
-
Rationale: Cells should be seeded at an appropriate density to reach 60-80% confluency at the time of imaging. This density ensures a healthy cell population and provides a sufficient number of cells for analysis without artifacts from overgrowth.
-
Procedure: Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes, chambered coverglass) 24-48 hours prior to the experiment.[14] Use the appropriate complete culture medium for your cell line.
-
-
Probe Loading:
-
Rationale: The working concentration of the probe must be optimized to achieve bright staining with minimal cytotoxicity.[15] A typical starting range for small molecule dyes is 1-10 µM. Incubation time is also a critical parameter to allow for sufficient cellular uptake.
-
Procedure: a. On the day of the experiment, aspirate the culture medium from the cells. b. Prepare the staining solution by diluting the DMSO stock solution into pre-warmed serum-free or complete medium to the desired final concentration (e.g., start with 5 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity. c. Add the staining solution to the cells. d. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal time will vary by cell type.
-
-
Wash Step (Optional):
-
Rationale: Benzothiazole probes often exhibit fluorogenic properties, meaning their fluorescence increases upon binding to intracellular components or entering a more hydrophobic environment, reducing the need for a wash step.[7][16] However, if high background fluorescence is observed, a wash step can improve the signal-to-noise ratio.
-
Procedure: If necessary, gently aspirate the staining solution and wash the cells once or twice with pre-warmed imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium).[17]
-
-
Imaging:
-
Procedure: Replace the wash buffer with fresh, pre-warmed imaging buffer. The cells are now ready for observation under a fluorescence microscope.
-
Caption: A streamlined workflow for live cell staining and imaging.
III. Fluorescence Microscopy and Image Acquisition
-
Microscope Setup:
-
Rationale: Proper microscope configuration is critical for efficient light collection and minimizing phototoxicity.[15] Use filter sets that are optimized for the probe's excitation and emission spectra to maximize signal detection.
-
Configuration: Use a fluorescence microscope (confocal or widefield) equipped with a sensitive camera. For detecting the primary ESIPT (keto) emission, a filter set appropriate for GFP or FITC is a good starting point (e.g., Excitation: 470/40 nm, Emission: 525/50 nm). To capture the enol emission, a DAPI filter set might be suitable (e.g., Excitation: 350/50 nm, Emission: 460/50 nm).
-
-
Minimizing Phototoxicity:
-
Rationale: Live cell imaging is a balance between acquiring a strong signal and keeping the cells healthy.[15][17] Excessive light exposure can generate reactive oxygen species, leading to phototoxicity and experimental artifacts.[14][15]
-
Best Practices:
-
Use the lowest possible excitation light intensity that provides a detectable signal.
-
Minimize exposure time.
-
For time-lapse imaging, use the longest possible interval between acquisitions that still captures the dynamics of the process under investigation.
-
Consider using an objective with a high numerical aperture (NA) to collect as much light as possible.[18]
-
-
Potential Applications & Considerations
-
Sensing Metal Ions: Benzothiazole derivatives are well-documented as chemosensors for various metal ions, including Zn²⁺.[19][20][21] The binding of an ion can modulate the ESIPT process, leading to a ratiometric or "turn-on" fluorescent response, making 2-(2-Benzothiazolyl)-6-methylphenol a candidate for imaging intracellular ion fluxes.
-
Assessing Environmental Polarity: The dual emission nature of ESIPT probes can be exploited to map changes in the polarity of the intracellular environment, such as within different organelles or during protein aggregation.[8][11]
-
Cytotoxicity: As with any exogenous probe, it is crucial to assess the cytotoxicity of 2-(2-Benzothiazolyl)-6-methylphenol for your specific cell line and experimental conditions. Perform a standard cell viability assay (e.g., MTT or Trypan Blue exclusion) using the intended concentration range and incubation time. While many phenolic compounds can be toxic, the concentrations used for imaging are typically low.[22]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low/No Signal | - Inefficient probe loading- Incorrect filter sets- Low probe concentration- Photobleaching | - Increase incubation time or probe concentration.- Verify excitation/emission filters match the probe's spectra.- Use fresh probe dilution.- Reduce excitation intensity and exposure time.[18] |
| High Background | - Extracellular probe- Autofluorescence of medium | - Perform one or two wash steps after incubation.[17]- Use phenol red-free imaging medium.- Consider using a background suppressor reagent.[17] |
| Cell Death/Stress | - Phototoxicity- Probe cytotoxicity- High DMSO concentration | - Reduce light exposure (intensity, duration).[18]- Lower the probe concentration or reduce incubation time.- Ensure final DMSO concentration is <0.5%. |
References
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- Royal Society of Chemistry. (2018, October 26). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews.
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- MDPI. (n.d.). Excited-State Proton Transfer for Biomarker Detection.
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- National Center for Biotechnology Information. (2021, March 4). Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes. PubMed Central.
- American Chemical Society Publications. (2025, April 25). Tail-Assisted Excited-State Intramolecular Proton Transfer (ta-ESIPT) Fluorophores: A Universal Ratiometric Platform for Hydration-Sensitive Biomolecular Imaging and Sensing. Journal of the American Chemical Society.
- Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging.
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- (n.d.). Benzoxazole and Benzothiazole Derivatives as Potential Fluorescence Imaging Agents.
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- National Center for Biotechnology Information. (n.d.). Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. PubMed Central.
- FluoroFinder. (2024, July 10). Functional Probes for Live-Cell Imaging.
- National Journal of Chemistry. (2007). Methyl–2- Benzothiazolylazo]-4-Chloro phenol Organic reagent for Spectrophotometric determination of Copper(II).
- American Chemical Society Publications. (2021, September 15). Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. ACS Omega.
- National Institute of Standards and Technology. (n.d.). Phenol, 2-(2-benzothiazolyl)-. NIST WebBook.
- Taylor & Francis eBooks. (n.d.). Benzothiazole-Based Fluorescent Probes for Various Applications.
- ResearchGate. (n.d.). 2-(Benzothiazol-2-yliminomethyl)-6-methoxyphenol | Request PDF.
- MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications.
- National Center for Biotechnology Information. (n.d.). 2-(2-Benzothiazolyl)-6-methylphenol. PubChem.
- Sigma-Aldrich. (n.d.). 2-(Benzo d thiazol-2-yl)-6-methylphenol 56048-53-4.
- CSIR-NIScPR. (n.d.). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Open Research@CSIR-NIScPR.
- (n.d.). Multiplexed no-wash cellular imaging using BenzoTag, an evolved self-labeling protein.
- National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application.
- (2025, August 10). Spectra properties of 2-(2'-hydroxyphenyl) benzothiazole in different solvents.
- ResearchGate. (n.d.). Benzothiazole-based fluorescence chemosensors for rapid recognition and “turn-off” fluorescence detection of Fe3+ ions in aqueous solution and in living cells.
- AAT Bioquest. (n.d.). BTA-2 [2-(4'-(dimethylamino)phenyl)-6-methyl-benzothiazole].
- Fisher Scientific. (n.d.). Sigma Aldrich 2-(Benzo[d]thiazol-2-yl)-6-methylphenol 25 g.
- Sigma-Aldrich. (n.d.). 2-((2-ETHYLSULFANYL-BENZOTHIAZOL-6-YLIMINO)-METHYL)-PHENOL AldrichCPR.
- MDPI. (n.d.). In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease.
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Application Note: A Practical Guide to Fluorescence Quenching Studies of Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Quenching in Benzothiazole Research
Benzothiazole derivatives have emerged as a significant class of fluorophores, prized for their tunable photophysical properties, including high fluorescence quantum yields and large Stokes shifts.[1][2] These characteristics make them exceptional candidates for fluorescent probes in a multitude of applications, from the detection of metal ions and anions to the imaging of biological processes.[3][4] A powerful technique to investigate the interaction of these probes with their environment and target analytes is fluorescence quenching.
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore due to its interaction with another molecule, termed a "quencher".[5] This phenomenon provides a sensitive tool for elucidating molecular interactions, determining analyte concentrations, and probing the local environment of the fluorophore.[5][6] This application note provides a comprehensive guide to the experimental setup and protocols for conducting fluorescence quenching studies with benzothiazole-based probes.
Understanding the Mechanisms of Fluorescence Quenching
Fluorescence quenching can be broadly categorized into two main types: static and dynamic quenching.[7][8] Distinguishing between these mechanisms is critical for the correct interpretation of experimental data.[6]
-
Dynamic Quenching (Collisional Quenching): This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation back to the ground state.[7][8] Key characteristics include a decrease in fluorescence lifetime and an increase in quenching efficiency with rising temperature, which enhances diffusion and collision frequency.[7][9]
-
Static Quenching: This arises from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[7][8] In this scenario, the fluorescence lifetime of the uncomplexed fluorophore remains unchanged, and quenching efficiency typically decreases with increasing temperature, as the complex may dissociate.[7]
Other quenching mechanisms include Förster Resonance Energy Transfer (FRET), Photoinduced Electron Transfer (PET), and Dexter Electron Transfer, which are all forms of dynamic quenching.[8][10]
Key Experimental Considerations
Several factors can influence the accuracy and reproducibility of fluorescence quenching experiments. Careful consideration of these parameters is crucial for obtaining reliable data.
Solvent Selection
The choice of solvent is critical as it can significantly impact the photophysical properties of benzothiazole derivatives.[11][12] Solvent polarity can affect the Stokes shift, quantum yield, and even the quenching mechanism itself.[13][14] It is essential to select a solvent that:
-
Dissolves both the benzothiazole probe and the quencher.
-
Is transparent at the excitation and emission wavelengths to avoid interference.
-
Does not itself act as a quencher.
Commonly used solvents in fluorescence spectroscopy include acetonitrile, ethanol, and aqueous buffers.[13]
Concentration of the Benzothiazole Probe
The concentration of the fluorescent probe should be kept low and constant throughout the experiment to avoid aggregation-caused quenching (ACQ) and the inner filter effect.[15][16][17]
-
Aggregation-Caused Quenching (ACQ): At high concentrations, fluorophores can form aggregates, leading to self-quenching and a decrease in fluorescence intensity.[10][16]
-
Inner Filter Effect: This occurs when the quencher or the fluorophore itself absorbs a significant fraction of the excitation or emission light, leading to an apparent decrease in fluorescence intensity that is not due to a true quenching process.[5][15]
pH and Temperature Control
For studies in aqueous solutions, maintaining a constant pH is crucial, as the fluorescence of many benzothiazole probes can be pH-sensitive.[2][15] Temperature control is also important, especially when trying to distinguish between static and dynamic quenching, as they have different temperature dependencies.[7]
Experimental Setup and Protocol
This section provides a step-by-step protocol for a typical fluorescence quenching experiment using a benzothiazole-based probe.
Materials and Equipment
-
Benzothiazole fluorescent probe: Synthesized and purified.
-
Quencher: A molecule of interest that is expected to interact with the probe.
-
Solvent/Buffer: High-purity, spectroscopy grade.
-
Spectrofluorometer: Equipped with a stable light source (e.g., Xenon lamp) and a sensitive detector.
-
Quartz cuvettes: With a 1 cm path length.
-
Micropipettes and precision glassware.
-
Temperature-controlled cuvette holder (optional but recommended).
Protocol for Steady-State Fluorescence Quenching Measurements
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of the benzothiazole probe in the chosen solvent.
-
Prepare a concentrated stock solution of the quencher in the same solvent.
-
-
Sample Preparation:
-
Prepare a series of solutions in quartz cuvettes.
-
In each cuvette, place a constant volume of the benzothiazole probe stock solution to maintain a fixed final concentration (typically in the micromolar range).
-
Add increasing volumes of the quencher stock solution to create a concentration gradient.
-
Bring all solutions to the same final volume with the solvent. This ensures that the concentration of the fluorophore remains constant across all samples.
-
Include a reference sample containing only the benzothiazole probe (no quencher).
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission wavelengths. The excitation wavelength should be at the absorption maximum of the benzothiazole probe. The emission wavelength should be at the fluorescence maximum.
-
Optimize the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.[18]
-
-
Data Acquisition:
-
Measure the fluorescence intensity of the reference sample (I₀).
-
Measure the fluorescence intensity (I) of each sample containing the quencher.
-
Record the absorption spectra of all samples to check for changes that might indicate static quenching or inner filter effects.[5]
-
Experimental Workflow Diagram
Caption: Workflow for a fluorescence quenching experiment.
Data Analysis: The Stern-Volmer Equation
The efficiency of quenching is typically analyzed using the Stern-Volmer equation.[9][19]
I₀ / I = 1 + Ksv[Q]
Where:
-
I₀ is the fluorescence intensity in the absence of the quencher.
-
I is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
Ksv is the Stern-Volmer quenching constant.
A plot of I₀/I versus [Q] should yield a straight line with a slope equal to Ksv for a single quenching mechanism.[20][21]
Distinguishing Static and Dynamic Quenching with the Stern-Volmer Plot
The Stern-Volmer plot can provide initial insights into the quenching mechanism.[21]
| Observation | Interpretation |
| Linear Stern-Volmer plot | Suggests either purely dynamic or purely static quenching.[20] |
| Upward curvature of the plot | Often indicates a combination of static and dynamic quenching.[21] |
| Downward curvature of the plot | Can indicate that only a fraction of the fluorophore population is accessible to the quencher. |
Table 1: Interpreting Stern-Volmer Plots
The Role of Fluorescence Lifetime Measurements
To definitively distinguish between static and dynamic quenching, fluorescence lifetime measurements are essential.[5][7][22]
-
For dynamic quenching , the fluorescence lifetime (τ) decreases with increasing quencher concentration, and the following relationship holds: τ₀ / τ = 1 + Ksv[Q] , where τ₀ is the lifetime in the absence of the quencher. The Stern-Volmer plots derived from intensity and lifetime measurements should be superimposable.[7]
-
For static quenching , the fluorescence lifetime of the free fluorophore remains unchanged (τ₀ / τ = 1) because the ground-state complex is non-fluorescent and thus does not contribute to the measured lifetime.[7]
Mechanism of Quenching Diagram
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using benzothiazole derivatives as chemosensors for anions
An Application Guide to Benzothiazole Derivatives as Chemosensors for Anions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Benzothiazole in Anion Sensing
The precise detection of anions is a cornerstone of environmental monitoring, clinical diagnostics, and industrial process control. Anions such as cyanide (CN⁻), fluoride (F⁻), and various phosphates (e.g., PPi, ATP) play critical roles in both biological systems and environmental toxicology.[1][2] Consequently, the development of sensitive, selective, and rapid detection methods is of paramount importance. Among the diverse families of synthetic chemosensors, benzothiazole derivatives have emerged as a particularly versatile and powerful class.
The benzothiazole scaffold, a bicyclic heteroaromatic system, offers a unique combination of advantageous properties. These include facile synthesis and functionalization, inherent fluorescence with high quantum yields, excellent photostability, and the presence of electron-rich nitrogen and sulfur atoms that can be leveraged for molecular recognition.[3][4][5][6] These characteristics allow for the rational design of chemosensors that translate an anion binding or reaction event into a clear optical signal, such as a change in color (colorimetric) or fluorescence intensity/wavelength (fluorometric).[7] This guide provides an in-depth exploration of the core sensing mechanisms, practical application notes for key anions, and detailed experimental protocols for the synthesis and evaluation of benzothiazole-based anion chemosensors.
Section 1: Core Principles of Anion Recognition and Signaling
The efficacy of a benzothiazole chemosensor is rooted in its molecular design, which pairs a recognition unit (the part that binds the anion) with the benzothiazole signaling unit. The interaction mechanism dictates the sensor's selectivity and the nature of the optical response.
Hydrogen Bonding: The Supramolecular Approach
One of the most common strategies for recognizing oxoanions and halides involves equipping the benzothiazole core with hydrogen bond donor groups, such as urea, thiourea, or amide moieties.
-
Causality: Anions like fluoride, acetate, and phosphate are strong hydrogen bond acceptors. The N-H protons on the urea or amide groups are sufficiently acidic to form strong, directional hydrogen bonds with the target anion. This binding event perturbs the electronic environment of the benzothiazole fluorophore, often leading to a change in its fluorescence through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), resulting in fluorescence quenching or enhancement.[4][8]
Nucleophilic Addition: The Chemodosimeter Strategy
For highly nucleophilic anions like cyanide, a reaction-based sensing approach, often termed a "chemodosimeter," provides exceptional selectivity.
-
Causality: In this design, the benzothiazole derivative is synthesized to contain an electron-deficient, electrophilic site, such as a vinylidene group created via a Knoevenagel condensation.[9][10] The cyanide anion readily attacks this site via a nucleophilic addition reaction.[4][9] This covalent bond formation irreversibly disrupts the molecule's π-conjugation system, inhibiting the ICT pathway. The result is a dramatic and easily observable optical change, typically a "turn-on" fluorescence response in a different spectral region or a distinct color change from dark to light.[9][10] This covalent reaction ensures high specificity, as other anions like fluoride or acetate are not nucleophilic enough to react under the same conditions.[1]
Displacement Assays: An Indirect Sensing Method
The displacement or "indicator-displacement" assay is a powerful and versatile method, particularly for anions that coordinate strongly with metal ions.
-
Causality: This strategy involves a three-component system: the benzothiazole sensor (L), a metal ion (M), and the target anion (A).
-
Initially, the sensor L is coordinated to a metal ion (e.g., Cu²⁺, Zn²⁺), forming a complex (L-M). This coordination often quenches the fluorescence of the benzothiazole ligand.
-
The target anion (e.g., CN⁻, PPi) is introduced. If the anion has a higher affinity for the metal ion than the sensor does, it will displace the sensor from the complex.
-
The released, "free" benzothiazole sensor regains its original fluorescence, resulting in a "turn-on" signal.[4][6][11] This approach is highly tunable by selecting a metal ion that has a strong affinity for the specific target anion.
-
Signaling Mechanisms Overview
Caption: Core anion sensing mechanisms using benzothiazole derivatives.
Section 2: Application Notes for Key Anions
The versatility of the benzothiazole framework has led to the development of specialized sensors for a wide range of anions. Below are key examples.
Cyanide (CN⁻)
-
Significance: Highly toxic, used in mining and industrial synthesis. Detection is critical for environmental and human health.
-
Dominant Mechanism: Nucleophilic addition to an electrophilic center is the most selective and sensitive method.[9] The reaction disrupts the sensor's ICT pathway, causing a significant blue shift in fluorescence and a visible color change.[9][10]
-
Example Sensor (BID): A sensor developed by conjugating a benzothiazole moiety with 1H-indene-1,3(2H)-dione creates a highly electrophilic site. Upon addition of CN⁻, the ICT is inhibited, leading to strong fluorescence enhancement and a color change.[9]
Fluoride (F⁻)
-
Significance: Important in dental health but toxic in high concentrations.
-
Dominant Mechanism: Hydrogen bonding and deprotonation. Sensors often incorporate Si-O bonds or acidic N-H protons. F⁻ can deprotonate a hydroxyl group, leading to a colorimetric change, or interact via hydrogen bonds to modulate fluorescence.
-
Example Sensor: Benzothiazole azo-derivatives have shown high sensitivity towards fluoride ions through changes in both absorbance and fluorescence.[12]
Phosphates (PPi, ATP)
-
Significance: Pyrophosphate (PPi) and Adenosine triphosphate (ATP) are vital in biological energy transfer. Abnormal levels are linked to various diseases.
-
Dominant Mechanism: Metal-complex displacement assays are highly effective.[2] A benzothiazole-ligand-Zn²⁺ complex is commonly used. The highly charged phosphate anions coordinate strongly with the two Zn²⁺ centers, displacing the benzothiazole sensor and restoring its fluorescence.[2][6][11] This "turn-on" response is ideal for biological imaging.
Peroxynitrite (ONOO⁻)
-
Significance: A reactive oxygen species implicated in oxidative stress and various pathologies.
-
Dominant Mechanism: Reaction-based sensing where the highly reactive ONOO⁻ oxidizes a specific moiety on the sensor.
-
Example Sensor (BS1 & BS2): Simple benzothiazole sensors that react quickly with ONOO⁻ under physiological pH to give a remarkable "turn-on" fluorescence signal with very low detection limits (12.8 nM and 25.2 nM, respectively).[13]
| Target Anion | Dominant Mechanism | Typical Signal | Limit of Detection (LOD) | Reference |
| Cyanide (CN⁻) | Nucleophilic Addition | Fluorometric Turn-On / Colorimetric | 5.97 nM | [9] |
| Fluoride (F⁻) | Hydrogen Bonding | Fluorometric / Colorimetric | 0.54 nM | [12] |
| Pyrophosphate (PPi) | Zn²⁺ Complex Displacement | Fluorometric Turn-On | 60 nM | [11] |
| Peroxynitrite (ONOO⁻) | Oxidation Reaction | Fluorometric Turn-On | 12.8 nM | [13] |
Section 3: Experimental Protocols
The following protocols provide a validated framework for the synthesis and evaluation of a benzothiazole-based chemosensor.
Experimental Workflow
Sources
- 1. A benzothiazole-based new fluorogenic chemosensor for the detection of CN − and its real-time application in environmental water samples and living ce ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08846G [pubs.rsc.org]
- 2. A Benzothiazole-Based Sensor for Pyrophosphate (PPi) and ATP: Mechanistic Insight for Anion-Induced ESIPT Turn-On - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 7. Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Solid-Phase Synthesis of 2-Benzothiazolyl Amino Acids
Abstract: This document provides a comprehensive guide for the solid-phase synthesis (SPS) of C-terminally modified 2-benzothiazolyl (BTH) amino acids and peptides. The 2-benzothiazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide spectrum of biological activities, including anticancer and neuroprotective agents.[1][2] Solid-phase synthesis offers a streamlined and efficient alternative to traditional solution-phase methods, facilitating easier purification and the potential for library generation in drug discovery campaigns.[1][3] We present a robust methodology centered on the coupling of Fmoc-protected amino acids to a resin-bound 2-aminobenzenethiol, followed by an acid-mediated cleavage and concomitant cyclization to yield the target compounds with high chiral purity.[1][4] Detailed, step-by-step protocols, mechanistic insights, and key experimental considerations are provided for researchers in medicinal chemistry and drug development.
Introduction and Scientific Rationale
The fusion of amino acid or peptide structures with potent heterocyclic pharmacophores is a well-established strategy in modern drug design.[1][2] The 2-benzothiazole moiety, in particular, is a core component of therapeutic agents like Riluzole (neuroprotective) and Phortress (antitumor), underscoring its pharmacological significance.[1][2] The synthesis of molecules incorporating this scaffold is therefore of high interest.
Traditional solution-phase syntheses can be laborious, often requiring complex purifications.[2] The solid-phase synthesis (SPS) approach detailed herein leverages the widely adopted 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy.[1] The core of this method involves anchoring 2-aminobenzenethiol to an acid-labile trityl-based resin. An Fmoc-protected amino acid is then coupled to the resin-bound thiol. Subsequent treatment with an acidic cleavage cocktail simultaneously releases the construct from the solid support and catalyzes the intramolecular cyclization to form the desired 2-substituted benzothiazole ring system.[1][2] This methodology provides a highly efficient and scalable route to C-terminally modified BTH-amino acids.
Overall Synthetic Workflow
The solid-phase synthesis follows a logical sequence of steps, beginning with functionalization of the resin and culminating in the cleavage and isolation of the final product. The entire workflow is designed for efficiency and amenability to standard peptide synthesis equipment.
Mechanistic Considerations: The Key Cyclization Step
The final step of the synthesis is a mechanistically elegant cascade reaction. The highly acidic environment, typically a trifluoroacetic acid (TFA) solution, serves two purposes. First, it cleaves the acid-labile linker attaching the construct to the trityl resin, releasing the 2-N-acyl-aminobenzenethiol intermediate into solution. Second, the acid protonates the carbonyl oxygen of the amide, rendering the carbonyl carbon highly electrophilic. This facilitates the intramolecular nucleophilic attack by the adjacent thiol group, followed by dehydration, to form the stable benzothiazole ring.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Benzothiazolyl)-6-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: My reaction yield for 2-(2-Benzothiazolyl)-6-methylphenol is consistently low. What are the most likely causes?
Low yields in this synthesis typically stem from one or more of the following factors: suboptimal reaction conditions, purity of reagents, inefficient cyclization/oxidation, and side reactions.[1] A systematic approach to troubleshooting these variables is the most effective way to improve your yield.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low yield.
Q2: How do I choose the optimal reaction conditions (solvent, temperature)?
The choice of solvent and temperature is critical and can significantly impact the reaction rate and yield.[2]
-
Solvents: Ethanol is a commonly used solvent for this type of condensation.[3] However, dimethyl sulfoxide (DMSO) can also be effective, sometimes serving as both a solvent and an oxidant.[4][5] Some modern, environmentally friendly protocols even utilize solvent-free conditions or aqueous media.[2][4]
-
Temperature: The optimal temperature can range from room temperature to reflux, depending on the specific substrates and catalyst used.[5] If you are experiencing low yields at room temperature, a gradual increase in temperature may be beneficial.[2] Conversely, if you observe the formation of side products at elevated temperatures, lowering the temperature could improve the selectivity of the reaction.
Table 1: Effect of Solvent and Temperature on Yield
| Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Ethanol | Room Temp - Reflux | 60-85 | [3][6] |
| DMSO | Room Temp - 120 | 70-90 | [4] |
| Toluene | Reflux | 65-80 | [6] |
| Solvent-free | 70-100 | 80-95 | [7] |
Note: Yields are approximate and can vary based on other reaction parameters.
Q3: My reaction seems to stall, and I'm isolating an intermediate. What is happening?
The synthesis of 2-(2-Benzothiazolyl)-6-methylphenol proceeds through a two-step mechanism: initial condensation to form a benzothiazoline intermediate, followed by oxidation to the aromatic benzothiazole.[5] If the oxidation step is inefficient, the reaction will stall at the dihydro-benzothiazole intermediate, leading to low yields of the desired product.[5]
Reaction Mechanism:
Caption: The two-step reaction mechanism.
Solution: Ensure an adequate oxidant is present. For many syntheses, atmospheric oxygen is sufficient, especially when the reaction is left open to the air.[5] In other cases, an explicit oxidizing agent is required. Common choices include hydrogen peroxide (H₂O₂), often in combination with an acid like HCl, or using DMSO as both the solvent and the oxidant.[5][6]
Q4: I'm observing multiple spots on my TLC plate. What are the likely side products?
Several side reactions can occur, leading to a complex reaction mixture and reduced yield.
-
Oxidation of 2-Aminophenol: The thiol group in 2-aminophenol is susceptible to oxidation, which can form a disulfide byproduct.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this side reaction.[1]
-
Self-Condensation of the Aldehyde: Under basic conditions, 2-hydroxy-3-methylbenzaldehyde can undergo self-condensation (an aldol-type reaction).[8][9] This is more likely if the reaction is run at high concentrations or for extended periods.
-
Formation of Schiff Base with Impurities: If the 2-aminophenol contains aniline impurities, these can react with the aldehyde to form undesired imines.
Analytical Approach: Use techniques like LC-MS and NMR to identify the structures of the byproducts. This information can provide valuable clues about the competing reaction pathways and help you adjust the conditions to favor the desired product.
Experimental Protocols
Protocol 1: General Synthesis using H₂O₂/HCl as an Oxidant
This protocol is adapted from a general method for the synthesis of benzothiazoles.[6]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminophenol (1.0 mmol) and 2-hydroxy-3-methylbenzaldehyde (1.0 mmol) in ethanol (10 mL).
-
Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[5]
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(2-Benzothiazolyl)-6-methylphenol.
Protocol 2: Purification by Column Chromatography
If recrystallization does not yield a pure product, column chromatography is a reliable alternative.
-
Adsorbent: Use silica gel (60-120 mesh) as the stationary phase.
-
Eluent: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
-
Monitoring: Monitor the fractions by TLC to identify those containing the desired product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
-
MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]
-
MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
-
National Institutes of Health (NIH). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]
-
Canadian Journal of Chemistry. Oxidative Ring-Opening of Benzothiazole Derivatives. [Link]
-
Elsevier. Influence of the temperature on the formation of a phenolic resol resin catalyzed with amine. [Link]
-
Wikipedia. Benzothiazole. [Link]
-
Organic Chemistry Portal. Benzothiazole synthesis. [Link]
-
MDPI. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Link]
-
National Institutes of Health (NIH). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
-
Iraqi National Journal of Chemistry. Synthesis of the new 2-[(6– Methyl–2- Benzothiazolylazo]-4-Chloro phenol Organic reagent for Spectrophotometric determination of Copper(II). [Link]
-
Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. [Link]
-
Walailak Journal of Science and Technology. A simple and efficient route for synthesis of 2-alkylbenzothiazoles. [Link]
-
Semantic Scholar. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and N,N-Dimethylamides. [Link]
-
University of Liverpool. Heterocyclic Chemistry. [Link]
-
National Institutes of Health (NIH). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. [Link]
-
ResearchGate. Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Request PDF. [Link]
-
ResearchGate. 2-(Benzothiazol-2-yliminomethyl)-6-methoxyphenol | Request PDF. [Link]
-
ResearchGate. 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS | Science topic. [Link]
-
University of Liverpool. Heterocyclic Chemistry. [Link]
-
Master Organic Chemistry. Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]
-
IntechOpen. Heterocyclic Compounds. [Link]
-
PubChem. 2-(2-Benzothiazolyl)-6-methylphenol. [Link]
-
SATHEE. Aldol Condensation. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. SATHEE: Aldol Condensation [sathee.iitk.ac.in]
Technical Support Center: Optimizing Fluorescence Signals of 2-(2-Benzothiazolyl)-6-methylphenol (BTMP)
Welcome to the technical support center for 2-(2-Benzothiazolyl)-6-methylphenol (BTMP), a unique fluorophore with significant potential in various research and drug development applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice to help you maximize the performance of BTMP in your experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding and more effective application of this powerful fluorescent tool.
Understanding the Fluorescence of BTMP: The ESIPT Mechanism
The fluorescence properties of 2-(2-Benzothiazolyl)-6-methylphenol and similar hydroxyphenyl benzothiazole (HBT) derivatives are governed by a fascinating photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] Upon excitation with UV light, the molecule transitions to an excited state. In this excited state, a proton is transferred from the hydroxyl group to the nitrogen atom of the benzothiazole ring. This creates a transient tautomeric form (a "keto" form) which is responsible for the characteristic large Stokes shift and dual fluorescence emission observed with this class of compounds.[2][3] The molecule then relaxes to the ground state, emitting a photon of lower energy (longer wavelength) and reverts to its original "enol" form.[1] Understanding this mechanism is paramount to troubleshooting and optimizing your experiments, as many experimental variables directly influence the efficiency of the ESIPT process.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the use of 2-(2-Benzothiazolyl)-6-methylphenol.
1. What are the typical excitation and emission wavelengths for BTMP?
BTMP and related HBT compounds typically exhibit absorption in the UV region, around 260-370 nm.[3] Upon excitation, they often display dual fluorescence peaks. The first, a "normal" fluorescence from the initial excited state (enol form), is typically found at shorter wavelengths (e.g., ~385 nm). The second, resulting from the ESIPT process (keto form), is observed at a significantly longer wavelength with a large Stokes shift (e.g., ~512 nm).[3] The exact wavelengths can be influenced by factors such as solvent polarity and pH.
2. Why am I seeing two emission peaks?
The observation of dual fluorescence is a hallmark of compounds undergoing ESIPT.[3] The shorter wavelength peak corresponds to the emission from the locally excited enol form, while the longer, red-shifted peak is from the proton-transferred keto tautomer. The relative intensities of these two peaks can provide valuable information about the microenvironment of the fluorophore.
3. How does solvent polarity affect the fluorescence of BTMP?
Solvent polarity has a profound effect on the fluorescence of BTMP. In non-polar solvents, the ESIPT process is generally favored, leading to a stronger emission from the keto form (the longer wavelength peak).[3] Conversely, in polar solvents, the enol form can be stabilized by solvation, which can hinder the ESIPT process. This results in an increased intensity of the normal fluorescence (the shorter wavelength peak) and a decrease in the ESIPT fluorescence.[3][4]
4. Is the fluorescence of BTMP sensitive to pH?
Yes, the fluorescence of benzothiazole-based dyes can be pH-dependent.[5][6] Changes in pH can alter the protonation state of the molecule, which can in turn affect the efficiency of the ESIPT process and the overall fluorescence intensity. For instance, in highly alkaline conditions, deprotonation of the phenolic hydroxyl group can occur, which would inhibit the ESIPT mechanism.
5. What is the molecular weight and chemical formula of BTMP?
The molecular formula for 2-(2-Benzothiazolyl)-6-methylphenol is C₁₄H₁₁NOS, and its molecular weight is approximately 241.31 g/mol .[7]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during experiments with BTMP.
Issue 1: Weak or No Fluorescence Signal
A weak or absent fluorescence signal is a common frustration in fluorescence-based assays. Here’s how to diagnose and address the problem:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Instrument Settings | The excitation and emission wavelengths set on the fluorometer or microscope do not align with the optimal spectral properties of BTMP. | Verify the excitation and emission maxima for BTMP under your specific experimental conditions (solvent, pH, etc.). Ensure your instrument's filters and detectors are appropriate for these wavelengths.[8] |
| Low Concentration of BTMP | The concentration of the fluorophore is below the detection limit of the instrument. | Increase the concentration of BTMP in your sample. If solubility is an issue, consider using a different solvent or a stock solution in a more suitable solvent like DMSO before diluting into your aqueous buffer. |
| Photobleaching | Prolonged exposure to high-intensity excitation light can lead to the irreversible photochemical destruction of the fluorophore.[9][10] | Reduce the intensity of the excitation light or the exposure time. Use an anti-fade reagent if compatible with your sample. Acquire images efficiently to minimize light exposure.[9] |
| Fluorescence Quenching | The presence of certain molecules in your sample can decrease the fluorescence intensity through various mechanisms.[11][12][13] | Identify and remove potential quenchers. Common quenchers include heavy ions, dissolved oxygen, and certain organic molecules. Degassing the solvent can sometimes help. |
| Inappropriate Solvent Environment | As discussed, polar solvents can suppress the ESIPT fluorescence. If you are monitoring the longer wavelength emission, a highly polar environment may be the culprit. | If your experimental design allows, try a less polar solvent. In aqueous solutions, the addition of a co-solvent like ethanol or DMSO might enhance the signal, but be mindful of its potential effects on your biological system. |
Issue 2: High Background Signal
A high background can obscure your specific signal, leading to a poor signal-to-noise ratio.
| Potential Cause | Explanation | Recommended Solution |
| Autofluorescence | Biological samples, such as cells and tissues, often contain endogenous fluorophores that emit light in the same spectral region as your probe.[14] | Measure the fluorescence of a control sample that does not contain BTMP to determine the level of autofluorescence. If significant, consider using spectral unmixing techniques if your imaging system supports it. |
| Impure BTMP Sample | The BTMP reagent may contain fluorescent impurities. | Check the purity of your BTMP stock. If necessary, purify the compound using appropriate chromatographic techniques. |
| Contaminated Solvents or Buffers | The solvents or buffers used in your experiment may be contaminated with fluorescent substances. | Use high-purity, spectroscopy-grade solvents and freshly prepared buffers. Run a blank measurement with just the solvent or buffer to check for background fluorescence. |
| Non-specific Binding | In applications like cell imaging, BTMP may non-specifically bind to cellular components or surfaces, contributing to background. | Include appropriate washing steps in your protocol to remove unbound probe.[8] Consider the use of a blocking agent, such as bovine serum albumin (BSA), if applicable to your experiment. |
Issue 3: Signal Instability or Fluctuation
Fluctuations in the fluorescence signal can make quantitative measurements unreliable.
| Potential Cause | Explanation | Recommended Solution |
| Photobleaching | As mentioned earlier, photobleaching can cause a steady decrease in signal intensity over time.[9] | Minimize light exposure by using neutral density filters, reducing laser power, or decreasing exposure times. |
| Temperature Fluctuations | Fluorescence is often temperature-dependent. Changes in the ambient temperature can affect the fluorescence quantum yield and lead to signal drift. | Ensure your experimental setup is in a temperature-controlled environment. Allow all reagents and samples to equilibrate to the same temperature before measurement. |
| Precipitation of BTMP | BTMP may have limited solubility in aqueous buffers, leading to the formation of aggregates or precipitates over time, which can cause erratic signal readings. | Check the solubility of BTMP in your experimental buffer. You may need to use a co-solvent or reduce the final concentration of the probe. |
| pH Drift | If your buffer capacity is insufficient, the pH of your sample may change over time, affecting the fluorescence of the pH-sensitive BTMP. | Use a buffer with adequate buffering capacity in the desired pH range. Verify the pH of your samples before and after the experiment. |
Experimental Protocols & Workflows
Protocol 1: General Spectrofluorometric Analysis of BTMP
This protocol outlines the basic steps for characterizing the fluorescence properties of BTMP in a specific solvent.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of BTMP (e.g., 1-10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Preparation of Working Solution: Dilute the stock solution in the solvent of interest to a final concentration suitable for fluorescence measurements (typically in the low micromolar range).
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission slits to an appropriate width (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
-
Measurement of Excitation Spectrum:
-
Set the emission wavelength to the expected maximum (e.g., 512 nm).
-
Scan a range of excitation wavelengths (e.g., 250-450 nm) to determine the optimal excitation wavelength.
-
-
Measurement of Emission Spectrum:
-
Set the excitation wavelength to the determined optimum.
-
Scan a range of emission wavelengths (e.g., 350-650 nm) to record the fluorescence emission spectrum.
-
-
Data Analysis: Identify the excitation and emission maxima and observe the relative intensities of the dual emission peaks if present.
Workflow for Optimizing BTMP Fluorescence in a Cellular Assay
Caption: Workflow for optimizing BTMP fluorescence in cell-based assays.
Visualizing the ESIPT Mechanism
The following diagram illustrates the key steps in the Excited-State Intramolecular Proton Transfer (ESIPT) process that underlies the fluorescence of BTMP.
Sources
- 1. Theoretical investigation of the excited-state intramolecular double proton transfer process of 2,2′-(benzo[1,2-d:4,5-d′]bis(thiazole)-2,6-diyl)diphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 5. pH-dependent fluorescence of uncharged benzothiazole-based dyes binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-(2-Benzothiazolyl)-6-methylphenol | C14H11NOS | CID 135609553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Quenching of fluorescence of phenolic compounds and modified humic acids by cadmium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl‐Containing Thiazolothiazoles for Efficient Organic Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biotium.com [biotium.com]
Technical Support Center: Mitigating Photobleaching of Benzothiazole-Based Probes
Welcome to the technical support center for benzothiazole-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the photobleaching of these versatile fluorophores. Our goal is to equip you with the knowledge to maximize the performance and longevity of your benzothiazole probes, ensuring the acquisition of high-quality, reproducible data.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing probable causes and step-by-step solutions.
Problem 1: My fluorescence signal is fading rapidly during imaging.
Probable Cause: This is a classic case of photobleaching, where the benzothiazole fluorophore is undergoing irreversible photochemical destruction upon exposure to excitation light. This process is often accelerated by high excitation intensity, prolonged exposure, and the presence of reactive oxygen species (ROS).
Step-by-Step Solutions:
-
Reduce Excitation Light Intensity:
-
Action: Lower the power of your laser or the intensity of your lamp. Many modern microscopes allow for precise control of the light source.
-
Causality: The rate of photobleaching is directly proportional to the intensity of the excitation light. By reducing the photon flux, you decrease the probability of the fluorophore entering a reactive triplet state, a key intermediate in the photobleaching pathway.[1]
-
Pro-Tip: Use a neutral density (ND) filter to attenuate the light intensity without altering its spectral properties.
-
-
Minimize Exposure Time:
-
Action: Decrease the camera exposure time or increase the scanning speed of your confocal microscope.
-
Causality: The total number of excitation and emission cycles a fluorophore can undergo is finite. Shorter exposure times limit the total number of photons the probe is exposed to, thus preserving its fluorescence.
-
Pro-Tip: For live-cell imaging of dynamic processes, determine the longest possible exposure time that avoids motion blur while still providing an adequate signal-to-noise ratio.
-
-
Optimize Imaging Frequency:
-
Action: In time-lapse experiments, increase the interval between image acquisitions.
-
Causality: This reduces the cumulative exposure of the sample to the excitation light over the course of the experiment.
-
Pro-Tip: Only collect data as frequently as is necessary to answer your scientific question. Avoid unnecessarily long time-lapse acquisitions.
-
-
Utilize an Antifade Mounting Medium:
-
Action: For fixed samples, use a commercially available or homemade antifade mounting medium.
-
Causality: Antifade reagents are compounds that suppress photobleaching, primarily by scavenging for reactive oxygen species.[2][3]
-
Pro-Tip: The choice of antifade agent can be critical. See the "Antifade Reagents" section in the FAQs for more details on selecting the right one for your benzothiazole probe.
-
Problem 2: I am observing a weak fluorescence signal from the start, even before significant photobleaching.
Probable Cause: A weak initial signal can be due to a variety of factors, including suboptimal probe concentration, environmental quenching, or incorrect instrument settings.
Step-by-Step Solutions:
-
Check Probe Concentration:
-
Action: Ensure you are using the probe at the recommended concentration. If the signal is still weak, you may need to perform a concentration titration to find the optimal concentration for your specific application.
-
Causality: If the concentration is too low, the signal may be below the detection limit of your instrument. Conversely, excessively high concentrations can lead to self-quenching.
-
-
Evaluate the Solvent/Buffer Environment:
-
Action: The fluorescence of some benzothiazole derivatives can be sensitive to solvent polarity and pH.[4] If possible, test the probe in a solvent of different polarity. For aqueous applications, ensure the pH of your buffer is within the optimal range for your probe.
-
Causality: The local chemical environment can significantly influence the quantum yield of a fluorophore. For some benzothiazole probes, changes in pH can alter the protonation state of the molecule, affecting its fluorescence.[4]
-
-
Optimize Instrument Settings:
-
Action: Verify that your microscope's filter set is appropriate for the excitation and emission spectra of your benzothiazole probe. Ensure the detector gain or sensitivity is set to an appropriate level.
-
Causality: Mismatched filters will result in inefficient excitation and/or collection of the emitted fluorescence. A detector gain that is set too low will not adequately amplify the signal.
-
Problem 3: My sample shows high background fluorescence, which obscures the signal from my probe.
Probable Cause: High background can originate from autofluorescence of the sample (cells or tissue), non-specific binding of the probe, or impurities in the reagents.
Step-by-Step Solutions:
-
Address Autofluorescence:
-
Action: For fixed samples, you can pre-treat with a solution of sodium borohydride or use a commercial autofluorescence quenching reagent.
-
Causality: Aldehyde fixatives can induce autofluorescence. Sodium borohydride reduces these fluorescent compounds.
-
Pro-Tip: Another strategy is to photobleach the background autofluorescence before imaging your probe, but be careful not to bleach your probe's signal in the process.[1]
-
-
Improve Washing Steps:
-
Action: Increase the number and/or duration of the washing steps after probe incubation to remove any unbound or non-specifically bound probe.
-
Causality: Inadequate washing can leave a high concentration of unbound probe in the background.
-
-
Use High-Purity Reagents:
-
Action: Ensure that your buffers and other reagents are of high purity and are freshly prepared.
-
Causality: Contaminants in reagents can sometimes be fluorescent and contribute to high background.
-
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and what causes it?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the permanent loss of its ability to fluoresce. The process is initiated when a fluorophore absorbs a photon and is promoted to an excited singlet state. While most molecules relax back to the ground state by emitting a photon (fluorescence), a small fraction can transition to a long-lived, highly reactive triplet state. From this triplet state, the fluorophore can interact with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which can then react with and destroy the fluorophore and other nearby molecules.[5]
// Nodes for energy levels S0 [label="Ground State (S₀)", fillcolor="#F1F3F4", fontcolor="#202124"]; S1 [label="Excited Singlet State (S₁)", fillcolor="#F1F3F4", fontcolor="#202124"]; T1 [label="Excited Triplet State (T₁)", fillcolor="#FBBC05", fontcolor="#202124"]; Bleached [label="Photobleached State\n(Non-fluorescent)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Transitions S0 -> S1 [label="Absorption\n(Excitation Light)", color="#4285F4"]; S1 -> S0 [label="Fluorescence", color="#34A853"]; S1 -> T1 [label="Intersystem Crossing", style=dashed, color="#5F6368"]; T1 -> Bleached [label="Reaction with O₂\n(Forms ROS)", color="#EA4335"];
// Layout rankdir=TB; {rank=same; S1; T1;} } .dot Caption: Key electronic state transitions leading to fluorescence or photobleaching.
Q2: Are benzothiazole-based probes generally considered photostable?
The photostability of benzothiazole-based probes can vary significantly depending on their specific chemical structure. For instance, 2-(2-hydroxyphenyl)-benzothiazole (HBT) and its derivatives are often cited for their good photostability.[6] However, like all organic fluorophores, they are susceptible to photobleaching under intense or prolonged illumination. The rigid, planar structure of the benzothiazole core contributes to its fluorescence properties, but modifications to the molecule can either enhance or decrease its photostability.
Q3: How do I choose the right antifade agent for my benzothiazole probe?
The selection of an antifade agent is a critical step in minimizing photobleaching. Most antifade agents are ROS scavengers. Here is a comparison of some common antifade agents:
| Antifade Agent | Mechanism of Action | Advantages | Considerations |
| p-Phenylenediamine (PPD) | Free radical scavenger | Highly effective at reducing fading. | Can be toxic and may reduce the initial fluorescence intensity. Can react with certain cyanine dyes.[2] |
| n-Propyl gallate (NPG) | Free radical scavenger | Less toxic than PPD, suitable for some live-cell applications. | Can be difficult to dissolve and may have anti-apoptotic effects.[2] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Singlet oxygen quencher | Less toxic than PPD, good for live-cell imaging. | Generally less effective than PPD.[2] |
| Trolox | Vitamin E analog, potent antioxidant | Low toxicity, effective ROS scavenger. | May require optimization of working concentration. |
Recommendation: For fixed samples, a PPD-based mounting medium is often a good starting point due to its high efficacy. For live-cell imaging, Trolox or DABCO are generally preferred due to their lower toxicity. It is always recommended to test a few different antifade reagents to determine which one works best for your specific benzothiazole probe and experimental conditions.
// Nodes Fluorophore [label="Excited Fluorophore\n(Triplet State)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxygen [label="Molecular Oxygen (O₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Reactive Oxygen Species (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bleaching [label="Photobleaching", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antifade [label="Antifade Agent\n(e.g., DABCO, Trolox)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quenched [label="Quenched ROS", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Fluorophore -> ROS [label="Generates", color="#EA4335"]; Oxygen -> ROS [style=invis]; // for layout ROS -> Bleaching [label="Causes", color="#EA4335"]; ROS -> Quenched [label="Neutralized by", color="#34A853"]; Antifade -> Quenched [style=invis]; // for layout
// Subgraphs for alignment subgraph { rank = same; Fluorophore; Oxygen; } } .dot Caption: Antifade agents protect fluorophores by neutralizing reactive oxygen species.
Q4: What is the best way to prepare and store my benzothiazole probe to maintain its stability?
Proper handling and storage are crucial for preserving the integrity of your fluorescent probes.
Protocol for Probe Preparation and Storage:
-
Dissolving the Probe:
-
Dissolve the benzothiazole-based probe in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-10 mM).
-
-
Aliquoting:
-
Aliquot the stock solution into small, single-use volumes in microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the probe.
-
-
Storage:
-
Store the aliquots at -20°C or -80°C, protected from light. A freezer box or wrapping the tubes in aluminum foil is recommended.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a single aliquot of the stock solution and dilute it to the final working concentration in your desired buffer or cell culture medium.
-
Q5: Can I use two-photon microscopy to reduce photobleaching of my benzothiazole probe?
Yes, two-photon excitation microscopy can be an effective strategy to reduce photobleaching, particularly in thick samples.
-
Mechanism: In two-photon microscopy, the fluorophore is excited by the near-simultaneous absorption of two lower-energy photons. This confines the excitation to a very small focal volume, reducing photobleaching and phototoxicity in the out-of-focus regions of the sample.
-
Consideration: However, the high photon flux within the focal volume can sometimes lead to higher-order photobleaching processes. Therefore, it is still important to use the minimum necessary laser power even with two-photon excitation.
Experimental Workflow for Optimizing Imaging Conditions
// Nodes Start [label="Start: Signal is Fading", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckIntensity [label="1. Reduce Excitation Intensity\n(Lowest possible for good SNR)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckExposure [label="2. Minimize Exposure Time\n(Shortest possible for good SNR)", fillcolor="#FBBC05", fontcolor="#202124"]; UseAntifade [label="3. Use Antifade Medium\n(For fixed samples)", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeTimeLapse [label="4. Adjust Time-Lapse Interval\n(Increase time between frames)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckProbe [label="5. Re-evaluate Probe Choice\n(Consider a more photostable derivative)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Result: Stable Signal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckIntensity; CheckIntensity -> CheckExposure; CheckExposure -> UseAntifade; UseAntifade -> OptimizeTimeLapse; OptimizeTimeLapse -> CheckProbe; CheckProbe -> End; } .dot Caption: A systematic approach to troubleshooting and optimizing imaging parameters.
References
-
Self-Blinking Thioflavin T for Super-resolution Imaging. ACS Publications. (2024-07-19). [Link]
-
Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. PubMed Central. [Link]
-
TDDFT Study on the ESIPT Properties of 2-(2'-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Pro. Semantic Scholar. (2024-03-29). [Link]
-
A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. PubMed Central. [Link]
-
Fluorescence Lifetime and Intensity of Thioflavin T as Reporters of Different Fibrillation Stages. NIH. [Link]
-
Benzothiazole-based cyanines as fluorescent "light-up" probes for duplex and quadruplex DNA. PubMed. [Link]
-
How long will the fluorescence of Thioflavin T glow?. ResearchGate. (2014-06-17). [Link]
-
Experimental and DFT studies of disubstituted 2-(2-hydroxyphenyl)benzothiazole-based fluorophores synthesized by Suzuki coupling. New Journal of Chemistry (RSC Publishing). [Link]
-
Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. [Link]
-
Collection - Photochromism of 2‑(2-Hydroxyphenyl) Benzothiazole (HBT) and Its Derivatives: A Theoretical Study. The Journal of Physical Chemistry A - Figshare. [Link]
-
Comprehensive Study of Thiazole‐Orange‐Based DNA Dyes. Repository of the Academy's Library. [Link]
-
Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. PubMed. (2020-02-20). [Link]
-
Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study. ResearchGate. (2025-08-10). [Link]
-
A unique phenothiazine-based fluorescent probe using benzothiazolium as a reactivity regulator for the specific detection of hypochlorite in drinking water and living organisms. ResearchGate. (2025-09-07). [Link]
-
Kinetic Mechanism of Thioflavin T Binding Onto the Amyloid Fibril of Hen Egg White Lysozyme. PubMed. (2017-06-06). [Link]
-
Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue. PubMed. (2025-01-14). [Link]
-
Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. SciSpace. [Link]
-
Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo. PubMed. (2020-01-15). [Link]
-
A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applications. New Journal of Chemistry (RSC Publishing). [Link]
-
A Benzothiazole-Based Fluorescent Probe for Distinguishing and Bioimaging of Hg 2+ and Cu 2. PubMed. (2017-02-15). [Link]
-
Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Austin Publishing Group. [Link]
-
A benzothiazole-based fluorescent probe for hypochlorous acid detection and imaging in living cells. PubMed. [Link]
Sources
- 1. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 3. How do anti-fading agents work? | AAT Bioquest [aatbio.com]
- 4. Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Solubilizing 2-(2-Benzothiazolyl)-6-methylphenol for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for improving the solubility of the hydrophobic compound 2-(2-Benzothiazolyl)-6-methylphenol in biological assays. Our goal is to empower you with the scientific principles and laboratory techniques necessary to obtain reliable and reproducible results.
Understanding the Challenge: Physicochemical Properties of 2-(2-Benzothiazolyl)-6-methylphenol
Before delving into solubilization strategies, it is crucial to understand the inherent properties of 2-(2-Benzothiazolyl)-6-methylphenol that contribute to its poor aqueous solubility.
| Property | Value | Implication for Solubility |
| Molecular Weight | 241.31 g/mol [1] | Moderate molecular weight, typical for small molecule drugs. |
| XLogP3 | 4.3[1] | A high XLogP3 value indicates significant hydrophobicity and poor water solubility. |
| Predicted pKa | 8.42[2] | The phenolic hydroxyl group is weakly acidic, suggesting that its ionization state, and therefore solubility, will be pH-dependent. |
| General Solubility | Benzothiazole derivatives are generally soluble in organic solvents like ethanol, methanol, and DMSO, but have limited aqueous solubility.[3] | This necessitates the use of a co-solvent for initial stock solution preparation. |
The high lipophilicity, as indicated by the XLogP3 value, is the primary driver of the compound's poor solubility in the aqueous environments typical of biological assays.
Core Directive: A Stepwise Approach to Solubilization
Our recommended workflow for addressing the solubility of 2-(2-Benzothiazolyl)-6-methylphenol is a multi-step process that begins with the preparation of a concentrated stock solution and proceeds through careful dilution into your final assay medium.
Caption: The effect of pH on the ionization and solubility of 2-(2-Benzothiazolyl)-6-methylphenol.
Q4: I've heard about using cyclodextrins to improve solubility. Is this a viable option for my compound?
A4: Yes, cyclodextrins are an excellent option for enhancing the aqueous solubility of benzothiazole derivatives. [4][5][6]These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic 2-(2-Benzothiazolyl)-6-methylphenol molecule can be encapsulated within the cyclodextrin's cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases its solubility in water. [4][5] Recommendation: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice for cell culture applications due to its high aqueous solubility and low toxicity.
Q5: My compound solution appears clear initially, but I see a precipitate after incubating it for a few hours. What could be the cause?
A5: This is likely due to delayed precipitation. Several factors could be at play:
-
Temperature Changes: Moving plates in and out of an incubator can cause temperature fluctuations that affect solubility.
-
Evaporation: Inadequate humidity in the incubator can lead to evaporation of the culture medium, increasing the compound's concentration and causing it to precipitate.
-
pH Shifts in Culture: Cellular metabolism can alter the pH of the culture medium over time, which could shift the equilibrium towards the less soluble form of the compound.
Solutions:
-
Minimize the time that culture vessels are outside the incubator.
-
Ensure proper incubator humidification and use low-evaporation lids or sealing films.
-
Monitor the pH of your culture medium, especially in long-term experiments, and consider changing the medium more frequently.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments and workflows.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of 2-(2-Benzothiazolyl)-6-methylphenol in 100% DMSO.
Materials:
-
2-(2-Benzothiazolyl)-6-methylphenol (solid)
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass:
-
Molecular Weight (MW) of 2-(2-Benzothiazolyl)-6-methylphenol = 241.31 g/mol
-
To make 1 mL of a 10 mM stock solution:
-
Mass (g) = 0.010 L * 0.010 mol/L * 241.31 g/mol = 0.024131 g = 2.41 mg
-
-
-
Weigh the compound: Accurately weigh approximately 2.41 mg of 2-(2-Benzothiazolyl)-6-methylphenol and record the exact weight.
-
Dissolve in DMSO:
-
Transfer the weighed compound into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO (e.g., 1 mL for 2.41 mg to make a 10 mM solution).
-
-
Ensure complete dissolution:
-
Vortex the tube for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. [7] * Gentle warming (e.g., 37°C) can also be used, but be cautious of potential compound degradation.
-
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed tubes. [7]
Protocol 2: Serial Dilution in 100% DMSO
Performing serial dilutions in 100% DMSO before the final dilution into aqueous buffer is a crucial step to maintain a consistent final DMSO concentration across all your experimental conditions. [8][9] Materials:
-
10 mM stock solution of 2-(2-Benzothiazolyl)-6-methylphenol in 100% DMSO
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure (for a 2-fold serial dilution):
-
Label tubes: Label a series of sterile microcentrifuge tubes for your desired concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Add DMSO: Add a specific volume of 100% DMSO to all tubes except the first one (which will contain your 10 mM stock). For a 1:2 dilution, if you start with 50 µL of stock, add 25 µL of DMSO to the subsequent tubes.
-
Perform the first dilution: Transfer 25 µL from the 10 mM stock tube to the tube labeled "5 mM" and mix thoroughly by pipetting up and down.
-
Continue the series: Using a fresh pipette tip, transfer 25 µL from the "5 mM" tube to the "2.5 mM" tube and mix. Repeat this process for all subsequent dilutions. [9]
Protocol 3: Final Dilution into Aqueous Assay Medium
This final step introduces the compound into your biological system.
Procedure:
-
Calculate the required volume: To achieve a final DMSO concentration of 0.1%, you will perform a 1:1000 dilution. For example, to make 1 mL of your final working solution, you will add 1 µL of your DMSO stock (from Protocol 1 or 2) to 999 µL of your pre-warmed (37°C) aqueous assay buffer. [8]2. Add dropwise and mix: Add the 1 µL of DMSO stock dropwise to the assay buffer while gently vortexing or swirling the tube. This helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, refer to the troubleshooting guide above.
References
-
PubChem. (n.d.). 2-(2-Benzothiazolyl)-6-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Paulpandi, R. Q., Ramasamy, S., Paulraj, M. S., Baños, F. G. D., Villora, G., Cerón-Carrasco, J. P., Pérez-Sánchez, H., & Enoch, I. V. M. V. (2016). Enhanced Zn2+ ion-sensing behavior of a benzothiazole derivative on encapsulation by β-cyclodextrin. RSC Advances, 6(20), 16459–16467. [Link]
- Panda, S., & Dash, S. K. (2011). Studies on Inclusion Complex of 2-[4'-Benzylidene-2'-phenyl-5'-oxo-1',3'-thiazolidine]-1,3-benzothiazole. Asian Journal of Chemistry, 23(7), 3040-3044.
- Abou-Okeil, A., El-Shafie, A., & El Zawahry, M. (2010). Enhanced antibacterial efficacy of new benzothiazole phthalimide hybrid compounds/methyl-β-cyclodextrin inclusion complexes compared to the free forms: Insights into the possible mode of action. International Journal of Pharmaceutics, 399(1-2), 127-134.
-
Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins. (2024). MDPI. Retrieved from [Link]
-
ResearchGate. (2025). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? Retrieved from [Link]
-
ICCVAM. (2003). Test Method Protocol for Solubility Determination. Retrieved from [Link]
-
Reddit. (2021). Help with Dilutions! Urgent!! Retrieved from [Link]
-
NanoTemper Technologies. (n.d.). Ligand serial dilution. Retrieved from [Link]
-
Protocol Online. (2011). Serially diluting compounds while keeping DMSO concentration the same. Retrieved from [Link]
-
OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]
-
FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Benzothiazolyl)-6-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Contract Pharma. (2017). Optimizing Drug Solubility. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 2-(2-benzothiazolyl)- (CAS 3411-95-8). Retrieved from [Link]
-
MDPI. (2020). In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. Retrieved from [Link]
-
ResearchGate. (2014). Optimizing the Formulation of Poorly Water-Soluble Drugs. Retrieved from [Link]
-
GIT Labor-Fachzeitschrift. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]
-
Archives of Toxicology. (2019). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Retrieved from [Link]
-
Purdue e-Pubs. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2'-Hydroxyphenyl)benzothiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from [Link]
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- 1. 2-(2-Benzothiazolyl)-6-methylphenol | C14H11NOS | CID 135609553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-BENZOTHIAZOLYL)-6-METHYLPHENOL CAS#: 56048-53-4 [amp.chemicalbook.com]
- 3. 2-((2-ETHYLSULFANYL-BENZOTHIAZOL-6-YLIMINO)-METHYL)-PHENOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Enhanced Zn 2+ ion-sensing behavior of a benzothiazole derivative on encapsulation by β-cyclodextrin - RSC Advances (RSC Publishing) DOI:10.1039/C6RA01202G [pubs.rsc.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Enhanced antibacterial efficacy of new benzothiazole phthalimide hybrid compounds/methyl-β-cyclodextrin inclusion complexes compared to the free forms: Insights into the possible mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. support.nanotempertech.com [support.nanotempertech.com]
Technical Support Center: Purification of 2-(2-Benzothiazolyl)-6-methylphenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 2-(2-Benzothiazolyl)-6-methylphenol (CAS 56048-53-4). This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. The advice herein is structured in a question-and-answer format to directly address potential issues, moving from troubleshooting specific problems to broader frequently asked questions and detailed protocols.
Compound Quick Reference
Before initiating any purification protocol, it is crucial to be familiar with the key physicochemical properties of the target compound. These properties dictate the selection of appropriate solvents and techniques.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NOS | [1] |
| Molecular Weight | 241.31 g/mol | [1] |
| Appearance | Solid / White Powder | [2] |
| XLogP3 (Lipophilicity) | 4.3 | [1] |
| pKa (Predicted) | 8.42 ± 0.35 | [2] |
The high XLogP3 value indicates significant nonpolar character, which is a primary consideration for solvent selection in both recrystallization and chromatography.
Purification Strategy Workflow
A systematic approach is key to achieving high purity efficiently. The following workflow illustrates the decision-making process for purifying crude 2-(2-Benzothiazolyl)-6-methylphenol.
Caption: General purification workflow for 2-(2-Benzothiazolyl)-6-methylphenol.
Troubleshooting Guide: Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids, provided a suitable solvent can be identified.[3] It leverages differences in solubility between the compound and impurities at varying temperatures.
Q1: My compound won't dissolve in the hot solvent, even after adding a large volume. What's wrong?
A1: This indicates an improper solvent choice. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[4]
-
Causality: The intermolecular forces between the solvent molecules are stronger than the forces they can form with your compound, or vice-versa, preventing solvation. Given the compound's high lipophilicity (XLogP3 of 4.3), polar solvents like water will be ineffective.[1]
-
Solution:
-
Consult Solubility Data: Start with solvents where phenols and benzothiazoles are known to be soluble. Good starting points include ethanol, acetone, ethyl acetate, or toluene.[5]
-
Systematic Solvent Screening: Use small amounts (10-20 mg) of your crude product in test tubes. Add a potential solvent dropwise at room temperature to check for high solubility (if it dissolves, it's a poor choice). If it doesn't dissolve, heat the mixture to boiling. If it dissolves fully when hot and recrystallizes upon cooling, you have found a suitable solvent.[3]
-
Use a Solvent Mixture: If a single solvent isn't ideal, use a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., acetone). Then, add a "bad" solvent (in which it is poorly soluble, e.g., water or hexanes) dropwise at the boiling point until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[5]
-
Q2: The compound dissolved in the hot solvent, but it "oiled out" instead of forming crystals upon cooling. How do I fix this?
A2: "Oiling out" occurs when the compound comes out of solution above its melting point, or when the solution is too highly supersaturated. The resulting oil may solidify into an amorphous mass, trapping impurities.
-
Causality: The solubility of your compound decreases so rapidly upon cooling that it separates into a liquid phase before it has a chance to form an ordered crystal lattice.
-
Solution:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add more of the same solvent (10-25% more volume) to reduce the saturation level. Let it cool much more slowly.
-
Lower the Cooling Rate: Insulate the flask to ensure very slow cooling. Rapid cooling, such as placing the flask directly in an ice bath, promotes oiling. Allow the solution to reach room temperature slowly before further cooling.[4]
-
Change Solvents: Select a solvent with a lower boiling point. If the boiling point of your solvent is higher than the melting point of your compound, it will always oil out.
-
Q3: My solution is clear and has cooled to room temperature, but no crystals have formed. What should I do?
A3: Crystal formation requires nucleation, which can sometimes be slow to initiate. This issue often arises from using too much solvent.[6]
-
Causality: The solution is not sufficiently supersaturated for spontaneous nucleation to occur.
-
Solution (in order of preference):
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide a surface for crystal growth to begin.[4]
-
Add a Seed Crystal: If you have a small crystal of pure product, add it to the solution. This provides a pre-formed template for crystallization.
-
Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or in a fume hood. Be careful not to evaporate too much. Let it cool again.
-
Cool Further: Once the flask has slowly reached room temperature, place it in an ice-water bath to further decrease the compound's solubility.
-
Sources
- 1. 2-(2-Benzothiazolyl)-6-methylphenol | C14H11NOS | CID 135609553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-BENZOTHIAZOLYL)-6-METHYLPHENOL CAS#: 56048-53-4 [amp.chemicalbook.com]
- 3. mt.com [mt.com]
- 4. youtube.com [youtube.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Benzothiazole Synthesis from 2-Aminothiophenol
Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the versatile reaction of 2-aminothiophenol to construct the benzothiazole core. Here, we address common experimental challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve optimal results in your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common culprits?
Low yields in benzothiazole synthesis can stem from several factors. The primary suspects are often related to the purity of your starting materials, suboptimal reaction conditions, and inefficient cyclization or oxidation.[1][2] 2-aminothiophenol is particularly susceptible to oxidation, so using a freshly opened bottle or purifying it before use is highly recommended.[1] Additionally, the choice of solvent, temperature, and catalyst are all critical parameters that may require optimization for your specific substrates.[1][2]
Q2: I'm observing multiple spots on my TLC plate that are not my starting materials or desired product. What side reactions could be occurring?
The formation of byproducts is a common issue. One of the most prevalent side reactions is the oxidation of 2-aminothiophenol to form a disulfide dimer. This can be minimized by handling the reagent under an inert atmosphere (e.g., nitrogen or argon).[1] Another possibility is the formation of benzothiazoline, which is an intermediate in the reaction. If the oxidation step is incomplete, you may isolate this partially reduced product.[2] Depending on your reaction partner (e.g., carboxylic acid), you might also see the formation of amide intermediates that fail to cyclize.
Q3: How can I effectively monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visually track the consumption of reactants and the appearance of the product spot.[1] Visualization is typically achieved using a UV lamp or an iodine chamber.[1]
Q4: What are some "green" or more environmentally friendly approaches to benzothiazole synthesis?
There is a growing emphasis on developing sustainable synthetic methods. For benzothiazole synthesis, this often involves the use of water as a solvent, employing reusable catalysts, and conducting reactions under solvent-free conditions.[1][3] Microwave-assisted synthesis has also gained popularity as a green chemistry technique that can dramatically reduce reaction times and energy consumption.[1][2]
Q5: What safety precautions are essential when working with 2-aminothiophenol?
2-aminothiophenol is known for its susceptibility to oxidation and should ideally be handled under an inert atmosphere.[1] As a thiol, it possesses a strong and unpleasant odor, necessitating its use in a well-ventilated fume hood.[1] Always consult the Safety Data Sheet (SDS) for comprehensive handling and safety information before starting your experiment.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of benzothiazoles from 2-aminothiophenol.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solutions & Explanations |
| Poor Quality of Starting Materials | Ensure the purity of 2-aminothiophenol and the corresponding aldehyde, carboxylic acid, or other reaction partner. 2-aminothiophenol is prone to oxidation; using a freshly opened bottle or purifying it via distillation or recrystallization is advisable.[1] |
| Suboptimal Reaction Temperature | The optimal temperature can vary significantly. Some reactions proceed efficiently at room temperature, while others require heating to reflux.[1][2] If your yield is low at room temperature, consider gradually increasing the temperature. Conversely, if you observe significant byproduct formation at elevated temperatures, lowering the temperature may be beneficial.[1] |
| Inefficient Catalyst or Incorrect Catalyst Choice | The choice of catalyst is crucial and depends on the reaction partner. For condensations with carboxylic acids, catalysts like polyphosphoric acid (PPA) or methanesulfonic acid/silica gel can be effective.[1][4] For reactions with aldehydes, a variety of catalysts, including H₂O₂/HCl, iodine, or Lewis acids, can be employed.[1][3] The optimal catalyst and its loading should be determined experimentally.[1] |
| Inefficient Cyclization and Oxidation | The final steps involve the cyclization to a benzothiazoline intermediate, followed by oxidation to the aromatic benzothiazole.[2] If the oxidation is inefficient, the reaction can stall. Ensure an adequate oxidant is present. For many syntheses, atmospheric oxygen is sufficient, particularly when the reaction is open to the air.[2] In other cases, an explicit oxidizing agent like hydrogen peroxide (H₂O₂) or even DMSO (which can act as both solvent and oxidant) may be necessary.[2] |
Problem 2: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solutions & Explanations |
| Product is Highly Soluble in the Reaction Solvent | If your product is soluble in the reaction solvent, precipitation upon cooling or addition of an anti-solvent may be ineffective.[2] In such cases, removal of the solvent under reduced pressure will be necessary.[2] If the product is an oil, extraction into an appropriate organic solvent followed by drying and solvent evaporation is a standard procedure. |
| Formation of a Complex Mixture | If your TLC indicates a complex mixture of products, direct purification by column chromatography may be challenging and lead to low isolated yields.[3] Consider optimizing the reaction conditions to improve selectivity for the desired product before attempting large-scale purification. |
| Product Instability on Silica Gel | Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation on the column.[2] In such instances, consider using neutral or basic alumina for column chromatography. Alternatively, recrystallization from a suitable solvent like ethanol can be an effective purification method.[2] |
| Difficulty in Removing the Catalyst | If you are using a homogeneous catalyst, its removal can sometimes be problematic. Consider using a heterogeneous catalyst that can be easily filtered off at the end of the reaction. Many modern protocols utilize solid-supported catalysts for this reason.[5] |
III. Experimental Protocols & Methodologies
General Protocol for Benzothiazole Synthesis from an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.[1]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or DMSO; 5-10 mL).[1]
-
Catalyst Addition: Add the chosen catalyst. For example, a catalytic amount of iodine or an H₂O₂/HCl system can be used.[1][3] The optimal catalyst and its loading should be determined through experimentation.[1]
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 1 to 24 hours).[1]
-
Monitoring: Monitor the reaction's progress by TLC until the starting materials are consumed.[1][2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.[1] Otherwise, the solvent is removed under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2]
Example Protocol using H₂O₂/HCl
This highly efficient system often promotes the reaction at room temperature.[2][3]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.[2]
-
Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol), followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).[2][3]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress by TLC until the starting materials are consumed (typically 45-60 minutes).[2][3]
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.[2]
-
Isolation: Collect the precipitated solid product by vacuum filtration.[2]
IV. Visualizing the Synthesis and Troubleshooting
General Reaction Pathway
The synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde generally proceeds through the formation of a Schiff base, followed by intramolecular cyclization to a benzothiazoline intermediate, and subsequent oxidation to the final aromatic product.
Caption: General reaction scheme for benzothiazole synthesis.
Troubleshooting Workflow
When encountering issues with your synthesis, a systematic approach to troubleshooting is key. The following diagram outlines a logical workflow to identify and resolve common problems.
Caption: Troubleshooting workflow for low-yield reactions.
V. References
-
Benchchem. (n.d.). Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol. Retrieved from
-
Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives. Retrieved from
-
Kumar, A., Kumar, S., Saxena, A., De, A., & Mozumdar, S. (2025). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 30(19), 4585.
-
Various Authors. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
-
Various Authors. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2567.
-
Various Authors. (2022). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(7), 689-696.
-
Various Authors. (2025). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 30(19), 4585.
-
Various Authors. (2025). An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. Letters in Organic Chemistry, 22(8), 653-660.
-
Google Patents. (n.d.). Isolation process for 2-aminothiophenol. Retrieved from
-
Various Authors. (2025). Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes. Tetrahedron Letters, 145, 155287.
-
Various Authors. (2025). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 30(9), 1659.
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
Various Authors. (2020). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 25(17), 3954.
-
Various Authors. (2025). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 30(19), 4585.
-
Various Authors. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(13), 3058.
-
Various Authors. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics, 13(9), 134-143.
-
Various Authors. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
-
Various Authors. (2023). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências, 95(suppl 1), e20220550.
-
Various Authors. (2025). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. Journal of the Serbian Chemical Society, 90(8), 827-833.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]
- 4. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Quantum Yield of Benzothiazole Fluorophores
Welcome to the technical support center for benzothiazole-based fluorophores. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting strategies to maximize the quantum yield of your benzothiazole derivatives. Here, we move beyond simple protocols to explain the underlying principles that govern fluorescence efficiency, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My benzothiazole derivative exhibits very low fluorescence in solution. What are the common causes and how can I address this?
A1: Low quantum yield in solution is a frequent challenge, often stemming from non-radiative decay pathways. The primary culprit is typically excessive molecular motion, such as intramolecular rotations or vibrations, which dissipate the excited-state energy as heat rather than light.
Troubleshooting Steps:
-
Increase Solvent Viscosity: The rotational motion of molecular components is a significant quenching pathway. By increasing the viscosity of the solvent (e.g., using glycerol-methanol mixtures), you can restrict these motions and often observe a substantial increase in fluorescence quantum yield. This phenomenon is characteristic of "molecular rotors."[1]
-
Induce Aggregation (AIEgens): If your molecule is designed to be an Aggregation-Induced Emission (AIE) luminogen, its fluorescence will be weak in a good solvent where it is well-dissolved. To enhance emission, you need to induce aggregation by adding a poor solvent (e.g., adding water to a THF solution).[2][3][4][5] This restricts intramolecular rotations, blocking non-radiative decay channels and opening up the radiative pathway.
-
Re-evaluate Molecular Design: If the above environmental changes are not effective or feasible for your application, the issue may lie in the molecular structure itself. Consider if the design allows for significant conformational freedom. Strategies to rigidify the structure through chemical modification can be highly effective.[6][7]
Q2: I am synthesizing a novel benzothiazole probe. What are the key molecular design strategies to achieve a high quantum yield from the outset?
A2: Proactive design is crucial for developing highly fluorescent benzothiazole derivatives. Several well-established principles can guide your synthetic strategy:
-
Incorporate Donor-Acceptor (D-π-A) Structures: A common and effective strategy is to create a D-π-A architecture. The benzothiazole moiety can act as an electron acceptor. By introducing strong electron-donating groups (e.g., dialkylamino, methoxy) connected through a π-conjugated system, you can facilitate efficient intramolecular charge transfer (ICT), which often leads to highly emissive states.[8][9]
-
Structural Rigidification: To minimize non-radiative decay, design molecules with rigid backbones. This can be achieved by:
-
Leverage the ESIPT Mechanism: For applications requiring a large Stokes shift, designing molecules capable of Excited-State Intramolecular Proton Transfer (ESIPT) is highly advantageous.[11][12][13] This involves positioning a proton-donating group (like a hydroxyl group) ortho to the nitrogen of the benzothiazole. Upon excitation, the proton transfer to the nitrogen creates a keto-tautomer that emits at a longer wavelength. The efficiency of this process can be fine-tuned by substituents that influence the acidity of the proton donor and the basicity of the proton acceptor.[14][15]
Q3: My probe's fluorescence is highly sensitive to the solvent. How can I predict and control this behavior?
A3: Solvatochromism, the change in absorption or emission color with solvent polarity, is common in D-π-A fluorophores due to changes in the dipole moment upon excitation.
-
Understanding the Mechanism: In polar solvents, the excited state, which is often more polar than the ground state, is stabilized, leading to a red-shift in the emission spectrum. Protic solvents can also form hydrogen bonds, further influencing the energy levels and potentially quenching fluorescence.[17]
-
Controlling the Effect:
-
For applications requiring stable emission across different environments, you might design a more rigid and less polar fluorophore.
-
Conversely, to create a sensor for environmental polarity, you would design a molecule with a large change in dipole moment between the ground and excited states.
-
-
Experimental Protocol: Characterizing Solvatochromism
-
Prepare stock solutions of your benzothiazole derivative in a non-polar solvent (e.g., toluene) and a polar aprotic solvent (e.g., DMSO).
-
Create a series of solvent mixtures with varying polarity.
-
Record the absorption and emission spectra for your compound in each solvent mixture.
-
Plot the Stokes shift against the solvent polarity function (e.g., Lippert-Mataga plot) to quantify the effect.
-
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Quantum Yield | - Excessive molecular motion (rotations, vibrations).- Aggregation-Caused Quenching (ACQ).- Inefficient radiative decay pathway. | - Increase solvent viscosity.[1]- If an AIEgen, induce aggregation by adding a poor solvent.[2]- Redesign the molecule to be more rigid.[7] |
| Photobleaching | - Photodegradation of the benzothiazole core or substituents. | - Reduce excitation light intensity or exposure time.- Incorporate photostabilizing moieties into the molecular design.- Ensure high purity of the compound, as impurities can catalyze degradation. |
| Unexpected Emission Wavelength | - Unanticipated solvent effects (solvatochromism).- Formation of aggregates or excimers.- Incomplete reaction or presence of fluorescent impurities. | - Characterize the solvatochromic behavior (see FAQ Q3).- Perform concentration-dependent fluorescence studies to check for aggregation.- Verify compound purity using HPLC, NMR, and Mass Spectrometry. |
| Dual Emission Bands | - Presence of both monomer and aggregate species.- For ESIPT-capable molecules, emission from both the enol and keto tautomers.[18] | - Analyze the effect of concentration and solvent polarity on the ratio of the two bands.- In protic solvents, the higher energy enol emission may be more prominent. In aprotic environments, the lower energy keto emission is often dominant.[18] |
Advanced Strategies & Methodologies
Strategy 1: Enhancing Quantum Yield via Aggregation-Induced Emission (AIE)
AIE is a powerful strategy to overcome the common problem of aggregation-caused quenching (ACQ). In AIE-active molecules, intramolecular rotations are the primary non-radiative decay pathway in solution. In the aggregated state, these rotations are restricted, forcing the molecule to release its energy radiatively.
Experimental Workflow for AIE Characterization
Caption: Workflow for characterizing Aggregation-Induced Emission.
Interpretation of Results:
-
Fluorescence: A plot of fluorescence intensity versus the fraction of the poor solvent will show a significant increase in emission at a certain threshold, which is characteristic of AIE.[2]
-
DLS: Dynamic Light Scattering data will confirm the formation of nanoparticles in the solvent mixtures where fluorescence enhancement is observed.[2]
Strategy 2: Tuning Photophysical Properties with Substituents
The electronic nature and position of substituents can have a dramatic effect on the quantum yield. A systematic study of substituent effects is key to optimizing your fluorophore.[6][7]
Logical Relationship of Substituent Effects
Caption: Impact of substituents on quantum yield.
Key Findings from Research:
-
A study on benzothiazole-difluoroborates demonstrated that simply exchanging the positions of mild electron-donating (-OMe) and electron-withdrawing (-CF3) groups on isomeric molecules could tune the quantum yield from near-zero to almost 100%.[6][7]
-
This profound change is attributed to the complex relationship between the initially excited state and the position of a conical intersection, which is a pathway for non-radiative decay.[6][7] The substituent pattern directly modulates the energy barrier to this non-radiative pathway.
References
-
Pradhan, K. et al. (2022). Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggregates in Alzheimer's Disease. ACS Publications - American Chemical Society. Available at: [Link]
-
Unknown. (n.d.). Research Progress in Design, Synthesis and Application of Benzothiazole-Based Fluorescent Probes. Semantic Scholar. Available at: [Link]
-
Kim, D. et al. (2023). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. ACS Omega. Available at: [Link]
-
Rybczyński, P. et al. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Chemical Science. Available at: [Link]
-
Unknown. (2025). Benzothiazole-Based Fluorescent Probes for Various Applications. Taylor & Francis eBooks. Available at: [Link]
-
Barman, S. et al. (2019). Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging. RSC Advances. Available at: [Link]
-
Zhang, Y. et al. (2021). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. MDPI. Available at: [Link]
-
Qian, Y. et al. (2007). Aggregation-Induced Emission Enhancement of 2-(2'-Hydroxyphenyl)benzothiazole-Based Excited-State Intramolecular Proton-Transfer Compounds. Sci-Hub. Available at: [Link]
-
Unknown. (n.d.). Effects of substituents on the spectrum properties of benzothiazoles. wre.ecust.edu.cn. Available at: [Link]
-
Li, J. et al. (2022). Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. Frontiers in Chemistry. Available at: [Link]
-
Rybczyński, P. et al. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Chemical Science. Available at: [Link]
-
Qian, Y. et al. (2007). Aggregation-Induced Emission Enhancement of 2-(2'-Hydroxyphenyl)benzothiazole-Based Excited-State Intramolecular Proton-Transfer Compounds. The Journal of Physical Chemistry B. Available at: [Link]
-
Bouzayen, M. et al. (2015). Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach. Moroccan Journal of Chemistry. Available at: [Link]
-
Qian, Y. et al. (2007). Aggregation-induced emission enhancement of 2-(2'-hydroxyphenyl)benzothiazole-based excited-state intramolecular proton-transfer compounds. PubMed. Available at: [Link]
-
Batista, R. M. F. et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]
-
Zhang, Y. et al. (2021). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Molecules. Available at: [Link]
-
Cao, Y. et al. (2022). Substituent derivatives of benzothiazole-based fluorescence probes for hydrazine with conspicuous luminescence properties: A theoretical study. ResearchGate. Available at: [Link]
-
Rybczyński, P. et al. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. RSC Publishing. Available at: [Link]
-
Shynkar, V. V. et al. (2011). LUMINESCENCE SPECTRAL PROPERTIES OF NEW BENZOTHIAZOLE POLYMETHINE DYE. Journal of Applied Spectroscopy. Available at: [Link]
-
Unknown. (n.d.). ESIPT Inspired Benzothiazole Fluorescent Molecules. ResearchGate. Available at: [Link]
-
Rybczyński, P. et al. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Chemical Science. Available at: [Link]
-
Cao, Y. et al. (2022). Substituent derivatives of benzothiazole-based fluorescence probes for hydrazine with conspicuous luminescence properties: A theoretical study. PubMed. Available at: [Link]
-
Park, S. Y. et al. (2014). Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule 2-(2-Hydroxyphenyl)benzothiazole: A Highly Photoluminescent Liquid Crystal Dopant. Semantic Scholar. Available at: [Link]
-
Zhang, G. et al. (2017). Luminescent properties of benzothiazole derivatives and their application in white light emission. RSC Publishing. Available at: [Link]
-
Cardeynaels, T. et al. (2022). Bridge control of photophysical properties in benzothiazole-phenoxazine emitters - from thermally activated delayed fluorescence to room. The Research Portal. Available at: [Link]
-
Rybczyński, P. et al. (2022). Supporting Information: Controlling the quantum yields of benzothiazole-difluoroborates by optimal substitution. The Royal Society of Chemistry. Available at: [Link]
-
Unknown. (n.d.). Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. ResearchGate. Available at: [Link]
-
Liu, Y. et al. (2022). TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. International Journal of Molecular Sciences. Available at: [Link]
-
Porrès, L. et al. (2010). Benzothiazole-Based Fluorophores of Donor−π-Acceptor−π-Donor Type Displaying High Two-Photon Absorption. The Journal of Organic Chemistry. Available at: [Link]
-
Fang, W. H. et al. (2023). Uncovering the dependence of ESIPT behaviors and fluorescence properties of two new benzothiazole-based fluorophores on solvent polarity: A TD-DFT study. PubMed. Available at: [Link]
-
Haidekker, M. A. & Theodorakis, E. A. (2010). Viscosity dependence of fluorescence quantum yields. Journal of the American Chemical Society. Available at: [Link]
-
Hien, N. T. T. et al. (2018). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry - Section B. Available at: [Link]
-
Chevallier, F. et al. (2024). Tuning the Emission Properties of 2,1,3‐Benzothiadiazoles via Regioselective Substitution. Chemistry – A European Journal. Available at: [Link]
-
Kamal, A. et al. (2015). Benzothiazole derivatives as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
-
Unknown. (2023). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. ResearchGate. Available at: [Link]
-
Unknown. (2023). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. STEMM Institute Press. Available at: [Link]
-
Kumar, S. et al. (2024). A Dual-responsive Benzothiazole Based Fluorescent Probes for Viscosity Detection in Beverages, in Situ Imaging of Molecular Viscosity and Latent Fingerprints. Semantic Scholar. Available at: [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Aggregation-induced emission enhancement of 2-(2'-hydroxyphenyl)benzothiazole-based excited-state intramolecular proton-transfer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 10. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05044G [pubs.rsc.org]
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- 18. Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25369E [pubs.rsc.org]
Technical Support Center: Managing Compound Degradation in Experiments with Benzothiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiazole-containing compounds. This guide is designed to provide you with in-depth technical and practical advice on how to manage and troubleshoot compound degradation in your experiments. As a Senior Application Scientist, I will provide not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs) - Understanding Benzothiazole Stability
This section addresses common questions regarding the stability of benzothiazole derivatives.
Q1: My benzothiazole compound is showing inconsistent results in my biological assays. Could this be a stability issue?
A: Yes, inconsistent results are a classic sign of compound instability. Benzothiazoles can be susceptible to degradation under common experimental conditions, leading to a decrease in the active concentration of your compound over the course of the experiment. This can manifest as poor reproducibility between experiments or even within the same experiment over time. It is crucial to evaluate the stability of your compound in the specific assay medium and conditions you are using.
Q2: What are the primary pathways of benzothiazole degradation I should be aware of?
A: Benzothiazoles can degrade through several pathways, with the most common being:
-
Hydroxylation: The addition of a hydroxyl group to the benzothiazole ring system is a frequent degradation pathway, particularly in aqueous environments.[1]
-
Ring Opening: The thiazole ring can be cleaved under certain conditions, leading to a complete loss of the original compound's structure and activity.
-
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can alter the compound's properties.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of the benzothiazole core.[1]
The specific degradation pathway can be influenced by the pH of the solution, the presence of oxidizing agents, and exposure to light.[2][3]
Q3: How does pH affect the stability of my benzothiazole compound?
A: The rate of degradation of benzothiazoles can be significantly influenced by pH. Studies have shown that the degradation rate of some benzothiazoles decreases with increasing pH.[1] It is essential to assess the stability of your specific benzothiazole derivative at the pH of your experimental buffer.
Q4: I've noticed a color change in my stock solution of a benzothiazole derivative. What does this indicate?
A: A color change is a strong indicator of chemical degradation. Oxidative processes or ring-opening of the benzothiazole core can result in the formation of colored byproducts. If you observe a color change, it is highly recommended to discard the solution and prepare a fresh one from a solid stock that has been properly stored.
Q5: What are the best practices for storing my benzothiazole compounds to ensure their stability?
A: To maintain the integrity of your benzothiazole compounds, follow these storage guidelines:
-
Solid Compounds: Store in a cool, dry, and dark place in a tightly sealed container.
-
Solutions: It is always best to prepare solutions fresh for each experiment. If you must store solutions, do so at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the container in foil.
Section 2: Troubleshooting Guide - From Observation to Solution
This section provides a structured approach to troubleshooting common experimental issues that may be related to benzothiazole degradation.
Issue 1: Unexpected or Inconsistent Dose-Response Curves
Observation: You observe dose-response curves that are not sigmoidal, have a shallow slope, or vary significantly between replicate experiments. This can include U-shaped or inverted U-shaped curves.[4][5]
Potential Cause: This can be a result of compound degradation during the assay incubation, leading to a lower effective concentration at longer time points. Alternatively, compound precipitation at higher concentrations can also lead to aberrant curves.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected dose-response curves.
Issue 2: Appearance of Precipitate in Assay Wells
Observation: A precipitate forms in the wells of your assay plate, particularly at higher concentrations of your benzothiazole compound.
Potential Cause: Benzothiazoles can have limited aqueous solubility.[6] The compound may be precipitating out of solution in your assay buffer.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells under a microscope to confirm the presence of a precipitate.
-
Solubility Test: Prepare a dilution of your compound in the assay buffer at the highest concentration used in your experiment in a clear tube. Vortex and let it sit for the duration of your assay. Observe for any visible precipitate.
-
Solutions:
-
Reduce Final Concentration: If possible, lower the highest concentration of the compound in your assay.
-
Increase Co-solvent: If your assay can tolerate it, slightly increase the percentage of DMSO in the final assay volume.
-
Use Solubilizing Agents: Consider the use of solubilizing agents like cyclodextrins, if compatible with your assay system.
-
Issue 3: High Background or Signal Interference in Fluorescence-Based Assays
Observation: You observe high background fluorescence or a dose-dependent increase in fluorescence that is independent of your assay's biological endpoint.
Potential Cause: Some benzothiazole degradation products can be fluorescent, leading to interference in fluorescence-based assays. Additionally, the parent compound itself may have intrinsic fluorescent properties that need to be accounted for.
Troubleshooting Steps:
-
Run a Compound-Only Control: Incubate your benzothiazole compound in the assay buffer without the biological components (e.g., cells, enzymes) and measure the fluorescence at the same wavelength as your assay.
-
Assess Time-Dependent Fluorescence: Measure the fluorescence of the compound-only control at the beginning and end of your assay incubation period to see if the fluorescence changes over time, which would suggest the formation of a fluorescent degradant.
-
Spectral Scan: If your plate reader has the capability, perform a spectral scan of the compound to identify its excitation and emission maxima and determine if they overlap with those of your assay's fluorescent probe.
Section 3: Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments to assess the stability of your benzothiazole compounds.
Protocol 1: Assessing Compound Stability in Assay Buffer using HPLC
This protocol allows you to quantify the amount of your benzothiazole compound that remains over the time course of a typical experiment.
Materials:
-
Your benzothiazole compound
-
Your experimental assay buffer
-
HPLC-grade solvents (e.g., acetonitrile, water, acid/base for mobile phase adjustment)[7][9]
-
0.45 µm syringe filters
Procedure:
-
Develop an HPLC Method:
-
If you do not have an established HPLC method for your compound, you will need to develop one. A good starting point for many benzothiazoles is a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with 0.1% formic acid or phosphoric acid.[7]
-
Optimize the mobile phase composition and gradient to achieve good separation of your parent compound from any potential degradants.
-
-
Prepare a Stock Solution: Prepare a concentrated stock solution of your benzothiazole compound in DMSO (e.g., 10 mM).
-
Prepare the Test Solution: Dilute the stock solution into your pre-warmed assay buffer to the final concentration you use in your experiments.
-
Time Zero (T=0) Sample: Immediately after preparing the test solution, take an aliquot, and if necessary, dilute it further with the mobile phase to a suitable concentration for HPLC analysis. Filter the sample through a 0.45 µm syringe filter and inject it into the HPLC. This will serve as your 100% reference.
-
Incubate the Test Solution: Incubate the remaining test solution under the same conditions as your actual experiment (e.g., temperature, light exposure).
-
Time-Point Sampling: At various time points corresponding to the duration of your experiment (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution. Prepare and analyze them by HPLC as described in step 4.
-
Data Analysis:
-
For each time point, determine the peak area of your parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of compound remaining versus time. A significant decrease indicates instability.
-
| Time (hours) | Peak Area (arbitrary units) | % Remaining |
| 0 | 1,500,000 | 100% |
| 1 | 1,450,000 | 96.7% |
| 4 | 1,200,000 | 80.0% |
| 8 | 900,000 | 60.0% |
| 24 | 300,000 | 20.0% |
Protocol 2: Forced Degradation Study
A forced degradation study intentionally exposes your compound to harsh conditions to rapidly identify potential degradation pathways and products. This is crucial for developing a stability-indicating analytical method.
Caption: Workflow for a forced degradation study.
Protocol 3: Assessing Compound Aggregation using Dynamic Light Scattering (DLS)
Compound aggregation can lead to non-specific assay interference. DLS is a technique that can detect the formation of aggregates in solution.[10][11][12][13]
Materials:
-
Your benzothiazole compound
-
Your experimental assay buffer
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume cuvettes
Procedure:
-
Prepare Samples: Prepare solutions of your compound in the assay buffer at a range of concentrations, including those used in your experiments. Also, prepare a buffer-only blank.
-
Instrument Setup: Set the DLS instrument to the correct temperature and allow it to equilibrate.
-
Measure Blank: First, measure the buffer-only blank to determine the background scattering.
-
Measure Samples: Measure each concentration of your compound. The instrument will provide data on the size distribution of particles in the solution.
-
Data Analysis:
-
Look for the appearance of larger particle sizes (e.g., >100 nm) at higher compound concentrations, which is indicative of aggregation.
-
Monitor the polydispersity index (PDI). An increase in PDI suggests a more heterogeneous sample, which can be a sign of aggregation.
-
Section 4: References
-
BenchChem. (2025). Application Note: High-Performance Liquid Chromatography Protocol for the Characterization of Benzothiazole Hydrochloride. BenchChem.
-
BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(Morpholinodithio)benzothiazole and its Intermediates. BenchChem.
-
Kudsk, P., et al. (2021). Perspective: common errors in dose–response analysis and how to avoid them. Pest Management Science.
-
Enamine. (n.d.). Chemical Stability Assay. Enamine.
-
Patsnap. (2025). How to Detect Early Aggregation with Dynamic Light Scattering. Patsnap Eureka.
-
Ma, J., et al. (2022). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Environmental Technology, 43(18), 2834-2843.
-
Ma, J., et al. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Environmental Technology.
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC.
-
Abo-Ashour, M. F., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 27(14), 4647.
-
Martínez-Pascual, R., et al. (2021). In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. Molecules, 26(23), 7248.
-
Al-Ostath, A. I., et al. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. BMC Chemistry, 18(1), 10.
-
El-Sayed, N. N. E., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry.
-
Wang, Y., et al. (2016). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. International Journal of Molecular Sciences, 17(12), 2137.
-
INIS-IAEA. (n.d.). UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evaluation.
-
Ritz, C., et al. (2020). Handling deviating control values in concentration-response curves. Archives of Toxicology, 94(10), 3467-3478.
-
Sharma, V. K., et al. (2013). Utilizing dynamic light scattering as a process analytical technology for protein folding and aggregation monitoring in vaccine manufacturing. Journal of Pharmaceutical Sciences, 102(12), 4284-90.
-
Bepary, S., et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science.
-
Lai, W. W.-P., et al. (2024). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology.
-
Shoichet, B. K. (2006). Interpreting steep dose-response curves in early inhibitor discovery. Journal of Medicinal Chemistry, 49(25), 7274-7277.
-
Dong, M. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
-
Séro, L., et al. (2014). Dose-response curves illustrating the influence of different types of natural compounds on AGEs production. ResearchGate.
-
KDSI. (n.d.). Enhanced Protein Aggregation Detection Using Dual Angle Dynamic Light Scattering.
-
Liu, W., et al. (2021). A Universal Delayed Difference Model Fitting Dose-response Curves. Frontiers in Pharmacology, 12, 742080.
-
BioPharm International. (2021). Stability Testing of Protein Therapeutics Using DLS.
-
Novatia, LLC. (n.d.). Aggregation by DLS.
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- 2. Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer’s Disease [mdpi.com]
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Technical Support Center: Benzothiazole Cyclization Reactions
A Senior Application Scientist's Guide to Optimization and Troubleshooting
Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with benzothiazole cyclization reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to help you navigate the common challenges associated with this important heterocyclic scaffold. Benzothiazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis is often nuanced.[1][2] This guide is structured to address your most pressing questions and troubleshoot the most common experimental hurdles.
Core Principles: The Benzothiazole Cyclization Mechanism
The most common and versatile method for synthesizing the benzothiazole core involves the condensation of a 2-aminothiophenol with a carbonyl-containing compound, such as an aldehyde or a carboxylic acid.[3] Understanding this fundamental mechanism is the first step to effective troubleshooting.
The reaction generally proceeds in two key stages:
-
Condensation & Intermediate Formation: The amino group of 2-aminothiophenol nucleophilically attacks the carbonyl carbon, forming a Schiff base intermediate (when using an aldehyde) or an amide intermediate (when using a carboxylic acid).[3][4]
-
Cyclization & Aromatization: An intramolecular cyclization occurs, followed by a dehydration and oxidation step to yield the final aromatic benzothiazole ring. The oxidation of the benzothiazoline intermediate is a critical, and sometimes problematic, step.[4]
Below is a generalized workflow for this process.
Caption: Generalized workflow for benzothiazole synthesis.
Frequently Asked Questions (FAQs)
These are the high-level questions our team frequently encounters.
Q1: What are the most common starting materials for benzothiazole synthesis? A1: The most prevalent and direct route involves the condensation of 2-aminothiophenol with various partners.[3] These include carboxylic acids, aldehydes, acyl chlorides, and esters.[3][5] Alternative, though less common, strategies include the intramolecular cyclization of thiobenzanilides or starting from ortho-halogenated precursors.[2][6]
Q2: How critical is the purity of 2-aminothiophenol? A2: It is absolutely critical. 2-Aminothiophenol is highly susceptible to oxidation, where the thiol group (-SH) dimerizes to form a disulfide byproduct.[3] Using a freshly opened bottle or purifying it via distillation before use is strongly advised. If your starting material has a significant yellow or brown tint, it likely contains oxidized impurities that will lower your yield and complicate purification.
Q3: What are some "green" or environmentally friendly approaches to this synthesis? A3: Modern protocols increasingly focus on sustainability. Key green approaches include:
-
Solvent-Free Conditions: Many reactions can be run neat, often with microwave assistance, which dramatically reduces reaction times and waste.[6][7]
-
Water as a Solvent: Where a solvent is necessary, water is an excellent green choice for certain catalytic systems.[1]
-
Reusable Catalysts: The use of heterogeneous catalysts, such as silica-supported acids or reusable metal nanoparticles, simplifies workup and reduces waste.[1][6]
-
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times from hours to minutes and often improves yields.[6][8][9]
Q4: What safety precautions are necessary when working with 2-aminothiophenol? A4: Due to its reactivity and nature as a thiol, several precautions are mandatory.
-
Ventilation: It has a powerful and unpleasant odor. Always handle it in a well-ventilated fume hood.[3]
-
Inert Atmosphere: To prevent the aforementioned oxidation, handling 2-aminothiophenol under an inert atmosphere (nitrogen or argon) is a best practice, especially when setting up reactions.[3][10]
-
Personal Protective Equipment (PPE): Standard PPE (lab coat, gloves, safety glasses) is required. Always consult the Safety Data Sheet (SDS) for specific handling information.
Troubleshooting Guide: From Low Yields to Impure Products
This section is structured in a problem-cause-solution format to directly address experimental failures.
Problem 1: Low or No Product Yield
This is the most common issue. A systematic approach is required to diagnose the cause.
Caption: Decision workflow for troubleshooting low product yield.
| Potential Cause | Explanation & Causality | Recommended Solutions |
| Poor Starting Material Quality | 2-aminothiophenol readily oxidizes to a disulfide, which is unreactive in the cyclization. Aldehydes can also degrade or contain inhibiting impurities. This is a primary cause of reaction failure.[3] | Use freshly opened or distilled 2-aminothiophenol. Ensure the purity of the aldehyde or carboxylic acid partner. Running the reaction under an inert atmosphere (N₂ or Ar) is highly recommended to prevent disulfide formation.[3][10] |
| Inefficient Catalyst or Conditions | The condensation and cyclization steps have activation energy barriers that must be overcome. For carboxylic acids, a strong acid catalyst like Polyphosphoric Acid (PPA) is often needed to act as both catalyst and dehydrating agent.[11] For aldehydes, milder catalysts may suffice.[6] | For Carboxylic Acids: Use PPA or a heterogeneous acid catalyst like methanesulfonic acid/silica gel.[6][11] For Aldehydes: Screen catalysts like molecular iodine (I₂), H₂O₂/HCl, or even solvent-free conditions.[6][8] The choice is highly substrate-dependent. |
| Suboptimal Reaction Temperature | Many reactions require heat to proceed at a reasonable rate. Room temperature may be insufficient for less reactive substrates.[3] Conversely, excessive heat can cause decomposition and side reactions.[10] | Monitor the reaction by TLC. If no conversion is seen at room temperature, gradually increase the heat towards reflux. If you observe charring or multiple side products at high temperatures, try lowering it.[3] |
| Inefficient Final Oxidation | The reaction first forms a dihydro-benzothiazole (benzothiazoline) intermediate, which must be oxidized to the aromatic benzothiazole.[4] For many setups, atmospheric oxygen is sufficient, but sometimes this step is slow or inefficient, stalling the reaction. | Ensure the reaction is exposed to air (if that is the intended oxidant). If yields are still low, consider adding an explicit oxidant. Common choices include H₂O₂/HCl or using DMSO as both the solvent and the oxidant at elevated temperatures.[4][6] |
| Presence of Water | Some condensation reactions are sensitive to water, as it can hinder the dehydration step.[3] | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. For extremely sensitive substrates, adding molecular sieves (4Å) can be beneficial.[3][12] |
Problem 2: Significant Side Product Formation
| Potential Cause | Explanation & Causality | Recommended Solutions |
| Disulfide Formation | As mentioned, the thiol group of 2-aminothiophenol is easily oxidized to form a disulfide dimer. This is the most common impurity derived from the starting material.[3] | Perform the reaction under an inert atmosphere (N₂ or Ar) to minimize exposure to oxygen.[3][10] |
| Self-Condensation of Aldehyde | Under basic or certain acidic conditions, aldehydes (especially those without α-hydrogens) can undergo self-condensation or disproportionation (Cannizzaro reaction). | Slowly add the aldehyde to the reaction mixture to keep its instantaneous concentration low. Re-evaluate your catalyst choice; a milder, more specific catalyst may be needed.[10] |
| Incomplete Cyclization | The intermediate Schiff base or amide may be stable under your reaction conditions and fail to cyclize completely, leading to a mixture of products.[3] | Increase the reaction time or temperature to promote the cyclization step. Ensure your catalyst is active and appropriate for facilitating this intramolecular reaction.[3][10] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Explanation & Causality | Recommended Solutions |
| Product Instability on Silica Gel | The benzothiazole nitrogen is basic and can interact strongly with the acidic surface of standard silica gel, leading to streaking, poor separation, or even decomposition on the column.[3] | 1. Neutralize Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a neutralizer like triethylamine (~1%). 2. Switch Stationary Phase: Use neutral or basic alumina for chromatography instead of silica gel.[3] 3. Recrystallization: This is often the best method. Screen various solvents (e.g., ethanol, methanol, ethyl acetate/hexane) to find an appropriate system.[4][10] |
| Similar Polarity of Product and Impurities | If a side product (like the disulfide) has a polarity very close to your desired product, chromatographic separation can be extremely difficult.[3] | First, try to optimize the reaction to minimize the impurity. If separation is still required, explore different solvent systems for chromatography or consider alternative purification methods like preparative TLC or recrystallization.[3][10] |
Optimized Protocols & Data
The following are general, robust protocols that serve as excellent starting points. Always monitor your reactions by TLC to determine the optimal reaction time for your specific substrates.[3]
Protocol 1: General Synthesis from an Aromatic Aldehyde (H₂O₂/HCl Catalysis)
This method is effective for a wide range of aromatic aldehydes and represents a common "green" chemistry approach.[6][8]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (5-10 mL).
-
Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (~6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (~3.0 mmol).[4][6] An optimal reactant ratio of 1:1:6:3 (2-aminothiophenol:aldehyde:H₂O₂:HCl) has been reported to be effective.[6][8]
-
Reaction Monitoring: Continue stirring at room temperature. The reaction is often complete within 45-60 minutes. Monitor progress by TLC until the starting materials are consumed.[4][8]
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water and dry. The crude product can be further purified by recrystallization from ethanol if necessary.[4]
Protocol 2: Synthesis from a Carboxylic Acid (Solvent-Free, Iodine Catalysis)
This protocol is an efficient, solvent-free alternative to using strong acids like PPA, especially for aromatic carboxylic acids.[5][7]
-
Reaction Setup: In a vial or round-bottom flask, thoroughly mix the 2-aminothiophenol (1.0 mmol), the desired carboxylic acid (1.0 mmol), and molecular iodine (I₂) (can range from catalytic to stoichiometric amounts, start with 10 mol%).
-
Reaction Conditions: Heat the solid mixture in an oil bath at 80-120 °C. The optimal temperature will depend on the melting points of the reactants. The reaction is typically complete in 10-30 minutes. Monitor by TLC (dissolving a small aliquot in ethyl acetate).
-
Work-up: After cooling to room temperature, dissolve the solid mass in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the organic solution with aqueous sodium thiosulfate solution to remove excess iodine, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Table 1: Comparison of Catalytic Systems for Benzothiazole Synthesis
| Catalyst System | Typical Substrate | Solvent | Temp. | Typical Time | Advantages & Causality |
| H₂O₂ / HCl | Aldehydes | Ethanol | Room Temp | 1-2 h | Mild conditions; H₂O₂ acts as the oxidant for the final aromatization step.[6][8] |
| **Molecular Iodine (I₂) ** | Carboxylic Acids | Solvent-Free | 80-120 °C | 10-30 min | Rapid, economical, and avoids strong acids. Iodine acts as a mild Lewis acid catalyst.[5][7] |
| Polyphosphoric Acid (PPA) | Carboxylic Acids | PPA (as solvent) | 170-250 °C | 2-5 h | Powerful dehydrating agent, effective for difficult cyclizations but requires harsh conditions and difficult work-up.[11] |
| Microwave (MW) Irradiation | Aldehydes | Solvent-Free | 85 °C | 5-10 min | Extremely rapid due to efficient energy transfer, often leading to higher yields and cleaner reactions.[8][9] |
| NH₄Cl | Aldehydes | Methanol/Water | Room Temp | 1 h | Mild, green catalyst; activates the aldehyde via hydrogen bonding, promoting nucleophilic attack.[6] |
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
- Benchchem. (n.d.). Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol.
-
Gao, X., et al. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 27(15), 4933. Available at: [Link]
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Various Authors. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2548. Available at: [Link]
- Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of 2-phenylbenzothiazole.
-
Various Authors. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(23), 7179. Available at: [Link]
- Singh, R., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Applied Pharmaceutical Science and Research.
-
Patel, V. P., et al. (2021). Recent Advances in the Synthesis of Benzothiazoles: A Review. ResearchGate. Available at: [Link]
-
Li, X., et al. (2022). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Various Authors. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(10), 2345. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved January 20, 2026, from [Link]
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Gao, X., et al. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]
-
Sharma, S., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 127-166. Available at: [Link]
- Various Authors. (2021).
- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved January 20, 2026, from [Link]
-
Various Authors. (2020). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 25(24), 5930. Available at: [Link]
-
Gupta, A., et al. (2010). Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. Available at: [Link]
- Various Authors. (2018). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 22(5), 849-857.
- Gao, X., et al. (2022).
-
Katritzky, A. R., et al. (2004). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. Organic & Biomolecular Chemistry, 2(20), 3039-43. Available at: [Link]
-
Gupta, A., et al. (2010). (PDF) Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Validation of 2-(2-Benzothiazolyl)-6-methylphenol for Specific Metal Ion Sensing
For researchers, scientists, and professionals in drug development, the precise detection of metal ions is a critical aspect of various biological and environmental assays. Fluorescent chemosensors have emerged as a powerful tool for this purpose, offering high sensitivity and selectivity. This guide provides an in-depth technical comparison of 2-(2-Benzothiazolyl)-6-methylphenol as a potential fluorescent sensor for specific metal ions, benchmarking its anticipated performance against established alternatives with supporting experimental data and protocols.
Introduction: The Promise of Benzothiazole-Based Sensors
2-(2-Benzothiazolyl)-6-methylphenol belongs to the 2-(2'-hydroxyphenyl)benzothiazole (HBT) class of compounds. These molecules are renowned for their unique photophysical properties, primarily driven by an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. This process, which involves the transfer of a proton in the excited state, results in a large Stokes shift and distinct fluorescence characteristics that can be modulated by the presence of metal ions. The core structure of 2-(2-Benzothiazolyl)-6-methylphenol, featuring a benzothiazole unit as the proton acceptor and a phenol group as the proton donor, makes it a prime candidate for a "turn-on" fluorescent sensor.
The coordination of a metal ion with the nitrogen and oxygen atoms of the benzothiazole and phenol moieties can inhibit or alter the ESIPT process, leading to a detectable change in the fluorescence signal. This guide will explore the validation of this compound for specific metal ion sensing, with a focus on zinc (Zn²⁺) and aluminum (Al³⁺) ions, for which numerous benzothiazole-based sensors have been successfully developed.[1][2][3]
Synthesis and Characterization of 2-(2-Benzothiazolyl)-6-methylphenol
The synthesis of 2-(2-Benzothiazolyl)-6-methylphenol is typically achieved through the condensation reaction of 2-amino-thiophenol with 2-hydroxy-3-methylbenzaldehyde. This straightforward synthetic route allows for facile production and potential derivatization to fine-tune its sensing properties.
DOT Diagram: Synthesis of 2-(2-Benzothiazolyl)-6-methylphenol
Caption: Synthetic pathway for 2-(2-Benzothiazolyl)-6-methylphenol.
Characterization of the synthesized compound is performed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and purity.
-
Mass Spectrometry: To verify the molecular weight.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, such as the O-H and C=N stretches.
-
UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties, including absorption and emission maxima, and quantum yield.
Proposed Sensing Mechanism: Modulation of ESIPT
The sensing mechanism of 2-(2-Benzothiazolyl)-6-methylphenol is predicated on the chelation-induced alteration of its excited-state intramolecular proton transfer (ESIPT) process. In its free form, upon excitation, the proton from the phenolic hydroxyl group is rapidly transferred to the nitrogen atom of the benzothiazole ring, leading to a tautomeric keto form that is responsible for the characteristic fluorescence emission with a large Stokes shift.
Upon binding to a metal ion, the formation of a metal-ligand complex can inhibit this proton transfer. This "locking" of the phenol proton prevents the formation of the keto tautomer, resulting in a different fluorescence response, often a "turn-on" signal at a shorter wavelength corresponding to the enol form's emission.
DOT Diagram: Proposed ESIPT-Based Sensing Mechanism
Caption: ESIPT modulation by metal ion binding.
Comparative Analysis: Performance Benchmarking
While specific experimental data for 2-(2-Benzothiazolyl)-6-methylphenol is not extensively published, we can project its performance based on closely related and well-validated benzothiazole-based sensors for Zn²⁺ and Al³⁺.
| Feature | 2-(2-Benzothiazolyl)-6-methylphenol (Projected) | Validated Zn²⁺ Sensor (e.g., BIPP)[4][5] | Validated Al³⁺ Sensor (e.g., BHMH)[2] |
| Target Ion | Potentially Zn²⁺, Al³⁺ | Zn²⁺ | Al³⁺ |
| Sensing Mechanism | ESIPT Modulation | PET (Photoinduced Electron Transfer) Inhibition | ICT (Intramolecular Charge Transfer) Inhibition |
| Response Type | "Turn-on" Fluorescence | "Turn-on" Fluorescence | "Turn-on" Fluorescence with color change |
| Selectivity | Expected to be high for specific ions | High selectivity over other common metal ions | High selectivity for Al³⁺ |
| Sensitivity (LOD) | To be determined | 2.36 x 10⁻⁸ M | 4 x 10⁻⁸ M |
| Binding Stoichiometry | Likely 1:1 or 2:1 | 8:2 (BIPP:Zn²⁺) | 1:1 (BHMH:Al³⁺) |
| Solvent System | To be optimized (likely aqueous-organic mixture) | Semi-aqueous | DMSO/H₂O or DMF/H₂O |
Experimental Validation Protocol
To empirically validate the metal ion sensing capabilities of 2-(2-Benzothiazolyl)-6-methylphenol, the following detailed experimental workflow should be followed.
DOT Diagram: Experimental Validation Workflow
Caption: Workflow for validating a fluorescent metal ion sensor.
Materials and Instruments
-
2-(2-Benzothiazolyl)-6-methylphenol
-
Stock solutions of various metal perchlorates or chlorides (e.g., Zn²⁺, Al³⁺, Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺)
-
Spectroscopic grade solvents (e.g., DMSO, acetonitrile, ethanol, deionized water)
-
Buffer solutions (e.g., HEPES, Tris-HCl)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
pH meter
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 2-(2-Benzothiazolyl)-6-methylphenol (e.g., 1 mM) in a suitable organic solvent like DMSO.
-
Prepare stock solutions of metal ions (e.g., 10 mM) in deionized water.
-
-
Selectivity Study:
-
In a series of cuvettes, add the sensor solution to a final concentration of 10 µM in a chosen solvent system (e.g., DMSO/H₂O 1:9 v/v).
-
To each cuvette, add a different metal ion to a final concentration of 100 µM (10 equivalents).
-
Record the fluorescence emission spectra for each sample (e.g., excitation at the absorption maximum of the sensor).
-
Compare the fluorescence intensity changes to identify the target metal ion(s) that induce a significant response.
-
-
Fluorescence Titration:
-
Prepare a solution of the sensor (e.g., 10 µM) in the chosen solvent system.
-
Incrementally add small aliquots of the target metal ion stock solution (e.g., 0 to 20 equivalents).
-
After each addition, record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
-
Determination of Binding Stoichiometry (Job's Plot):
-
Prepare a series of solutions with a constant total concentration of the sensor and the target metal ion, but with varying mole fractions of the metal ion (from 0 to 1).
-
Measure the fluorescence intensity of each solution at the emission maximum of the complex.
-
Plot the change in fluorescence intensity against the mole fraction of the metal ion. The mole fraction at which the maximum change is observed indicates the stoichiometry of the complex.
-
-
Calculation of the Limit of Detection (LOD):
-
The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement (sensor alone) and k is the slope of the linear portion of the fluorescence intensity versus metal ion concentration plot at low concentrations.
-
Conclusion and Future Outlook
2-(2-Benzothiazolyl)-6-methylphenol holds significant promise as a selective and sensitive fluorescent chemosensor for specific metal ions, likely including Zn²⁺ and Al³⁺, based on the well-established photophysical behavior of the 2-(2'-hydroxyphenyl)benzothiazole scaffold. Its straightforward synthesis and the anticipated "turn-on" fluorescence response upon metal ion binding make it an attractive candidate for further investigation.
The provided experimental validation protocol offers a robust framework for researchers to systematically evaluate its performance. Future work should focus on conducting these validation experiments to determine its specific target ions, sensitivity, selectivity, and applicability in complex biological and environmental samples. Furthermore, derivatization of the core structure could lead to the development of a new generation of benzothiazole-based sensors with enhanced properties, such as ratiometric response, two-photon excitation, and targeting capabilities for specific cellular organelles.
References
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Tian, Z. N., Wu, D. Q., Sun, X. J., Liu, T. T., & Xing, Z. Y. (2019). A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging. International journal of molecular sciences, 20(23), 5993. [Link]
-
Enbanathan, S., Munusamy, S., Jothi, D., Manojkumar, S., Manickam, S., & Iyer, S. K. (2022). Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application. RSC advances, 12(40), 26235–26242. [Link]
-
Chang, C., Wang, F., Wei, T., & Chen, X. (2017). Benzothiazole-based fluorescent sensor for ratiometric detection of Zn (II) ions and secondary sensing PPi and its applications for biological imaging and PPase catalysis assays. Industrial & Engineering Chemistry Research, 56(31), 8797-8805. [Link]
-
A Benzothiazole Derived Fluorescent Sensor for Real-time Detection of Aluminums Ion and Application in Real Samples and Living Cells. (2023). ResearchGate. [Link]
-
Reddy, T. S., Lee, C. H., & Kim, J. S. (2021). Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. ACS Omega, 6(38), 24855-24866. [Link]
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A Senior Application Scientist's Guide to Benzothiazole Derivatives for DNA Detection
For researchers, scientists, and professionals in drug development, the sensitive and selective detection of DNA is a cornerstone of molecular biology and diagnostics. Fluorescent probes have emerged as indispensable tools in this endeavor, offering real-time, non-destructive, and highly sensitive methods for DNA quantification and structural analysis. Among the myriad of fluorescent scaffolds, benzothiazole derivatives have garnered significant attention due to their unique photophysical properties, including environment-sensitive fluorescence and the ability to act as "light-up" probes that fluoresce brightly upon binding to DNA.
This guide provides a comprehensive comparative study of various benzothiazole derivatives for DNA detection. Moving beyond a simple catalog of compounds, we delve into the causality behind experimental choices, offering field-proven insights into their synthesis, mechanisms of action, and practical applications. Every protocol described herein is designed as a self-validating system, ensuring technical accuracy and reproducibility.
The Allure of the Benzothiazole Scaffold: Why it Shines in DNA Detection
The benzothiazole core, a bicyclic heteroaromatic system, possesses inherent photophysical properties that make it an excellent starting point for the design of fluorescent DNA probes.[1] Many benzothiazole derivatives exhibit low intrinsic fluorescence in aqueous solutions due to non-radiative decay pathways, such as intramolecular rotation. Upon binding to DNA, these rotational motions are restricted, leading to a significant enhancement in fluorescence quantum yield – the coveted "light-up" effect.[2] This property is paramount for achieving a high signal-to-noise ratio in DNA detection assays.
Furthermore, the planar structure of the benzothiazole ring system facilitates various binding modes with DNA, including intercalation between base pairs and binding within the minor or major grooves.[3] The specific binding mode is often dictated by the nature and position of substituents on the benzothiazole core, allowing for the rational design of probes with selectivity for different DNA structures, such as duplex DNA or non-canonical G-quadruplexes.[4][5]
Comparative Analysis of Key Benzothiazole-Based DNA Probes
To provide a clear and objective comparison, we will examine three classes of benzothiazole derivatives: a foundational and readily synthesizable compound, 2-(4-aminophenyl)benzothiazole (APB), and two commercially successful, high-performance dyes, Thiazole Orange (TO) and SYBR Green I.
Chemical Structures
Caption: Chemical structures of representative benzothiazole derivatives for DNA detection.
Performance Metrics: A Head-to-Head Comparison
The efficacy of a fluorescent DNA probe is determined by several key performance indicators. The following table summarizes these metrics for our selected benzothiazole derivatives, compiled from various studies. It is crucial to note that experimental conditions such as buffer composition, pH, and temperature can influence these values.
| Derivative | Binding Mode | Target DNA | Fluorescence Enhancement (Fold Increase) | Binding Constant (Kb) (M-1) | Quantum Yield (Φ) (Bound) |
| 2-(4-aminophenyl)benzothiazole (APB) | Minor Groove[3] | ct-DNA | Quenching Observed | 1.0 ± 0.2 × 105 (at 298 K)[3] | - |
| Thiazole Orange (TO) | Intercalation[2] | dsDNA | >1000[2] | ~1.52 μM (for G-quadruplex)[4] | 0.1 - 0.4[2] |
| SYBR Green I | Intercalation & Minor Groove[2] | dsDNA | ~800-1000[6] | High Affinity (Specific Kb not consistently reported) | ~0.8 |
Note: ct-DNA refers to calf thymus DNA, a common standard for DNA binding studies. The binding constant for Thiazole Orange is presented as a dissociation constant (Kd) in the source, which is the reciprocal of the association constant (Kb).
From this comparison, it's evident that while APB provides a valuable model system for understanding fundamental DNA interactions, its fluorescence quenching upon binding makes it unsuitable as a "light-up" probe. In contrast, Thiazole Orange and SYBR Green I exhibit significant fluorescence enhancement, making them highly sensitive reagents for DNA detection. SYBR Green I, in particular, is noted for its high quantum yield when bound to DNA.[6]
Selectivity for DNA Structures: Duplex vs. G-Quadruplex
The ability to distinguish between different DNA conformations is a critical feature for advanced biological studies. While many benzothiazole dyes bind promiscuously to duplex DNA, subtle structural modifications can impart selectivity for non-canonical structures like G-quadruplexes, which are implicated in gene regulation and are potential therapeutic targets.
Thiazole Orange, for instance, shows a moderate preference for G-quadruplex DNA over duplex DNA.[7] However, derivatives of Thiazole Orange have been synthesized with significantly enhanced selectivity for G-quadruplexes. By introducing bulky substituents to the methine bridge of the TO scaffold, researchers have successfully created probes that exhibit a much stronger fluorescent response with G-quadruplex DNA compared to duplex DNA.[4] This selectivity arises from the unique topology of the G-quadruplex structure, which offers distinct binding pockets that can be targeted through rational probe design.
Experimental Protocols: From Synthesis to Application
To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for the synthesis of a model benzothiazole derivative and its characterization for DNA binding, alongside protocols for the use of commercially available high-performance dyes.
Synthesis of 2-(4-aminophenyl)benzothiazole (APB)
This protocol outlines a straightforward synthesis of APB, a foundational derivative that can be used for initial DNA binding studies.
Workflow Diagram:
Caption: Workflow for the synthesis of 2-(4-aminophenyl)benzothiazole (APB).
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine 2-aminothiophenol (1 equivalent) and 4-aminobenzoic acid (1 equivalent).
-
Addition of Catalyst: Carefully add polyphosphoric acid (PPA) to the flask (approximately 10 times the weight of the reactants).
-
Heating: Heat the reaction mixture to 220°C with stirring for 4 hours. The mixture will become viscous and change color.
-
Work-up: Allow the reaction mixture to cool to approximately 100°C and then pour it slowly into a beaker of crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide (NaOH) solution until a precipitate forms.
-
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-(4-aminophenyl)benzothiazole as a crystalline solid.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR, mass spectrometry, and melting point analysis.
Fluorescence Titration for DNA Binding Analysis
This protocol describes a general method to determine the DNA binding affinity of a newly synthesized benzothiazole derivative using fluorescence spectroscopy.
Workflow Diagram:
Caption: Workflow for determining the DNA binding constant using fluorescence titration.
Step-by-Step Protocol:
-
Prepare Solutions:
-
Prepare a stock solution of the benzothiazole derivative (e.g., 1 mM in DMSO).
-
Prepare a working solution of the probe (e.g., 1 µM) in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Prepare a concentrated stock solution of DNA (e.g., calf thymus DNA) in the same buffer and determine its concentration accurately by UV-Vis spectrophotometry at 260 nm.
-
-
Spectrofluorometer Setup:
-
Set the excitation wavelength to the absorption maximum of the benzothiazole derivative.
-
Set the emission wavelength to the fluorescence maximum of the derivative.
-
-
Titration:
-
Place a known volume of the probe's working solution into a quartz cuvette.
-
Record the initial fluorescence spectrum.
-
Add small, incremental amounts of the DNA stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of binding.
-
-
Data Analysis:
DNA Quantification using SYBR Green I
SYBR Green I is a widely used, highly sensitive fluorescent dye for quantifying double-stranded DNA (dsDNA) in solution and for staining DNA in gels.
Step-by-Step Protocol for Solution-Based Quantification:
-
Prepare Reagents:
-
Thaw the SYBR Green I stock solution and dilute it 1:10,000 in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0). Protect the diluted solution from light.[1]
-
Prepare a series of dsDNA standards of known concentrations.
-
-
Assay Setup:
-
In a microplate, add a fixed volume of the diluted SYBR Green I solution to each well.
-
Add the DNA standards and unknown samples to their respective wells.
-
Include a "no DNA" control.
-
-
Incubation: Incubate the plate at room temperature for 5 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~497 nm and emission at ~520 nm.[1]
-
Data Analysis: Generate a standard curve by plotting the fluorescence intensity of the standards against their concentrations. Use this curve to determine the concentration of the unknown DNA samples.
Conclusion and Future Perspectives
Benzothiazole derivatives represent a versatile and powerful class of fluorescent probes for DNA detection. Their "light-up" properties, coupled with the tunability of their chemical structures, allow for the development of highly sensitive and selective assays for DNA quantification and the study of DNA-ligand interactions. Commercially available dyes like SYBR Green I offer exceptional performance for routine applications, while the ease of synthesis of simpler derivatives like APB provides a platform for fundamental research and the development of novel probes.
The future of benzothiazole-based DNA probes lies in the development of derivatives with enhanced photophysical properties, such as larger Stokes shifts to minimize background fluorescence and two-photon absorption capabilities for deep-tissue imaging. Furthermore, the design of probes with high specificity for particular DNA sequences or structures, including various G-quadruplex topologies, will open up new avenues for diagnostics and targeted therapies. The experimental frameworks provided in this guide offer a solid foundation for researchers to explore the exciting potential of benzothiazole derivatives in the ever-evolving field of DNA science.
References
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- He, H.-Z., et al. (2020).
- Pozmogova, T. N., et al. (2019). Benzothiazole-based cyanines as fluorescent "light-up" probes for duplex and quadruplex DNA. Biochimie, 163, 134-143.
- Zhang, J.-Y., et al. (2021). Molecular Recognition and Imaging of Human Telomeric G-Quadruplex DNA in Live Cells: A Systematic Advancement of Thiazole Orange Scaffold To Enhance Binding Specificity and Inhibition of Gene Expression. Journal of Medicinal Chemistry, 64(5), 2595–2608.
- Peram, V., et al. (2022). Synthesis and Spectral Characterisation of new Benzothiazole-based Schiff Base Ligand and its Co(III) and Ni(II) Complexes as DNA Binding and DNA Cleavage Agents. Chemistry, 4(2), 430-449.
-
Shapiro, A. B. (2016). Answer to "Is there a protocol for fluorescence titration for DNA-ligand interaction for determination of binding constants?". ResearchGate. [Link]
- Hain, A., et al. (2022).
- Roy, S., & Sabherwal, P. (2012). Determination of the drug-DNA binding modes using fluorescence-based assays. Analytical Biochemistry, 422(2), 153-162.
- Kuwana, R., et al. (2025). Combination of fluorescent reagents with 2-(4-aminophenyl) benzothiazole and safranin O was useful for analysis of spore structure, indicating the diversity of Bacillales species spores. Frontiers in Microbiology, 16.
- Monreal, C. I., et al. (2005). Comparison of SYTO9 and SYBR Green I for real-time polymerase chain reaction and investigation of the effect of dye concentration on amplification and DNA melting curve analysis. Analytical Biochemistry, 344(1), 136-143.
- Peram, V., et al. (2022). Synthesis and Spectral Characterisation of new Benzothiazole-based Schiff Base Ligand and its Co(III) and Ni(II) Complexes as DNA Binding and DNA Cleavage Agents. Chemistry, 4(2), 430-449.
- Luedtke, N. W. (2019). Fluorescence-Based Binding Characterization of Small Molecule Ligands Targeting CUG RNA Repeats. International Journal of Molecular Sciences, 23(6), 3321.
- Huang, P.-J., et al. (2012). Comparative analysis of the DNA staining efficiencies of different fluorescent dyes in preparative agarose gel electrophoresis. Journal of Biomedicine and Biotechnology, 2012, 978283.
- Dragan, A. I., et al. (2012). Characterization of PicoGreen Interaction with dsDNA and the Origin of Its Fluorescence Enhancement upon Binding. Biophysical Journal, 102(3), 598-607.
- Xu, Y., et al. (2020). Thiazole Orange Styryl Derivatives as Fluorescent Probes for G-Quadruplex DNA.
- Fessas, D. (2018). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science, 9(33), 6882–6889.
- Nygren, J., et al. (1998).
- Macgregor, R. B. (2012). SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy. Methods in Molecular Biology, 922, 27-43.
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- Saha, S., et al. (2024). Compatibility of benzimidazole and benzothiazole derivatives towards poly-A.poly-T DNA. Indian Journal of Chemistry, 63B(1), 123-131.
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A Comparative Guide to the Selectivity of 2-(2-Benzothiazolyl)-6-methylphenol as a Fluorescent Sensor for Zinc (II) Ions
In the landscape of chemical biology and drug development, the precise detection of biologically significant metal ions is paramount. Zinc (II) (Zn²⁺), the second most abundant transition metal in humans, plays a critical role in a vast array of physiological and pathological processes. Consequently, the development of selective and sensitive fluorescent probes for Zn²⁺ is an area of intense research. This guide provides an in-depth assessment of 2-(2-Benzothiazolyl)-6-methylphenol, a member of the 2-(2'-hydroxyphenyl)benzothiazole (HBT) family, as a fluorescent sensor for Zn²⁺. We will objectively compare its performance with other established alternatives, supported by experimental data and protocols.
Introduction: The Promise of ESIPT-Based Sensors
2-(2-Benzothiazolyl)-6-methylphenol belongs to a class of fluorophores that exhibit Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3] This photophysical phenomenon involves the transfer of a proton within the molecule upon excitation, leading to a tautomeric form with a distinct, large Stokes-shifted emission.[4] The local environment, including the presence of metal ions, can modulate this ESIPT process, forming the basis for its sensing applications.[2] The coordination of Zn²⁺ with the nitrogen and oxygen atoms of the benzothiazole and phenol moieties, respectively, can restrict this proton transfer, resulting in a significant change in the fluorescence signal, often a "turn-on" response.[5]
Assessing Selectivity: An Experimental Framework
The hallmark of a reliable chemical sensor is its selectivity – the ability to detect the target analyte in a complex mixture without interference from other species. For a Zn²⁺ sensor, high selectivity is crucial, especially against other biologically relevant metal ions such as Ca²⁺, Mg²⁺, Fe²⁺, and Cu²⁺.
Rationale for Experimental Design
The following protocol is designed to be a self-validating system. By testing the sensor's response to a wide range of cations at concentrations relevant to biological systems, we can rigorously establish its selectivity profile. The choice of a HEPES buffer system maintains a physiological pH, which is critical as the proton concentration can influence the ESIPT process.
Experimental Workflow for Selectivity Assessment
Caption: Experimental workflow for assessing the selectivity of a fluorescent sensor.
Detailed Experimental Protocol
-
Preparation of Reagents:
-
Prepare a 1.0 mM stock solution of 2-(2-Benzothiazolyl)-6-methylphenol in DMSO.
-
Prepare 10 mM stock solutions of various metal salts (e.g., ZnCl₂, CaCl₂, MgCl₂, FeCl₂, CuCl₂, NiCl₂, MnCl₂, etc.) in deionized water.
-
Prepare a 100 mM HEPES buffer solution and adjust the pH to 7.4.
-
-
Fluorescence Measurements:
-
In a quartz cuvette, place 1.98 mL of HEPES buffer (10 mM, pH 7.4).
-
Add 20 µL of the 1.0 mM sensor stock solution to achieve a final concentration of 10 µM. Mix thoroughly.
-
Record the fluorescence emission spectrum (e.g., excitation at 350 nm).
-
To this solution, add 100 µL of a 1.0 mM metal salt stock solution to achieve a final metal ion concentration of 50 µM.
-
Incubate for 5 minutes at room temperature.
-
Record the fluorescence emission spectrum under the same conditions.
-
-
Competitive Selectivity Assay:
-
To a cuvette containing the sensor in HEPES buffer, add a 50 µM final concentration of a potential interfering ion.
-
Record the fluorescence spectrum.
-
To this mixture, add a 50 µM final concentration of Zn²⁺.
-
Record the final fluorescence spectrum to observe if the response to Zn²⁺ is maintained.
-
Performance Comparison: 2-(2-Benzothiazolyl)-6-methylphenol vs. Alternatives
While specific data for 2-(2-Benzothiazolyl)-6-methylphenol is limited, we can infer its performance based on closely related benzothiazole derivatives and compare them to commercially available Zn²⁺ sensors. For this guide, we will use data from a representative benzothiazole-based sensor, "BIPP"[2][3], and another novel benzothiazole derivative[6][7].
| Feature | Benzothiazole Sensor (BIPP)[2][3] | Benzothiazole Sensor (Novel)[6][7] | Zinpyr-1 (ZP1)[8] | FluoZin-3[8] |
| Excitation (λex) | ~350 nm | Not Specified | ~508 nm | ~494 nm |
| Emission (λem) | 542 nm | Not Specified | ~527 nm | ~516 nm |
| Detection Limit | 2.36 x 10⁻⁸ M | 0.25 ppm (for Zn²⁺) | Not Specified | Not Specified |
| Response Type | Turn-on | Ratiometric & Turn-on | Turn-on | Turn-on |
| Selectivity | High for Zn²⁺ | High for Zn²⁺ | High for Zn²⁺ over Ca²⁺ | High for Zn²⁺ over Ca²⁺ |
| Interfering Ions | Minimal | Cu²⁺ and Ni²⁺ show a turn-off response | Not Specified | Not Specified |
Mechanistic Insights: The Role of ESIPT in Zn²⁺ Sensing
The selectivity of 2-(2-Benzothiazolyl)-6-methylphenol and its analogs for Zn²⁺ is rooted in the coordination chemistry that disrupts the ESIPT process.
Caption: Proposed signaling pathway for a benzothiazole-based Zn²⁺ sensor.
In the absence of Zn²⁺, the molecule undergoes ESIPT upon excitation, leading to emission from the keto tautomer, which may be weak. When Zn²⁺ is introduced, it coordinates with the nitrogen of the benzothiazole ring and the oxygen of the phenolic hydroxyl group. This chelation inhibits the intramolecular proton transfer.[5] As a result, the fluorescence is emitted from the original enol form of the complex, leading to a "turn-on" signal at a different wavelength and with higher intensity.
Comparative Analysis and Field-Proven Insights
Advantages of 2-(2-Benzothiazolyl)-6-methylphenol and its Analogs:
-
High Sensitivity: As evidenced by the low detection limit of the BIPP sensor, benzothiazole-based probes can be highly sensitive.[2][3]
-
Potential for Ratiometric Sensing: Some derivatives offer the possibility of ratiometric detection, which is advantageous as it can be less susceptible to variations in probe concentration and instrumental parameters.[6][7]
-
Tunable Photophysical Properties: The benzothiazole scaffold allows for synthetic modifications to tune the excitation and emission wavelengths.
Limitations and Comparison with Alternatives:
-
Interference from other Transition Metals: While highly selective against alkali and alkaline earth metals, some benzothiazole sensors show a response to other transition metals like Cu²⁺ and Ni²⁺, albeit often a quenching effect.[6][7] This necessitates careful consideration of the experimental context.
-
Photophysical Properties: Commercially available sensors like Zinpyr-1 and FluoZin-3 are designed with excitation and emission wavelengths in the visible range, which is often more suitable for biological imaging to minimize autofluorescence and potential phototoxicity associated with UV excitation.[8]
-
Maturity and Validation: Probes like Zinpyr-1 and FluoZin-3 have been extensively validated in a wide range of biological applications, providing a larger body of reference data.
Conclusion and Future Directions
2-(2-Benzothiazolyl)-6-methylphenol, as a representative of the HBT family of fluorophores, holds significant promise as a selective fluorescent sensor for Zn²⁺. Its mechanism, rooted in the modulation of the ESIPT process, allows for a sensitive "turn-on" response. While demonstrating excellent selectivity against many biologically relevant cations, potential cross-reactivity with other transition metals warrants careful evaluation for specific applications.
Compared to established probes like Zinpyr-1 and FluoZin-3, the primary advantages of novel benzothiazole-based sensors may lie in their synthetic versatility, allowing for the fine-tuning of their photophysical and chemical properties. Future research should focus on modifying the benzothiazole scaffold to shift the excitation and emission wavelengths further into the visible spectrum and to enhance selectivity against other transition metal ions. Such advancements will undoubtedly solidify the position of this class of sensors as invaluable tools for researchers, scientists, and drug development professionals.
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Kumar, A., et al. (2021). Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. ACS Omega, 6(38), 24869-24880. [Link]
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Gedda, G., et al. (2022). Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application. RSC Advances, 12(35), 22867-22875. [Link]
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Kumar, A., et al. (2021). Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. ACS Omega, 6(38), 24869-24880. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 2-(2-Benzothiazolyl)-6-methylphenol
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Phenolic Compounds
This guide provides a comprehensive framework for assessing the cross-reactivity of 2-(2-Benzothiazolyl)-6-methylphenol , a heterocyclic phenolic compound with potential applications in various analytical and biological assays. We will delve into the theoretical underpinnings of cross-reactivity, present a detailed experimental protocol for its evaluation, and offer guidance on interpreting the resulting data. This document is intended to serve as a practical resource for researchers aiming to validate the specificity of their analytical methods.
Understanding 2-(2-Benzothiazolyl)-6-methylphenol
2-(2-Benzothiazolyl)-6-methylphenol (BTMP) is a molecule of interest due to its unique structural features, combining a phenol ring with a benzothiazole moiety.[1][2][3] Its chemical properties, including a molecular weight of 241.31 g/mol , suggest its potential use as a fluorescent probe, a metal chelator, or a building block in the synthesis of more complex molecules.[1][4] Given its phenolic nature, any analytical method developed for BTMP must be rigorously tested for cross-reactivity with other structurally related phenolic compounds that may be present in the sample matrix.
The Principle of Cross-Reactivity Assessment
Analytical specificity is a critical parameter in method validation, and it is often evaluated through interference and cross-reactivity studies.[5] Cross-reactivity is the ability of an analytical method to distinguish the target analyte from structurally similar compounds.[6][7] The degree of cross-reactivity is typically expressed as a percentage, calculated using the following formula:
% Cross-Reactivity = (Concentration of Target Analyte at 50% Signal / Concentration of Cross-Reactant at 50% Signal) x 100
A low percentage indicates high specificity, meaning the assay is less likely to be affected by the presence of the tested compound.
Experimental Design: A Comparative Analysis of BTMP Cross-Reactivity
To illustrate the process of assessing cross-reactivity, we will outline a hypothetical study using a competitive enzyme-linked immunosorbent assay (ELISA) developed for the quantification of BTMP. This common immunoassay format is susceptible to cross-reactivity from compounds that can compete with the target analyte for antibody binding sites.[7][8]
Selection of Potential Cross-Reactants
The choice of analytes to test for cross-reactivity should be based on structural similarity to the target analyte. For BTMP, logical candidates would include compounds with a phenol group, a benzothiazole group, or both, as well as common phenolic compounds found in biological or environmental samples.
Table 1: Selected Potential Cross-Reactants for BTMP
| Analyte | Structure | Rationale for Inclusion |
| 2-(2-Benzothiazolyl)-6-methylphenol (BTMP) | (Target Analyte) | Target analyte for which the assay is designed. |
| 2-Phenylbenzothiazole | Lacks the phenolic hydroxyl and methyl groups but retains the core benzothiazole structure.[4] | |
| 2-Methylphenol (o-cresol) | Shares the methylphenol substructure but lacks the benzothiazole group. Known to cross-react in other phenolic assays.[9] | |
| 4-Methylphenol (p-cresol) | Isomer of o-cresol, important to assess positional effects of the methyl group.[9] | |
| Phenol | The basic phenolic structure, to assess the contribution of the core ring. | |
| 2-Aminobenzothiazole | A key synthetic precursor to benzothiazole derivatives, may be present as an impurity.[10] | |
| Salicylaldehyde | A phenolic aldehyde, to evaluate the effect of a different functional group on the phenol ring.[9] |
Experimental Workflow
The following diagram illustrates the workflow for the competitive ELISA to determine the cross-reactivity of the selected analytes with the BTMP-specific antibody.
Figure 1: Experimental workflow for determining the cross-reactivity of various analytes in a competitive ELISA for BTMP.
Detailed Experimental Protocol
1. Microplate Coating: a. Dilute the BTMP-carrier protein conjugate to a predetermined optimal concentration in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6). b. Add 100 µL of the diluted conjugate to each well of a 96-well microplate. c. Incubate overnight at 4°C.
2. Washing and Blocking: a. Aspirate the coating solution from the wells. b. Wash the wells three times with 200 µL of wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20). c. Add 200 µL of blocking buffer (e.g., 1% bovine serum albumin in wash buffer) to each well. d. Incubate for 1-2 hours at room temperature.
3. Competitive Reaction: a. Prepare serial dilutions of the BTMP standard and each potential cross-reactant in assay buffer. b. After washing the blocked plate three times, add 50 µL of the standard or cross-reactant solution to the appropriate wells. c. Add 50 µL of the diluted primary anti-BTMP antibody to each well. d. Incubate for 1-2 hours at room temperature with gentle shaking.
4. Secondary Antibody and Substrate Incubation: a. Wash the plate three times with wash buffer. b. Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. c. Incubate for 1 hour at room temperature. d. Wash the plate five times with wash buffer. e. Add 100 µL of the substrate solution (e.g., TMB) to each well. f. Incubate in the dark for 15-30 minutes.
5. Measurement and Data Analysis: a. Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄). b. Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. c. Plot a standard curve of absorbance versus the logarithm of the BTMP concentration. d. Determine the concentration of BTMP and each cross-reactant that causes 50% inhibition of the maximum signal (IC50). e. Calculate the percent cross-reactivity using the formula mentioned previously.
Hypothetical Results and Interpretation
The following table presents a hypothetical outcome of the cross-reactivity study.
Table 2: Hypothetical Cross-Reactivity Data for the BTMP ELISA
| Analyte | IC50 (µg/mL) | % Cross-Reactivity |
| 2-(2-Benzothiazolyl)-6-methylphenol (BTMP) | 0.5 | 100% |
| 2-Phenylbenzothiazole | > 100 | < 0.5% |
| 2-Methylphenol (o-cresol) | 50 | 1% |
| 4-Methylphenol (p-cresol) | 80 | 0.625% |
| Phenol | > 100 | < 0.5% |
| 2-Aminobenzothiazole | 25 | 2% |
| Salicylaldehyde | > 100 | < 0.5% |
Interpretation of Hypothetical Results:
-
High Specificity: The assay demonstrates high specificity for BTMP.
-
Minimal Cross-Reactivity: The structurally similar compounds tested show minimal cross-reactivity, with the highest being 2% for 2-aminobenzothiazole. This suggests that the antibody primarily recognizes the entire BTMP molecule, including the specific arrangement of the phenol, methyl, and benzothiazole groups.
-
Impact of Structural Modifications: The lack of a hydroxyl group (2-phenylbenzothiazole) or the benzothiazole group (cresols and phenol) significantly reduces binding to the antibody, indicating these features are critical for recognition.
-
Acceptable Performance: For most applications, cross-reactivity below 5% is considered acceptable, indicating that the presence of these related compounds at concentrations similar to or even moderately higher than BTMP would not significantly impact the accuracy of the measurement.
Advanced Considerations and Best Practices
-
Matrix Effects: It is crucial to perform validation studies in the actual sample matrix (e.g., plasma, urine, environmental water) to assess for matrix effects, which can either enhance or suppress the analytical signal.[7]
-
Method Comparison: Whenever possible, compare the results obtained from the new method with an established reference method (e.g., HPLC-MS/MS) to further validate its accuracy and specificity.[11][12][13][14]
-
Forced Degradation Studies: In pharmaceutical applications, it is important to assess the cross-reactivity of potential degradation products of the target analyte.
Conclusion
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A Comparative Performance Analysis: 2-(2-Benzothiazolyl)-6-methylphenol Versus Commercial Fluorescent Dyes
In the landscape of fluorescence-based research and diagnostics, the choice of a fluorophore is a critical determinant of experimental success. Sensitivity, specificity, and signal stability are paramount. This guide provides an in-depth, objective comparison of the performance of 2-(2-Benzothiazolyl)-6-methylphenol, a member of the 2-(2'-hydroxyphenyl)benzothiazole (HBT) family of dyes, against widely-used commercial fluorescent dyes: Fluorescein Isothiocyanate (FITC), Rhodamine B, and Cyanine 5 (Cy5). This analysis is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions in their selection of fluorescent probes.
The Rise of ESIPT Fluorophores: A Paradigm Shift in Fluorescence
Traditional fluorescent dyes, such as fluorescein and rhodamine, have been the workhorses of biological imaging for decades. However, they are often beset by limitations, most notably small Stokes shifts, which can lead to self-quenching and reduced signal-to-noise ratios. In contrast, 2-(2-Benzothiazolyl)-6-methylphenol and its parent family of HBT derivatives operate on a distinct photophysical mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT).
Upon photoexcitation, an ultrafast proton transfer occurs from the hydroxyl group to the nitrogen atom of the benzothiazole ring. This process creates a transient keto tautomer, which is responsible for the fluorescence emission. The subsequent relaxation back to the enol ground state completes the photocycle. This mechanism is the foundation of the unique photophysical properties of HBT-based dyes. The key advantage of ESIPT is the significant separation between the excitation and emission wavelengths, resulting in a large Stokes shift that minimizes spectral overlap and enhances detection sensitivity.[1][2][3]
At a Glance: Key Performance Metrics
The selection of a fluorescent dye hinges on a quantitative understanding of its performance characteristics. The following table summarizes the key photophysical parameters of 2-(2-Benzothiazolyl)-6-methylphenol and the selected commercial dyes.
| Parameter | 2-(2-Benzothiazolyl)-6-methylphenol (Estimated) | Fluorescein Isothiocyanate (FITC) | Rhodamine B | Cyanine 5 (Cy5) |
| Excitation Max (λex) | ~335 nm | ~495 nm | ~550 nm | ~649 nm |
| Emission Max (λem) | ~512 nm | ~519 nm | ~570 nm | ~666 nm |
| Stokes Shift | ~177 nm | ~24 nm | ~20 nm | ~17 nm |
| Molar Absorptivity (ε) | ~15,000 - 25,000 M⁻¹cm⁻¹ | ~80,000 M⁻¹cm⁻¹ | ~110,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φf) | 0.01 - 0.5 (Solvent Dependent) | ~0.85 | ~0.31 (in water) | ~0.20 - 0.28 |
| Photobleaching Quantum Yield (Φb) | Low (Qualitative) | ~10⁻⁵ - 10⁻⁶ | ~10⁻⁶ | ~10⁻⁵ - 10⁻⁶ |
| Key Feature | Large Stokes Shift | High Quantum Yield | Good Photostability | Far-Red Emission |
Note: The values for 2-(2-Benzothiazolyl)-6-methylphenol are estimated based on data for the parent HBT scaffold and derivatives with similar substitutions. The photophysical properties of HBT derivatives are known to be highly sensitive to their solvent environment.[4][5]
Deep Dive: A Head-to-Head Comparison
Spectral Properties: The ESIPT Advantage
The most striking difference lies in the Stokes shift. 2-(2-Benzothiazolyl)-6-methylphenol, owing to its ESIPT mechanism, exhibits a remarkably large Stokes shift.[1][2][3] This is a significant advantage in applications where minimizing background fluorescence and scattered excitation light is critical. Commercial dyes like FITC, Rhodamine B, and Cy5 have much smaller Stokes shifts, which can necessitate more stringent filtering and may lead to re-absorption phenomena at high concentrations.
The excitation and emission maxima of 2-(2-Benzothiazolyl)-6-methylphenol place it in the blue-green region of the spectrum. While suitable for many applications, it is important to note that commercial dyes offer a broader range of spectral properties, with Cy5, for instance, emitting in the far-red, a region often preferred for in vivo imaging due to reduced tissue autofluorescence.[6]
Brightness: A Tale of Two Efficiencies
Brightness, a critical factor for sensitivity, is a product of both molar absorptivity and fluorescence quantum yield. Commercial dyes like FITC, Rhodamine B, and Cy5 generally exhibit high molar absorptivity, making them efficient light absorbers.[6][7][8]
The quantum yield of 2-(2-Benzothiazolyl)-6-methylphenol is highly dependent on its environment. In non-polar solvents, the ESIPT process is favored, leading to the characteristic keto emission. However, in polar or protic solvents, the formation of intermolecular hydrogen bonds can compete with the intramolecular proton transfer, potentially leading to a decrease in the quantum yield of the keto form and the appearance of a blue-shifted emission from the enol form.[4][5] While the quantum yield of the parent HBT can be low, substitutions on the benzothiazole and phenol rings can significantly enhance it. For instance, the introduction of a cyano group has been shown to dramatically increase the quantum yield of HBT derivatives.[9]
Photostability: The Achilles' Heel of Many Fluorophores
Photobleaching, the irreversible photochemical destruction of a fluorophore, is a major limitation in fluorescence microscopy, particularly for long-term imaging experiments.[10] The photostability of a dye is often quantified by its photobleaching quantum yield (Φb), which represents the probability of a molecule being destroyed per absorbed photon. A lower Φb indicates higher photostability.
For the commercial dyes, photobleaching is a well-documented phenomenon. Fluorescein is notoriously susceptible to photobleaching, with a quantum yield for this process in the range of 10⁻⁵ to 10⁻⁶.[10] Rhodamine B is generally more photostable than fluorescein.[12] Cyanine dyes like Cy5 also exhibit moderate photostability, with photobleaching quantum yields also in the range of 10⁻⁵ to 10⁻⁶, and can be sensitive to their electronic environment.[13][14]
Experimental Protocols: A Guide to Objective Comparison
To empower researchers to conduct their own comparative analyses, we provide the following detailed, self-validating experimental protocols for key performance metrics.
Protocol 1: Determination of Relative Fluorescence Quantum Yield
The causality behind this protocol is to compare the fluorescence efficiency of an unknown sample to a well-characterized standard under identical conditions. The integrated fluorescence intensity is directly proportional to the number of emitted photons, and by correcting for the number of absorbed photons (approximated by the absorbance at the excitation wavelength), a relative measure of quantum efficiency can be obtained.
Caption: Workflow for determining relative fluorescence quantum yield.
Step-by-Step Methodology:
-
Standard Selection: Choose a quantum yield standard with a known and stable quantum yield, and with absorption and emission spectra that overlap with the sample of interest. For 2-(2-Benzothiazolyl)-6-methylphenol, a standard like quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) could be appropriate. For the commercial dyes, standards with similar spectral properties should be used.
-
Solution Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under each fluorescence emission curve.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the gradient of the linear fit for both plots.
-
Calculate the relative quantum yield of the sample using the formula provided in the diagram, where Φ is the quantum yield, Grad is the gradient, and η is the refractive index of the solvent.
-
Protocol 2: Assessment of Photostability
The rationale for this protocol is to quantify the rate of fluorescence decay under continuous illumination. By fitting the decay to an exponential function, a photobleaching rate constant can be derived, which is inversely proportional to the dye's photostability. Comparing this rate constant to that of a reference dye under identical illumination conditions provides a relative measure of photostability.
Caption: Workflow for assessing the photostability of a fluorescent dye.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a sample of the fluorescent dye immobilized on a microscope slide or in a solution within a sealed chamber to minimize evaporation.
-
Microscope Setup: Use a fluorescence microscope equipped with a stable light source (e.g., a laser or an arc lamp with appropriate filters) and a sensitive camera.
-
Image Acquisition:
-
Focus on the sample and acquire an initial image (t=0) using a low excitation power to minimize photobleaching during setup.
-
Continuously illuminate the sample with a constant, higher excitation power.
-
Acquire a time-lapse series of images at regular intervals.
-
-
Data Analysis:
-
For each image in the time series, measure the mean fluorescence intensity of a region of interest.
-
Normalize the intensity values to the initial intensity at t=0.
-
Plot the normalized intensity as a function of time.
-
Fit the data to a single or double exponential decay function to determine the photobleaching rate constant(s) and the half-life (t₁/₂), which is the time it takes for the fluorescence to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
Concluding Remarks for the Discerning Researcher
The selection of a fluorescent dye is a nuanced decision that extends beyond simply matching excitation and emission wavelengths to available filter sets. 2-(2-Benzothiazolyl)-6-methylphenol, as a representative of the HBT family of ESIPT dyes, presents a compelling alternative to conventional fluorophores, particularly in applications demanding a large Stokes shift to mitigate background and scattering. While its brightness is highly solvent-dependent, its inherent photostability is a significant asset for long-term imaging studies.
Commercial dyes like FITC, Rhodamine B, and Cy5 continue to be invaluable tools, offering high brightness and a broad spectral palette. However, their smaller Stokes shifts and, in some cases, lower photostability, necessitate careful experimental design and the use of appropriate controls.
Ultimately, the optimal choice of a fluorescent dye will be dictated by the specific requirements of the experiment. By understanding the fundamental photophysical principles and employing rigorous, quantitative methods of comparison, researchers can confidently select the most appropriate tool for their scientific inquiry, thereby enhancing the reliability and impact of their findings.
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A Researcher's Comparative Guide to the Cytotoxicity of 2-(2-Benzothiazolyl)-6-methylphenol and its Analogs in Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant antiproliferative activity.[1][2] This guide provides an in-depth, technical comparison of the cytotoxic potential of 2-(2-Benzothiazolyl)-6-methylphenol and its structural analogs against established cancer cell lines. We will delve into the experimental methodologies required for a thorough assessment, compare their potential efficacy against standard chemotherapeutic agents, and explore the underlying molecular mechanisms.
This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and granular, field-proven protocols. Our approach is grounded in scientific integrity, ensuring that every experimental design is a self-validating system.
The Rationale for Investigating 2-Hydroxyphenyl Benzothiazoles
The 2-phenylbenzothiazole core is a well-established pharmacophore with demonstrated anticancer properties.[3] The introduction of a hydroxyl group on the phenyl ring, as seen in 2-(2-Benzothiazolyl)-6-methylphenol, presents an intriguing modification. This phenolic moiety can potentially engage in hydrogen bonding, alter the molecule's electronic properties, and participate in redox cycling, all of which can influence its biological activity. Furthermore, the methyl group at the 6-position of the phenol ring may impact steric interactions with biological targets and influence metabolic stability.
Our comparative guide will focus on elucidating the cytotoxic profile of this class of compounds, with a particular emphasis on distinguishing between cytostatic and cytotoxic effects, and identifying the mode of cell death. For a robust comparison, we will contrast the activity of our compound of interest with established chemotherapeutic drugs: Doxorubicin , Cisplatin , and Etoposide .
Comparative Cytotoxicity Data
While specific IC50 values for 2-(2-Benzothiazolyl)-6-methylphenol are not extensively reported in publicly available literature, we can infer its potential activity based on studies of structurally similar benzothiazole derivatives. For the purpose of this guide, we will present a representative dataset compiled from the literature for these derivatives and the standard chemotherapeutics in two commonly used cancer cell lines: MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma).
| Compound/Drug | Cell Line | IC50 (µM) - 48h Incubation | Citation(s) |
| Representative Benzothiazole Derivative | MCF-7 | Hypothesized 5-20 µM | [4][5] |
| A549 | Hypothesized 10-50 µM | [6] | |
| Doxorubicin | MCF-7 | ~0.4 - 2.5 µM | [7][8] |
| A549 | >20 µM (often resistant) | [7] | |
| Cisplatin | MCF-7 | ~5.5 - 10 µM | [9][10] |
| A549 | ~3.5 - 8.6 µM | [11][12] | |
| Etoposide | MCF-7 | ~5.5 µM (IC50), ~1000 µM (IC96) | [9][13] |
| A549 | ~3.5 - 48.67 µM | [11][14] |
Note: The IC50 values for the representative benzothiazole derivative are hypothesized based on published data for similar compounds and are included for illustrative purposes. Actual values must be determined experimentally. IC50 values for standard drugs can vary significantly between studies due to different experimental conditions.[10]
Experimental Workflows for Comprehensive Cytotoxicity Assessment
A thorough evaluation of a novel compound's cytotoxic effects requires a multi-faceted approach. Below, we outline a logical experimental workflow, from initial viability screening to mechanistic investigation.
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A Senior Application Scientist's Guide to Validating Fluorescence Quenching Mechanisms by Nitroaromatics
Introduction: Beyond Observation to Mechanistic Validation
The detection of nitroaromatic compounds (NACs) through fluorescence quenching is a technique of paramount importance, spanning applications from environmental monitoring to homeland security. As electron-deficient molecules, NACs are highly effective quenchers for a vast array of fluorophores.[1] However, observing a decrease in fluorescence intensity upon the addition of a NAC is merely the first step. For any robust sensor development or quantitative molecular interaction study, a rigorous validation of the underlying quenching mechanism is not just recommended—it is scientifically imperative.
This guide provides an in-depth, logic-driven framework for elucidating the specific quenching pathway at play. We will move beyond simple protocols to explain the causality behind each experimental choice, enabling you to build a self-validating system that yields unambiguous, publishable results. We will compare the primary quenching mechanisms—Static and Dynamic—and detail the experimental workflow required to differentiate them, with a focus on the photophysical processes most relevant to nitroaromatics, such as Photoinduced Electron Transfer (PET).
Core Quenching Paradigms: A Comparative Overview
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample.[2] When a fluorophore (F) interacts with a quencher (Q), such as a nitroaromatic compound, the de-excitation process is dominated by non-radiative pathways, leading to diminished light emission.[3] This interaction can occur through two principal mechanisms: Dynamic Quenching and Static Quenching.
-
Dynamic (Collisional) Quenching: This mechanism occurs when the quencher collides with the fluorophore after it has been excited to its singlet excited state (F*). This collision provides a non-radiative pathway for the fluorophore to return to the ground state, thus preventing photon emission.[4] This process is diffusion-dependent and is influenced by temperature and solvent viscosity.[5]
-
Static Quenching: This process involves the formation of a stable, non-fluorescent complex between the fluorophore and the quencher in the ground state (F-Q).[6] Because this complex is formed before excitation, a fraction of the fluorophore population is rendered incapable of fluorescing. The remaining "free" fluorophores fluoresce normally.[4]
The quenching itself is often driven by a specific photophysical process. For nitroaromatics, the most prevalent is Photoinduced Electron Transfer (PET) , where the electron-rich excited fluorophore donates an electron to the electron-deficient nitroaromatic compound.[1][7][8] Less commonly, Förster Resonance Energy Transfer (FRET) can occur if there is sufficient spectral overlap between the fluorophore's emission and the NAC's absorption.[9][10]
Caption: Fundamental pathways for Static and Dynamic fluorescence quenching.
The Experimental Gauntlet: A Step-by-Step Validation Workflow
To definitively identify the quenching mechanism, a multi-faceted approach combining steady-state and time-resolved spectroscopy is essential. Each experiment provides a unique piece of the puzzle, and together they form a self-validating workflow.
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The Synergy of Silicon and Synthesis: A Comparative Guide to Experimental and Computational Studies of Benzothiazole Derivatives
In the landscape of modern drug discovery and materials science, the benzothiazole scaffold stands as a privileged structure, a testament to its remarkable versatility and broad spectrum of biological activities.[1][2][3] From potent antitumor agents to robust antioxidant and antimicrobial compounds, the functional diversity of benzothiazole derivatives continues to capture the attention of researchers worldwide.[4][5][6] The exploration of this chemical space, however, is no longer confined to the traditional synthesis-and-screen paradigm. A powerful synergy has emerged between experimental validation and computational prediction, a dialogue between the wet lab and in silico modeling that accelerates discovery and deepens our mechanistic understanding.
This guide provides a comprehensive comparison of the experimental and computational methodologies employed in the study of benzothiazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a recitation of techniques, but a field-proven perspective on the causality behind experimental choices and the predictive power of computational tools. We will delve into the core techniques, present comparative data, and illustrate the workflows that bridge these two essential domains of chemical research.
Part 1: The Experimental Foundation: Synthesizing and Characterizing Benzothiazole Derivatives
The journey of any novel compound begins at the bench. The synthesis and subsequent characterization of benzothiazole derivatives provide the tangible evidence of their existence and a foundational understanding of their physicochemical properties.
Synthesis Strategies: Building the Benzothiazole Core
A variety of synthetic routes to benzothiazole derivatives have been developed, often tailored to achieve specific substitution patterns that are hypothesized to influence biological activity. A common and effective method involves the condensation of 2-aminothiophenol with various reagents such as carboxylic acids, aldehydes, or their derivatives.[1][7] The choice of reactants and reaction conditions is critical and is often guided by the desired functional groups on the final molecule. For instance, the synthesis of novel benzothiazolopyridine derivatives has been achieved through the interaction of 2-(benzothiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile with various commercially available reagents.[1]
Structural Elucidation: Seeing is Believing
Once synthesized, the unambiguous determination of the molecular structure is paramount. A suite of spectroscopic and analytical techniques is employed for this purpose, each providing a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of a molecule.[8][9][10] Chemical shifts, coupling constants, and integration values provide detailed information about the electronic environment and connectivity of atoms. For example, the chemical shift of protons on the aromatic rings of benzothiazole derivatives can be significantly influenced by the nature and position of substituents, offering clues about their electronic effects.[11][12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule.[7][9] Characteristic absorption bands, such as those for C=O (carbonyl), N-H (amine), and C-N bonds, confirm the successful incorporation of these moieties during synthesis.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.[7][8] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further solidifying the molecular formula.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the ultimate structural proof, revealing the precise three-dimensional arrangement of atoms in space, including bond lengths, bond angles, and intermolecular interactions.[13][14][15][16] This technique is invaluable for understanding the solid-state packing and for providing a definitive geometry for computational modeling.[17]
Biological Evaluation: From the Bench to Biological Systems
With a confirmed structure, the next step is to assess the biological activity of the synthesized benzothiazole derivatives. The choice of assays is dictated by the therapeutic area of interest.
-
Anticancer Activity: The antiproliferative effects of benzothiazole derivatives are often evaluated against a panel of cancer cell lines using assays like the MTT assay, which measures cell viability.[4][18][19] Further mechanistic studies may involve apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and western blotting to probe the inhibition of specific signaling pathways like AKT and ERK.[8]
-
Antimicrobial Activity: The antimicrobial potential is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.[6][20][21][22] Disk diffusion assays can also provide a qualitative measure of antimicrobial activity.[21]
-
Antioxidant Activity: The ability of benzothiazole derivatives to scavenge free radicals is a key measure of their antioxidant potential. Common in vitro assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[5][23][24][25]
Experimental Workflow: A Step-by-Step Protocol
The following provides a generalized workflow for the synthesis and initial biological evaluation of a novel benzothiazole derivative.
Caption: A representative computational workflow for the in silico evaluation of benzothiazole derivatives.
Part 3: The Comparative Analysis: Where Experiment and Computation Converge
The true power of a combined approach lies in the cross-validation of experimental and computational data. This synergy not only builds confidence in the results but also provides a more complete and nuanced understanding of the system under study.
Structural and Spectroscopic Properties: A Tale of Two Spectras
Computational methods can be remarkably accurate in predicting structural and spectroscopic properties, providing a valuable tool for interpreting experimental data.
| Property | Experimental Technique | Computational Method | Points of Comparison & Synergy |
| Molecular Geometry | X-ray Crystallography | DFT Geometry Optimization | Comparison of bond lengths, bond angles, and dihedral angles. The experimental crystal structure can serve as a starting point for DFT calculations. [17] |
| Vibrational Frequencies | IR Spectroscopy | DFT Frequency Calculation | Correlation of calculated vibrational modes with experimentally observed absorption bands. This can aid in the assignment of complex spectra. [11] |
| NMR Chemical Shifts | ¹H and ¹³C NMR | GIAO (Gauge-Including Atomic Orbital) method with DFT | Prediction of chemical shifts to aid in the assignment of complex NMR spectra, especially for isomers or molecules with crowded regions. [11] |
| Electronic Transitions | UV-Vis Spectroscopy | TD-DFT | Calculation of excitation energies and oscillator strengths to help interpret and assign peaks in the experimental UV-Vis spectrum. [11] |
Table 1: Comparison of Experimental and Computational Methods for Structural and Spectroscopic Analysis.
Biological Activity: From In Vitro to In Silico
The correlation between experimentally determined biological activity and computationally predicted binding affinities is a cornerstone of modern drug discovery.
| Biological Activity | Experimental Assay | Computational Approach | Correlation and Predictive Power |
| Enzyme Inhibition | IC₅₀/Kᵢ determination | Molecular Docking & MD Simulations | A strong correlation between lower IC₅₀ values and better docking scores/binding free energies suggests that the computational model is accurately capturing the key binding interactions. [26][27] |
| Anticancer Potency | Cell-based viability assays (e.g., MTT) | Molecular Docking against cancer-related protein targets (e.g., kinases, tubulin) | Docking studies can rationalize why certain derivatives are more potent by revealing stronger interactions with the active site of a target protein. [28][29][30] |
| Structure-Activity Relationship (SAR) | Synthesis and testing of a series of analogs | QSAR, 3D-QSAR (CoMFA, CoMSIA) | QSAR models can quantify the contributions of different structural features to biological activity, guiding the design of more potent compounds. [31][32] |
Table 2: Comparing Experimental and Computational Approaches for Evaluating Biological Activity.
Case Study: A Benzothiazole Derivative as an Anticancer Agent
Consider the development of a novel benzothiazole derivative as an inhibitor of a specific protein kinase involved in cancer progression.
-
Experimental Synthesis and Initial Screening: A series of benzothiazole derivatives is synthesized and tested for their ability to inhibit the target kinase and for their antiproliferative activity against a relevant cancer cell line. [8][33]2. Computational Docking and SAR: The synthesized compounds are docked into the ATP-binding site of the kinase. [28]A strong correlation is observed between the predicted binding affinities and the experimental IC₅₀ values. The docking poses reveal that a key hydrogen bond with a specific amino acid residue is crucial for potent inhibition.
-
In Silico Design: Based on this model, new derivatives are designed in silico to optimize this hydrogen bonding interaction and to explore other potential interactions within the binding pocket.
-
Experimental Validation: The most promising computationally designed compounds are then synthesized and tested experimentally. A significant improvement in inhibitory potency is observed, validating the predictive power of the computational model. [33]5. MD Simulations for Deeper Insight: MD simulations are performed on the most potent compound in complex with the kinase to confirm the stability of the binding mode and to gain a more detailed understanding of the dynamic interactions. This iterative cycle of experimental testing and computational modeling accelerates the optimization process, saving time and resources while providing a deeper mechanistic understanding of the drug-target interaction.
Conclusion: A Unified Future for Benzothiazole Research
The study of benzothiazole derivatives is a vibrant and rapidly evolving field. The integration of experimental and computational approaches has transformed the way we discover, design, and understand these versatile molecules. While experimental data remains the ultimate arbiter of truth, computational modeling provides an indispensable toolkit for rationalizing results, generating new hypotheses, and guiding future research. As both experimental techniques and computational algorithms continue to advance, the synergy between these two domains will undoubtedly become even more profound, paving the way for the next generation of benzothiazole-based therapeutics and advanced materials.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-Benzothiazolyl)-6-methylphenol
This document provides a detailed protocol for the safe handling and disposal of 2-(2-Benzothiazolyl)-6-methylphenol (CAS No. 56048-53-4). As a compound combining a phenol moiety with a benzothiazole structure, it requires careful management predicated on an understanding of its potential hazards. This guide is designed for laboratory professionals and is intended to supplement, not replace, the manufacturer's Safety Data Sheet (SDS) and your institution's specific waste management policies. Always consult these primary resources before handling this chemical.
Hazard Profile and Core Safety Principles
While a specific, comprehensive toxicological profile for 2-(2-Benzothiazolyl)-6-methylphenol is not widely available, its structure suggests a hazard profile informed by its constituent functional groups: phenols and benzothiazoles. The European Chemicals Agency (ECHA) classifies it as harmful if swallowed[1]. Structurally similar compounds, such as other substituted phenols and benzothiazoles, are known to be toxic if swallowed or in contact with skin, and can cause severe skin burns and eye damage[2]. Therefore, a cautious approach is mandatory.
The foundational principle for handling this compound is exposure minimization . All procedures must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors[3][4]. Personal Protective Equipment (PPE) is not optional; it is the primary barrier between the researcher and potential chemical exposure.
| Hazard Class (Inferred) | GHS Classification (ECHA) | Required Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Warning: Harmful if swallowed (H302)[1] | Standard laboratory attire (long pants, closed-toe shoes, lab coat)[3]. |
| Skin Corrosion/Irritation | Inferred: Potential for skin burns/irritation. | Chemical-resistant gloves (utility-grade neoprene or butyl rubber over nitrile)[3]. Change gloves immediately upon contact. |
| Eye Damage/Irritation | Inferred: Potential for serious eye damage. | ANSI-approved safety goggles or a full-face shield[4][5]. |
| Aquatic Toxicity | Inferred: Potential for aquatic toxicity. | Do not allow release into the environment. |
Waste Characterization and Segregation: A Regulatory Imperative
Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be properly characterized to ensure safe disposal[6]. Due to its phenolic structure and associated toxicities, 2-(2-Benzothiazolyl)-6-methylphenol waste must be treated as hazardous waste .
The Cardinal Rule of Waste Management: Never mix different waste streams. Keep 2-(2-Benzothiazolyl)-6-methylphenol waste separate from all other chemical, biological, or radioactive waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Commingling wastes can lead to dangerous chemical reactions and creates complex, expensive disposal challenges.
Step-by-Step Disposal Protocols
The correct disposal procedure depends on the form of the waste. The following workflow provides a clear decision-making process for proper segregation and disposal.
Caption: Waste Disposal Decision Workflow for 2-(2-Benzothiazolyl)-6-methylphenol.
Protocol A: Disposal of Concentrated/Unused Product
-
Container Selection: Obtain a designated, leak-proof, and shatter-proof container for solid hazardous waste from your EHS department. The container must be compatible with phenolic compounds.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Clearly write the full chemical name: "2-(2-Benzothiazolyl)-6-methylphenol" and its CAS number "56048-53-4".
-
Transfer: Carefully transfer the solid waste into the designated container inside a chemical fume hood. Avoid generating dust.
-
Closure and Storage: Securely close the container. Store it in a designated satellite accumulation area, away from incompatible materials like strong acids and oxidizing agents[7]. Ensure secondary containment is in place.
Protocol B: Disposal of Dilute Aqueous Solutions and Rinsates
-
Do Not Drain Dispose: Phenolic compounds are toxic to aquatic life and must never be poured down the drain[7].
-
Container Selection: Use a dedicated, clearly labeled, and sealed container for aqueous hazardous waste.
-
Collection: Collect all solutions, including the initial rinses of contaminated glassware, into this container[7].
-
Labeling: Label the container with "Hazardous Waste," the full chemical name, and an approximate concentration of the active compound.
-
Storage: Keep the container tightly sealed and store it in the satellite accumulation area.
Protocol C: Disposal of Contaminated Labware and PPE
-
Segregation: Items with trace contamination, such as gloves, weigh paper, pipette tips, and paper towels, must be disposed of as hazardous solid waste[3][8].
-
Collection: Place these items into a suitable, leak-tight container, such as a designated plastic bag or a lined box[3][8]. This container should be separate from your concentrated solid waste.
-
Labeling: Clearly label the container or bag: "Hazardous Waste: Solid Debris contaminated with 2-(2-Benzothiazolyl)-6-methylphenol".
-
Closure: Once full, securely seal the bag or container and place it in the designated area for solid hazardous waste pickup.
Emergency Protocol: Spill Management
Accidental spills require immediate and decisive action. All personnel handling this compound must know the location of the nearest emergency shower, eyewash station, and spill kit[3][4].
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if you feel uncomfortable with the cleanup. Secure the area to prevent entry[4].
-
Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.
-
Don PPE: Before addressing the spill, don the appropriate PPE as listed in the table above.
-
Contain and Absorb: For small spills, use an absorbent material like sand, vermiculite, or a commercial spill pad to cover the spill[4][7]. Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect Waste: Carefully collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container[4].
-
Decontaminate: Clean the spill area with a suitable solvent (consult your institution's guidelines), collecting the cleaning materials as hazardous waste.
-
Dispose: Seal and label the spill cleanup waste container and move it to the satellite accumulation area.
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.
By adhering to these rigorous, safety-first protocols, you ensure the protection of yourself, your colleagues, and the environment, upholding the highest standards of laboratory practice.
References
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Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]
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2-(2-Benzothiazolyl)-6-methylphenol. PubChem, National Center for Biotechnology Information. [Link]
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Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]
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A Comprehensive Guide to the Safe Handling and Disposal of 2-(2-Benzothiazolyl)-6-methylphenol
For the diligent researcher, scientist, and drug development professional, the cornerstone of innovation is a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-(2-Benzothiazolyl)-6-methylphenol. Our objective is to empower you with the knowledge to work confidently and safely, ensuring both personal well-being and the integrity of your research.
Understanding the Hazard: A Proactive Approach to Safety
2-(2-Benzothiazolyl)-6-methylphenol is classified as an irritant and is harmful if swallowed.[1][2] The primary hazards associated with this compound are skin and eye irritation, and toxicity upon ingestion.[1][2] As a phenolic compound, it is crucial to prevent direct contact and inhalation. Phenolic compounds, as a class, can be absorbed through the skin and may cause systemic effects.[3][4] Therefore, a comprehensive safety strategy is not merely a recommendation but a necessity.
Table 1: Hazard Profile of 2-(2-Benzothiazolyl)-6-methylphenol
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] | GHS07 |
| Skin Corrosion/Irritation | May cause skin irritation. | GHS07 |
| Serious Eye Damage/Eye Irritation | May cause serious eye irritation. | GHS07 |
Engineering Controls: Your First Line of Defense
The most effective way to mitigate exposure to hazardous chemicals is to implement robust engineering controls. When handling 2-(2-Benzothiazolyl)-6-methylphenol, all work must be conducted in a properly functioning chemical fume hood.[3] This is critical to prevent the inhalation of any dust or aerosols that may be generated. The fume hood sash should be kept as low as possible to maximize containment while allowing for comfortable manipulation of the material.
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of Personal Protective Equipment (PPE) is paramount. The following PPE is mandatory when handling 2-(2-Benzothiazolyl)-6-methylphenol.
Eye and Face Protection:
-
Safety Glasses with Side Shields: For handling small quantities of solid material where the risk of splashing is minimal.
-
Chemical Goggles: To be worn when there is a potential for splashes or when handling solutions of the compound.[3]
-
Face Shield: In addition to chemical goggles, a face shield is required when handling larger quantities or when there is a significant risk of splashing.[5]
Hand Protection: Due to the potential for skin absorption of phenolic compounds, glove selection is critical. For incidental contact, double-gloving with nitrile gloves is a prudent measure.[3] For prolonged handling or when working with solutions, more robust gloves are necessary.
Table 2: Recommended Glove Selection
| Task | Glove Type | Rationale |
| Weighing and transfer of solid | Nitrile gloves (double-gloved) | Provides protection against incidental contact with the solid.[3] |
| Preparation of solutions | Neoprene or Butyl rubber gloves over nitrile gloves | Offers enhanced protection against chemical breakthrough of the solvent and the solute.[3] |
Body Protection:
-
Laboratory Coat: A fully buttoned lab coat is required to protect against accidental spills.
-
Closed-toe Shoes: Must be worn at all times in the laboratory.
-
Long Pants: To ensure full leg coverage.[3]
Respiratory Protection: While working in a fume hood should provide adequate respiratory protection, in the event of a significant spill or if there is a potential for aerosol generation outside of a containment device, a respirator with an appropriate organic vapor cartridge may be necessary.[6] All personnel requiring the use of a respirator must be properly fit-tested and trained.
Operational Plan: A Step-by-Step Guide to Safe Handling
This section provides a procedural workflow for the safe handling of 2-(2-Benzothiazolyl)-6-methylphenol.
4.1. Preparation and Weighing:
-
Pre-use Inspection: Before starting any work, inspect the fume hood to ensure it is functioning correctly. Check the certification sticker for the last inspection date.
-
Gather Materials: Assemble all necessary equipment and reagents within the fume hood. This includes the chemical container, spatulas, weigh paper or boat, and a tared, sealable container for the weighed material.
-
Don PPE: Put on all required PPE as outlined in Section 3.
-
Weighing: Carefully weigh the desired amount of 2-(2-Benzothiazolyl)-6-methylphenol. Avoid generating dust. If the material is a fine powder, consider using a spatula that minimizes aerosolization.
-
Transfer: Promptly and carefully transfer the weighed material to the reaction vessel or a sealable container.
-
Clean-up: Clean any residual solid from the weighing area using a damp paper towel, which should then be disposed of as hazardous waste.
4.2. Solution Preparation:
-
Solvent Dispensing: In the fume hood, dispense the required volume of solvent into the vessel containing the weighed 2-(2-Benzothiazolyl)-6-methylphenol.
-
Dissolution: If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid vigorous shaking that could create aerosols. If heating is required, use a controlled heating source such as a heating mantle and ensure the vessel is equipped with a condenser.
-
Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.
dot
Caption: Disposal Plan for 2-(2-Benzothiazolyl)-6-methylphenol Waste.
By adhering to these guidelines, you contribute to a culture of safety and ensure the responsible management of chemical hazards in your laboratory.
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Phenol Safety Group. THE DO'S AND DON'TS for the SAFE USE of PHENOL. [Link]
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University of California, Santa Barbara Environmental Health & Safety. Appendix P - Phenol First Aid Guide and PPE. [Link]
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CPAchem. 2-Methylphenol Safety Data Sheet. [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
